molecular formula C10H11N3O2S B1271228 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 338393-13-8

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Cat. No.: B1271228
CAS No.: 338393-13-8
M. Wt: 237.28 g/mol
InChI Key: YYQTWXHTIYSIRV-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole ( 338393-13-8) is a high-purity synthetic compound with a molecular formula of C10H11N3O2S and a molecular weight of 237.28 g/mol. This chemical features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its significant dipole moment, hydrogen-bonding capacity, and metabolic stability, which facilitate high-affinity interactions with diverse biological targets . The (4-methylbenzyl)sulfonyl substituent further modulates the compound's properties, influencing its solubility and electronic characteristics. The primary research value of this compound stems from the broad biological activity profile of the 1,2,4-triazole pharmacophore. Derivatives of 1,2,4-triazole have been extensively investigated for their potent antifungal activities, often acting by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key component in ergosterol biosynthesis . Furthermore, the 1,2,4-triazole nucleus is a key structural component in numerous clinically used drugs, including the antifungal agents fluconazole and voriconazole, the anticancer drugs anastrozole and letrozole, and the antiviral ribavirin . This underscores the scaffold's utility in developing novel therapeutic agents. Research into 1,2,4-triazole-3-thione analogues, which are closely related to this compound, has revealed promising anticancer properties, positioning them as interesting candidates for chemopreventive and chemotherapeutic research . Additionally, the structural motif is being explored in the development of new antibacterial agents to combat multidrug-resistant bacterial strains . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQTWXHTIYSIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366374
Record name 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-13-8
Record name 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Executive Summary

The convergence of the 1,2,4-triazole nucleus and the sulfonyl functional group represents a compelling strategy in modern medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, prized for its diverse biological activities including antifungal, anticancer, and anti-inflammatory properties.[1][2] The sulfonyl group, a strong hydrogen bond acceptor and metabolically robust moiety, is frequently incorporated to enhance pharmacokinetic profiles and target interactions.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a novel hybrid molecule, this compound. We present a logical and efficient two-step synthetic pathway, complete with detailed experimental protocols and an in-depth analysis of the spectroscopic techniques required for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking to construct and validate this and structurally related compounds.

Introduction: The Scientific Rationale

The 1,2,4-Triazole: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered immense interest in pharmaceutical research.[4] Its prevalence in clinically significant drugs, such as the antifungal fluconazole and the antiviral ribavirin, underscores its therapeutic versatility.[2][5] The triazole nucleus can engage in hydrogen bonding, dipole-dipole, and ion-dipole interactions, making it an effective scaffold for modulating biological activity.[1] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[6]

The Sulfonyl Group: A Bioisosteric Mainstay

In organic chemistry, a sulfone is an organosulfur compound characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms.[3] The sulfonyl moiety is a powerful electron-withdrawing group and an excellent hydrogen bond acceptor. Its incorporation into drug candidates can significantly influence molecular conformation, polarity, and metabolic stability. The non-bonding electrons of the sulfone oxygens can participate in crucial interactions with biological targets, often mimicking the functionality of phosphate or carboxylate groups.

Strategic Design of this compound

The target compound, with the chemical formula C₁₀H₁₁N₃O₂S and a molecular weight of 237.28 g/mol , merges these two critical pharmacophores.[7] The design rationale is to leverage the biological potential of the 1,2,4-triazole core while utilizing the 4-methylbenzyl sulfonyl group to modulate physicochemical properties and explore new binding interactions. This guide outlines a robust synthetic approach, beginning from readily available starting materials, to access this promising molecule.

Synthetic Strategy and Retrosynthesis

A logical and efficient approach to the target molecule involves a two-step sequence: S-alkylation followed by oxidation. This strategy is predicated on the high nucleophilicity of the sulfur atom in the mercapto-triazole precursor and the reliability of thioether oxidation methods.

Causality of the Chosen Pathway: The retrosynthetic analysis identifies 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole as the key intermediate. This thioether can be readily formed via a nucleophilic substitution (Sₙ2) reaction between 3-mercapto-1H-1,2,4-triazole and 4-methylbenzyl chloride.[8] This is a highly favorable reaction as the thiol or its conjugate base (thiolate) is a soft nucleophile that reacts selectively with the soft electrophilic benzylic carbon. The subsequent oxidation of the thioether to the sulfone is a classic and high-yielding transformation, providing a direct route to the final product.[9]

G Target This compound Intermediate 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole Target->Intermediate Oxidation SM1 3-Mercapto-1H-1,2,4-triazole Intermediate->SM1 S-Alkylation SM2 4-Methylbenzyl Chloride Intermediate->SM2 S-Alkylation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps for reaction, workup, and purification.

Materials and Instrumentation
  • Reagents: 3-Mercapto-1H-1,2,4-triazole, 4-methylbenzyl chloride, sodium hydroxide (NaOH), ethanol, ethyl acetate, hexane, hydrogen peroxide (H₂O₂, 30% solution), acetic acid, and deuterated solvents (e.g., DMSO-d₆) for NMR analysis.

  • Instrumentation: Magnetic stirrer with heating, rotary evaporator, thin-layer chromatography (TLC) plates, FT-IR spectrometer, NMR spectrometer (¹H and ¹³C), and Mass Spectrometer.

Step 1: Synthesis of 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole (Intermediate)

This procedure details the S-alkylation of the mercapto-triazole. The use of a base like NaOH is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-mercapto-1H-1,2,4-triazole (1.01 g, 10 mmol) in 30 mL of ethanol.

  • Base Addition: Add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of water dropwise to the stirred solution. Stir for 15 minutes at room temperature to ensure complete formation of the thiolate.

  • Alkylation: Add 4-methylbenzyl chloride (1.41 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A white precipitate of the thioether intermediate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the pure thioether intermediate.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the oxidation of the thioether intermediate. Hydrogen peroxide in acetic acid is an effective and accessible oxidizing system that converts the sulfide first to a sulfoxide and then to the desired sulfone.[3]

  • Preparation: Suspend the dried thioether intermediate (2.05 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (3.4 mL, approx. 30 mmol) to the suspension. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, or until TLC analysis confirms the complete consumption of the starting material and the formation of a more polar product.

  • Workup: Pour the reaction mixture into 150 mL of ice-cold water. A white solid, the target sulfone, will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the final this compound.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation cluster_2 Characterization A1 Dissolve 3-Mercapto-1,2,4-triazole in EtOH A2 Add NaOH solution (forms thiolate) A1->A2 A3 Add 4-Methylbenzyl Chloride A2->A3 A4 Reflux (2-4h) & Monitor by TLC A3->A4 A5 Precipitate in Water A4->A5 A6 Filter, Wash & Recrystallize A5->A6 B1 Suspend Thioether in Acetic Acid A6->B1 Thioether Intermediate B2 Add H₂O₂ (30%) B1->B2 B3 Stir at RT (12-18h) & Monitor by TLC B2->B3 B4 Precipitate in Ice Water B3->B4 B5 Filter, Wash & Dry B4->B5 C1 FT-IR, NMR (1H, 13C), MS B5->C1 Final Product

Caption: Overall experimental workflow for synthesis and characterization.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties
  • Appearance: Expected to be a white to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₁N₃O₂S

  • Molecular Weight: 237.28 g/mol [7]

  • Solubility: Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents.

Spectroscopic Analysis

4.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a powerful tool for identifying key functional groups. The presence of the sulfonyl group is confirmed by two strong, characteristic stretching bands.[10][11]

**Predicted Wavenumber (cm⁻¹) **Assignment Significance
3100 - 3000Aromatic C-H stretchConfirms the presence of the benzyl group.
~2950Aliphatic C-H stretchCorresponds to the methyl group.
1350 - 1310 SO₂ Asymmetric Stretch Key diagnostic peak for the sulfonyl group. [12]
1160 - 1140 SO₂ Symmetric Stretch Key diagnostic peak for the sulfonyl group. [12]
~1600C=N stretchIndicates the triazole ring structure.
~1500C=C Aromatic stretchConfirms the presence of the benzene ring.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The most significant change from the thioether intermediate is the downfield shift of the benzylic protons (CH₂) due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[10]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6Singlet1HC5-H (Triazole)Proton on the heterocyclic ring.
~7.3Doublet2HAr-H Aromatic protons ortho to the CH₂ group.
~7.1Doublet2HAr-H Aromatic protons meta to the CH₂ group.
~4.5Singlet2H-SO₂-CH₂ -ArDeshielded benzylic protons adjacent to the sulfonyl group.
~2.3Singlet3HAr-CH₃ Methyl group protons on the benzene ring.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~165C 3 (Triazole)
~148C 5 (Triazole)
~138Ar-C (quaternary)
~133Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~60-SO₂-C H₂-Ar
~21Ar-C H₃

4.2.3 Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M+H)⁺: m/z = 238.0648

  • Exact Mass: 237.0572[13]

  • Key Fragmentation: A likely fragmentation pattern would be the loss of SO₂ (64 Da) or cleavage at the benzylic position to give a tropylium-like ion (m/z = 91).

Conclusion and Future Outlook

This guide has detailed a robust and reproducible two-step synthesis for this compound. The methodology relies on fundamental and well-understood chemical transformations, ensuring its accessibility to a broad range of synthetic chemists. The comprehensive characterization plan provides a clear roadmap for validating the molecular structure and purity of the final compound.

The successful synthesis of this molecule opens avenues for further investigation into its potential biological activities. Given the established pharmacological profiles of both the 1,2,4-triazole and sulfone moieties, this compound serves as a promising candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent.[1][6] Future work could involve the synthesis of an expanded library of analogues by varying the substitution on the benzyl ring or at other positions on the triazole core to establish structure-activity relationships (SAR).

References

  • Wikipedia. Sulfone . Wikipedia. [Link]

  • Borysenko, M. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review) . ResearchGate. [Link]

  • Pinga, M. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review . Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Sayed, W. A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs . National Center for Biotechnology Information (NCBI). [Link]

  • Piesik, D., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety . MDPI. [Link]

  • Kaur, P., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation . ACS Green Chemistry Institute. [Link]

  • Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles . Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation . Organic-Chemistry.org. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . Royal Society of Chemistry. [Link]

  • Baxter, N. J., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization . National Center for Biotechnology Information (NCBI). [Link]

  • El-Metwaly, N. M. The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis . Semantic Scholar. [Link]

  • Oniga, S., et al. Infrared Spectra of Sulfones and Related Compounds . ResearchGate. [Link]

  • Ahmed, M. S. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links . Journal of University of Anbar for Pure Science. [Link]

  • Gumerova, N. I., et al. (2020). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . MDPI. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Fusion of 1,2,4-Triazole and Sulfone Moieties

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a "privileged" scaffold, a core structure renowned for its metabolic stability and versatile binding interactions.[1] This five-membered heterocycle, with its three nitrogen atoms, can act as a hydrogen bond donor and acceptor, enhancing the solubility and pharmacological profile of a compound.[2] Its derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1]

When this potent scaffold is chemically fused with a sulfone (-SO2-) or sulfonamide (-SO2NH-) group—a moiety known for its strong hydrogen-bonding capacity and presence in numerous established drugs—a synergistic enhancement of biological activity is often observed. The sulfone group can act as a bioisosteric replacement for other functional groups, like acylsulfonamides, potentially improving drug-like properties and reducing off-target effects.[3][4]

This technical guide provides an in-depth exploration of the biological activities of novel 1,2,4-triazole sulfone derivatives. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in this promising field of drug discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

The hybridization of the 1,2,4-triazole core with sulfone or sulfonamide moieties has yielded compounds with significant antiproliferative activity against various cancer cell lines.[5][6] The mechanism of action is often multifactorial, involving the inhibition of critical enzymes and disruption of pathways essential for cancer cell survival and proliferation.

Mechanism of Action: Enzyme Inhibition

A primary strategy through which these derivatives exert their anticancer effects is via the inhibition of key enzymes involved in oncogenesis. Research has identified several potential targets:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been shown to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial components of signaling pathways that drive cell growth.[7] Dysregulation of these pathways is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[7][8] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.

  • Aromatase Inhibition: The 1,2,4-triazole ring is a key feature of established aromatase inhibitors like Letrozole and Anastrozole.[8] The nitrogen atoms of the triazole ring can coordinate with the heme iron of the aromatase enzyme (a cytochrome P450), blocking its function and thereby reducing estrogen production, a key driver in hormone-receptor-positive breast cancers.[8]

  • Valosin-Containing Protein (VCP/p97) Inhibition: VCP is an ATPase that plays a critical role in protein homeostasis, which is often under stress in cancer cells. Allosteric inhibitors based on a 1,2,4-triazole scaffold have shown potent antitumor efficacy in xenograft models.[9]

In Vitro Cytotoxicity Data

The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11] The results are expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example IC50 Values of Novel 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
10a Hela (Cervical)5.6Doxorubicin0.8[8]
10a MCF-7 (Breast)6.43Doxorubicin1.1[8]
8c MCF-7 (Breast)7.91Doxorubicin1.1[7]
TP6 B16F10 (Melanoma)41.12--[12]

Note: This table is a representative summary. IC50 values are highly dependent on the specific chemical structure and the cell line being tested.

Visualizing the Drug Discovery Workflow

The process of identifying and validating a potential anticancer compound follows a structured workflow, from initial synthesis to in-depth biological evaluation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic Studies Synthesis Chemical Synthesis of Triazole Sulfone Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT Test Compounds Hit_ID Hit Identification (Potent Compounds) MTT->Hit_ID Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Aromatase) Hit_ID->Enzyme_Assay Prioritized Hits Pathway_Analysis Cell Cycle & Apoptosis Analysis Enzyme_Assay->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt SAR Data

Caption: High-level workflow for anticancer drug discovery.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antimicrobial resistance is a global health emergency, necessitating the development of novel therapeutic agents.[13] 1,2,4-triazole sulfone derivatives have emerged as promising candidates, exhibiting significant activity against a range of bacterial and fungal pathogens.[14][15][16]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of 1,2,4-triazole derivatives is often linked to their ability to interfere with essential microbial processes:

  • Fungal Ergosterol Biosynthesis Inhibition: A well-established mechanism for antifungal 1,2,4-triazoles is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site, blocking the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]

  • Bacterial Enzyme Inhibition: These compounds can also target bacterial-specific enzymes. For instance, some derivatives have shown inhibitory activity against bacterial tyrosinase, an enzyme involved in melanin synthesis, which can protect bacteria from host immune responses.[17]

In Vitro Antimicrobial Data

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[13][18] The efficacy is determined by measuring the diameter of the zone of inhibition around the well containing the test compound.

Table 2: Example Zones of Inhibition for 1,2,4-Triazole Sulfone Derivatives

Compound ClassTest OrganismZone of Inhibition (mm)Positive ControlZone of Inhibition (mm)Source
Sulfonamide-TriazoleS. aureus (Gram +)16-22Streptomycin20[19][15]
Sulfonamide-TriazoleE. cloacae (Gram -)12-18Streptomycin19[15]
Thio-Triazole Schiff BaseM. gypseum (Fungus)20-35Ketoconazole25[19]

Note: This table is a representative summary. The zone of inhibition depends on the compound's structure, concentration, and the specific microbial strain.

Visualizing a Key Fungal Pathway Inhibition

The inhibition of the ergosterol biosynthesis pathway is a critical mechanism for many antifungal drugs, including 1,2,4-triazole derivatives.

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Disruption Membrane Disruption & Cell Death Inhibitor 1,2,4-Triazole Sulfone Derivative Inhibitor->Ergosterol INHIBITS Inhibitor->Disruption

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the core assays discussed in this guide. The causality behind these experimental choices is to provide a robust, quantitative measure of a compound's specific biological effect.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a self-validating system for assessing a compound's effect on cell viability by measuring mitochondrial metabolic activity.[10][11][20]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10] The amount of formazan produced, quantified by measuring its absorbance, is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well.[21]

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole sulfone derivatives in the appropriate cell culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for the desired exposure period (typically 24-48 hours).[21]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][22]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well.[21][22]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[20][21]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.[20][22]

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Agar Well Diffusion for Antimicrobial Screening

This protocol provides a reliable and efficient preliminary assessment of a compound's ability to inhibit microbial growth.[13][18]

Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear circular area, the "zone of inhibition," around the well.[13][23]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard to ensure a standardized inoculum density.[24]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.[18]

  • Well Preparation and Compound Application:

    • Allow the plate to dry for a few minutes.

    • Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.[13][23]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved test compound into each well.[13]

    • Include a negative control (solvent alone, e.g., 10% DMSO) and a positive control (a known antibiotic like Streptomycin).[13][25]

  • Incubation:

    • Allow the plates to stand for approximately 30 minutes to permit diffusion of the compound into the agar.[13]

    • Invert the plates and incubate at 37°C for 18-24 hours.[13][25]

  • Data Acquisition:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.

    • A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Directions

The strategic combination of the 1,2,4-triazole scaffold with a sulfone moiety has proven to be a highly effective approach in the design of novel therapeutic agents. These derivatives exhibit a broad spectrum of biological activities, most notably as potent anticancer and antimicrobial agents. Their mechanisms of action, often revolving around the targeted inhibition of critical enzymes, underscore their potential to address significant unmet medical needs, including drug-resistant cancers and infections.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity by systematically modifying the substituents on the triazole and sulfone cores.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Progressing the most promising candidates from in vitro assays to in vivo animal models to validate their therapeutic potential in a physiological context.

The continued exploration of 1,2,4-triazole sulfone derivatives holds immense promise for the development of the next generation of targeted therapies.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (n.d.). PubMed. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (n.d.). PubMed. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. (2024, May 13). PMC - NIH. Retrieved from [Link]

  • 1,2,4-Triazolsulfone: A Novel Isosteric Replacement of Acylsulfonamides in the Context of Na V 1.7 Inhibition. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • 1,2,4-Triazolsulfone: A Novel Isosteric Replacement of Acylsulfonamides in the Context of Na V 1.7 Inhibition. (2018, June 15). PubMed. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023, September 21). PubMed. Retrieved from [Link]

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An Investigative Guide to the Mechanism of Action of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole: A Predictive and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The specific mechanism of action for the compound 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole remains unelucidated in current scientific literature. This molecule belongs to the sulfonyl-1,2,4-triazole class, a chemical family known for a wide spectrum of biological activities. The 1,2,4-triazole ring is a privileged scaffold found in numerous clinically approved pharmaceuticals, while the sulfonyl group is critical for modulating physicochemical properties and biological interactions. This guide provides an in-depth analysis of the compound's structural components to formulate evidence-based hypotheses on its primary mechanism of action. We present a comprehensive, multi-phase experimental workflow designed for researchers to systematically investigate, validate, and characterize the compound's biological activity, target engagement, and cellular effects. The core objective of this document is to serve as a foundational resource for drug development professionals, offering a predictive framework and actionable protocols to accelerate the discovery process for this and related molecules.

Part 1: Molecular Deconstruction and Synthesis Overview

Chemical Identity of this compound

Before exploring its biological potential, a clear understanding of the molecule's fundamental properties is essential.

  • Chemical Structure:

    
    
    
  • CAS Number: 338393-13-8[1]

  • Molecular Formula: C₁₀H₁₁N₃O₂S[1]

  • Molecular Weight: 237.28 g/mol [1]

The structure features a central 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. This core is linked via a sulfonyl (-SO₂-) bridge to a 4-methylbenzyl (or p-tolyl) group. This combination of a polar, hydrogen-bond-capable triazole ring and a more lipophilic benzylsulfonyl moiety suggests a molecule with amphipathic properties, capable of engaging in diverse interactions with biological macromolecules.

The 1,2,4-Triazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone of modern drug design, recognized for its metabolic stability and versatile binding capabilities.[2][3] Its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions, a key feature in many enzyme active sites.[3] This scaffold is integral to a wide array of approved drugs, demonstrating activities that include:

  • Antifungal: (e.g., Fluconazole, Itraconazole)[2][4]

  • Antiviral: (e.g., Ribavirin)[2]

  • Anticancer: (e.g., Letrozole)[5]

  • Anxiolytic: (e.g., Alprazolam)[2]

The prevalence of this core in successful drugs strongly suggests that novel derivatives, such as the topic compound, have a high probability of possessing significant biological activity.

The Sulfonyl Moiety: A Key Modulator of Biological Activity

The incorporation of a sulfonyl group (-SO₂-) is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[6] Sulfonyl groups are strong hydrogen bond acceptors and can significantly alter a compound's polarity, solubility, and electronic profile. In many drug classes, this group is critical for anchoring the molecule within a receptor's binding pocket. The combination of triazoles with sulfonamide or sulfonyl groups has yielded compounds with potent antibacterial, antifungal, and anticancer activities.[7][8]

Plausible Synthetic Pathway

Understanding the synthesis of this compound provides context for its chemical properties and potential for analog development. A common and efficient route involves a multi-step process starting from the readily available 1H-1,2,4-triazole-3-thiol.

Synthetic_Pathway A 1H-1,2,4-Triazole-3-thiol B 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole A->B S-alkylation C This compound B->C Thioether Oxidation R1 4-Methylbenzyl chloride (Alkylation) R1->A R2 Oxidation (e.g., m-CPBA, Oxone®) R2->B

Plausible two-step synthesis of the target compound.

This synthetic route is logical because the thiol group on the starting triazole is a potent nucleophile, readily reacting with an alkylating agent like 4-methylbenzyl chloride. The resulting thioether is then subjected to a strong oxidizing agent to convert the sulfide to the sulfone, yielding the final product.

Part 2: Hypothesized Mechanisms of Action

Based on a thorough analysis of its structural components, we propose the following mechanisms of action, ranked from highest to lowest probability.

Primary Hypothesis: Antifungal Activity via CYP51 Inhibition

The most compelling hypothesis is that this compound functions as an antifungal agent. This is based on the well-established mechanism of action for the vast majority of azole-based antifungals.[3][4]

  • The Target: Lanosterol 14α-demethylase (CYP51) This enzyme is a critical component of the fungal cell membrane biosynthesis pathway. It is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a key step in the production of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal cell death or growth inhibition.[4]

  • Proposed Binding Interaction: The mechanism of azole antifungals involves the coordination of one of the triazole ring's nitrogen atoms (typically N4) to the ferric iron atom within the heme cofactor of the CYP51 active site. This binding event competitively inhibits the natural substrate (lanosterol) from accessing the catalytic center. We hypothesize that the 1,2,4-triazole ring of the title compound performs this same function, while the benzylsulfonyl portion occupies the hydrophobic substrate-binding channel of the enzyme.

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51 CYP51 Enzyme CYP51->Lanosterol Catalyzes Inhibitor 3-[(4-methylbenzyl)sulfonyl] -1H-1,2,4-triazole Inhibitor->CYP51 INHIBITS

Inhibition of the ergosterol pathway by targeting CYP51.
Secondary Hypotheses: Antibacterial or Anticancer Activity

While less probable than antifungal activity, other biological effects are plausible given the diverse activities of related compounds.

  • Antibacterial Action: Many sulfonamide-triazole hybrids exhibit antibacterial properties.[7] While the target compound is a sulfone, not a sulfonamide, it could still potentially interfere with bacterial metabolic pathways. However, classic sulfonamide targets like dihydropteroate synthase are less likely.

  • Anticancer Action: Numerous triazole derivatives have been investigated as anticancer agents, targeting various pathways including kinases and aromatase.[2][8] The compound could potentially exhibit cytotoxic effects against cancer cell lines, though a specific target is difficult to predict without experimental data.

Part 3: Experimental Workflow for MoA Elucidation

To systematically test these hypotheses, we propose a rigorous, three-phase experimental plan. This workflow is designed to first identify the compound's primary biological effect and then progressively drill down to the specific molecular target and cellular pathway.

Phase 1: Broad-Spectrum Phenotypic Screening

Causality: The initial goal is to cast a wide net to determine if and where the compound has a biological effect. This unbiased approach avoids premature focus on a single hypothesis and provides essential data on potency and selectivity.

Phase1_Workflow start Compound Synthesis & QC antimicrobial Protocol 1: Broad Antimicrobial Panel (Fungi & Bacteria) start->antimicrobial cytotox Protocol 2: Human Cell Cytotoxicity Assay (e.g., HepG2, HEK293) start->cytotox mic Determine MIC/MFC antimicrobial->mic ic50 Determine CC50 cytotox->ic50 decision Analyze Data: Potency & Selectivity Index mic->decision ic50->decision node_fungi Potent/Selective Antifungal Activity decision->node_fungi node_other Other Activity or High Toxicity decision->node_other

Workflow for initial biological screening (Phase 1).

Protocol 1: Broad-Spectrum Antimicrobial Susceptibility Testing

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal and bacterial strains.

  • Materials:

    • Test Compound Stock: 10 mg/mL in DMSO.

    • Fungal Strains: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

    • Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

    • Media: RPMI-1640 (for fungi), Mueller-Hinton Broth (for bacteria).

    • 96-well microtiter plates.

    • Positive Controls: Fluconazole (fungi), Ciprofloxacin (bacteria).

    • Negative Control: DMSO vehicle.

  • Methodology (Broth Microdilution):

    • Prepare a 2-fold serial dilution of the test compound in the appropriate medium, typically ranging from 64 µg/mL to 0.125 µg/mL in 96-well plates.

    • Prepare standardized inoculums of each microbial strain as per CLSI guidelines.

    • Inoculate each well with the microbial suspension. Include positive, negative, and sterility controls.

    • Incubate plates at the appropriate temperature and duration (e.g., 35°C for 24-48 hours).

    • Determine the MIC by visual inspection: the lowest concentration of the compound that causes complete inhibition of visible growth.

    • (Optional for Fungi) Determine the Minimum Fungicidal Concentration (MFC) by plating aliquots from clear wells onto agar plates. The MFC is the lowest concentration that results in no growth on the agar.

Protocol 2: Mammalian Cell Cytotoxicity Assay

  • Objective: To determine the 50% cytotoxic concentration (CC50) against a human cell line to assess selectivity.

  • Methodology (e.g., MTT Assay):

    • Seed human cells (e.g., HepG2 liver carcinoma) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT reagent and incubate, allowing viable cells to convert it to formazan crystals.

    • Solubilize the crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure absorbance at ~570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value using non-linear regression.

Phase 2: Validation of the Primary (Antifungal) Hypothesis

Causality: If Phase 1 reveals potent and selective antifungal activity, this phase is designed to directly test the hypothesized mechanism of CYP51 inhibition through both enzymatic and cellular assays.

Protocol 3: In Vitro CYP51 Enzyme Inhibition Assay

  • Objective: To directly measure the compound's ability to inhibit recombinant fungal CYP51 enzyme activity and determine its IC50.

  • Rationale: This is the most direct and definitive test of the primary hypothesis. A cell-free system eliminates confounding factors like cell wall penetration or efflux pumps.

  • Methodology:

    • Utilize a commercially available kit or a system with purified, recombinant CYP51 from C. albicans.

    • The assay typically monitors the consumption of a fluorescent substrate or the turnover of the natural substrate, lanosterol, via LC-MS.

    • Incubate the enzyme with varying concentrations of the test compound and a known inhibitor (e.g., ketoconazole) as a positive control.

    • Initiate the reaction by adding the substrate and cofactors (e.g., NADPH).

    • Measure the reaction product after a set incubation time.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Protocol 4: Fungal Ergosterol Quantitation

  • Objective: To quantify the amount of ergosterol in fungal cells after treatment with the compound.

  • Rationale: If the compound inhibits CYP51, it will lead to a dose-dependent decrease in total cellular ergosterol. This provides strong cellular-level evidence supporting the enzymatic data.

  • Methodology:

    • Culture fungal cells (C. albicans) to mid-log phase.

    • Treat the cultures with the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) for several hours.

    • Harvest the cells by centrifugation.

    • Perform a lipid extraction using a saponification step with alcoholic KOH followed by extraction with an organic solvent like n-heptane.

    • Analyze the extracted sterols using spectrophotometry (scanning from 240 to 300 nm to identify the characteristic ergosterol peak) or, more accurately, by GC-MS or HPLC.

    • Quantify the reduction in ergosterol content compared to untreated controls.

Data Presentation:

All quantitative data should be summarized for clear interpretation and comparison.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HepG2 CC50 (µM)Selectivity Index (CC50/MIC)C. albicans CYP51 IC50 (µM)Ergosterol Reduction at MIC (%)
Test Compound ValueValueValueCalculatedValueValue
Fluconazole (Control) ValueValue>100CalculatedValueValue
Phase 3: Unbiased Target Deconvolution (If Necessary)

Causality: If the compound shows potent activity but does not inhibit CYP51, or if its activity profile is not antifungal, an unbiased approach is required to identify its true molecular target.

MoA_Decision_Tree cluster_deconv Target Deconvolution Strategies start Phase 1 Results: Potent Biological Activity q1 Does compound inhibit primary hypothesis target? (e.g., CYP51) start->q1 moa_confirmed Mechanism Validated. Proceed to Lead Optimization. q1->moa_confirmed Yes moa_unknown Mechanism Unknown. Initiate Target Deconvolution. q1->moa_unknown No chem_prot Chemical Proteomics (e.g., Affinity Pull-down) moa_unknown->chem_prot tpp Thermal Proteome Profiling (TPP) moa_unknown->tpp omics Transcriptomics / Metabolomics moa_unknown->omics

Decision tree for mechanism of action (MoA) studies.
  • Chemical Proteomics: This involves synthesizing a version of the compound with a reactive handle or a biotin tag. This "bait" molecule is incubated with cell lysate, and its binding partners ("prey") are captured on affinity beads (e.g., streptavidin) and identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by proteomics. The protein target will show a characteristic shift in its melting curve.

Part 4: Conclusion and Future Directions

The structural features of This compound strongly suggest it possesses biological activity, with the most probable mechanism being antifungal action through the inhibition of lanosterol 14α-demethylase (CYP51). This hypothesis is grounded in the extensive precedent of the 1,2,4-triazole scaffold in clinical antifungals.

However, this remains a well-founded prediction. The true value of this compound can only be unlocked through the rigorous experimental validation outlined in this guide. The proposed multi-phase workflow provides a clear and logical path forward, beginning with broad phenotypic screening to identify the primary therapeutic area, followed by targeted assays to confirm the molecular mechanism, and concluding with unbiased methods if the initial hypothesis proves incorrect.

Successful validation of the antifungal hypothesis would position this compound as a promising lead for the development of new anti-infective agents. Future work would then focus on structure-activity relationship (SAR) studies—synthesizing analogs with modifications to the 4-methylbenzyl group to optimize potency, selectivity, and pharmacokinetic properties.

References

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  • Title: Examples of bioactive 4-sulfonyl triazoles. Source: ResearchGate URL: [Link]

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  • Title: Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products Source: MDPI URL: [Link]

  • Title: Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI URL: [Link]

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  • Title: Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

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  • Title: Benzenesulfonyl chloride, 4-methyl- Source: NIST WebBook URL: [Link]

  • Title: 4-methylbenzenesulfonyl chloride Source: Stenutz URL: [Link]

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spectroscopic analysis (NMR, IR, Mass Spec) of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the heterocyclic compound this compound (CAS 338393-13-8).[1] Intended for researchers and professionals in drug development and chemical analysis, this document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation of this molecule. The narrative emphasizes the causal logic behind experimental design and data interpretation, presenting a self-validating framework for analysis. Each section includes detailed, field-proven protocols, predicted data tables, and integrated visual diagrams to ensure both clarity and technical depth.

Introduction: The Subject Molecule

This compound belongs to a class of compounds containing the 1,2,4-triazole core, a privileged structure in medicinal chemistry renowned for its diverse biological activities, including antifungal and anti-inflammatory properties.[2] The molecule's structure, featuring a p-tolyl group linked via a sulfonyl bridge to the triazole ring, presents a distinct set of spectroscopic signatures. Understanding these signatures is paramount for quality control, metabolite identification, and mechanism-of-action studies. This guide serves as a definitive reference for its analytical characterization.

Molecular Properties:

  • Molecular Formula: C₁₀H₁₁N₃O₂S[1]

  • Molecular Weight: 237.28 g/mol [1][3]

  • CAS Number: 338393-13-8[1]

Caption: Labeled structure of this compound.

Integrated Analytical Workflow

A robust structural elucidation relies not on a single technique but on the convergence of data from multiple orthogonal methods. Our approach follows a logical progression where each analysis provides unique information that, when combined, confirms the molecular structure with a high degree of confidence.

Caption: Workflow for the comprehensive spectroscopic analysis of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. By analyzing chemical shifts, coupling constants, and integration, we can map the precise location and connectivity of every hydrogen atom.

Theoretical Predictions & Rationale

The structure of this compound suggests five distinct proton environments.

  • Triazole Protons (N-H, C-H): The N-H proton of the triazole ring is expected to be a broad singlet at a very downfield chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding potential. The C5-H proton is also anticipated to be downfield (~8.5-9.0 ppm), influenced by the electronegativity of the adjacent nitrogen atoms.[2][4]

  • Aromatic Protons (Benzyl Ring): The 4-methylbenzyl group will exhibit an AA'BB' system. The two protons ortho to the CH₂ group and the two protons ortho to the CH₃ group will appear as two distinct doublets in the aromatic region (~7.2-7.5 ppm).

  • Benzylic Protons (-CH₂-): The methylene protons are directly attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift to approximately 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): The methyl protons on the aromatic ring will appear as a singlet in the typical benzylic methyl region (~2.3-2.5 ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Triazole N-H> 10.0Broad Singlet (br s)1H
Triazole C5-H8.5 - 9.0Singlet (s)1H
Aromatic AA' (ortho to CH₂)7.4 - 7.6Doublet (d)2H
Aromatic BB' (ortho to CH₃)7.2 - 7.4Doublet (d)2H
Benzylic -CH₂-4.5 - 5.0Singlet (s)2H
Methyl -CH₃2.3 - 2.5Singlet (s)3H
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing exchangeable protons like N-H, which would be lost in D₂O.[4]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Analysis

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon reveals its electronic environment and hybridization state.

Theoretical Predictions & Rationale

The molecule has 8 unique carbon environments (due to symmetry in the phenyl ring).

  • Triazole Carbons: The two carbons in the triazole ring are expected in the downfield region (~145-160 ppm) due to their attachment to multiple nitrogen atoms.[2][5]

  • Aromatic Carbons: Four distinct signals are expected. The quaternary carbon attached to the methyl group (C-ipso') and the quaternary carbon attached to the CH₂ group (C-ipso) will have unique shifts. The two pairs of equivalent C-H carbons will also be resolved.

  • Benzylic Carbon (-CH₂-): This carbon will be significantly deshielded by the sulfonyl group, appearing around 60-65 ppm.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield position, typically ~21 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Triazole C3 (attached to S)155 - 165
Triazole C5145 - 155
Aromatic C-ipso (attached to CH₂)130 - 135
Aromatic C-ipso' (attached to CH₃)140 - 145
Aromatic CH (2C)128 - 132
Aromatic CH (2C)125 - 128
Benzylic -CH₂-60 - 65
Methyl -CH₃20 - 22
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use the same 400 MHz spectrometer, switching to the ¹³C channel (operating at ~100 MHz).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[4]

    • (Optional) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, confirming assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing a rapid and effective method for identifying key chemical bonds within a molecule.

Theoretical Predictions & Rationale

The IR spectrum will be dominated by characteristic absorptions from the sulfonyl, aromatic, and triazole moieties.

  • Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). These are among the most reliable diagnostic peaks in the spectrum.[6][7]

  • N-H and C-H Stretching: The N-H stretch of the triazole will appear as a broad band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from CH₂ and CH₃) appear just below 3000 cm⁻¹.

  • Ring Vibrations: C=C stretching vibrations from the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. C=N and N=N stretches from the triazole ring are also expected in this fingerprint region.[5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Triazole)3100 - 3300Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
SO₂ Asymmetric Stretch1330 - 1370Strong
SO₂ Symmetric Stretch1150 - 1190Strong
C=C / C=N Stretches1450 - 1600Medium to Strong
Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Theoretical Predictions & Rationale

Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 238. Collision-Induced Dissociation (CID) will induce fragmentation.

  • Loss of SO₂: A hallmark fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[8][9] This is often a dominant pathway.

  • Benzylic Cleavage: Cleavage of the C-S bond between the benzyl CH₂ and the sulfonyl group can generate the highly stable 4-methylbenzyl cation (tropylium ion precursor) at m/z 105, or cleavage of the S-N bond can lead to the p-toluenesulfonyl cation at m/z 155.

  • Triazole Ring Fragmentation: The triazole ring itself may fragment through the loss of N₂ (28 Da) or HCN (27 Da).[10]

G M [M+H]⁺ m/z 238 F1 [M+H - SO₂]⁺ m/z 174 M->F1 - SO₂ (64 Da) F2 [C₈H₉]⁺ m/z 105 M->F2 - C₂H₂N₃O₂S F3 [C₇H₇SO₂]⁺ m/z 155 M->F3 - C₂H₂N₃ F4 [C₈H₉N₃]⁺ m/z 159 F1->F4 - CH₃

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

Ion Predicted m/z Identity / Origin
[M+H]⁺238.06Protonated Molecular Ion
[M+H - SO₂]⁺174.08Loss of sulfur dioxide[8][11]
[C₇H₇SO₂]⁺155.02p-Toluenesulfonyl cation
[C₈H₉]⁺105.074-Methylbenzyl cation
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.[10]

  • Instrument Setup: Use an ESI source coupled to a tandem mass spectrometer (e.g., Q-TOF or Ion Trap).

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 238) as the precursor and applying collision energy to induce fragmentation.

    • Record the resulting fragment ion spectrum.

Integrated Analysis: A Self-Validating System

The true power of this multi-technique approach lies in cross-validation.

  • NMR and IR: The -CH₂- signal at ~4.7 ppm in the ¹H NMR and ~62 ppm in the ¹³C NMR is consistent with attachment to a strong electron-withdrawing group. FTIR confirms this group is a sulfone with intense peaks at ~1350 and ~1170 cm⁻¹.

  • MS and NMR: The molecular weight from MS (m/z 238 for [M+H]⁺) confirms the molecular formula C₁₀H₁₁N₃O₂S, which is consistent with the number of protons (11H) and carbons (10C) observed in the NMR spectra. The fragmentation pattern showing a loss of SO₂ (m/z 174) and the presence of a p-toluenesulfonyl fragment (m/z 155) directly supports the sulfonyl bridge identified by IR and NMR.

This convergence of evidence from independent analytical techniques provides an unambiguous and trustworthy structural confirmation.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence and nature of key functional groups, particularly the diagnostic sulfonyl moiety, and high-resolution mass spectrometry validates the molecular weight and reveals structurally significant fragmentation pathways. The protocols and predicted data herein serve as a robust guide for researchers requiring confident characterization of this and structurally related compounds.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC - NIH.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR).
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Infrared Spectra of Sulfones and Related Compounds. (2025).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2025).
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  • This compound | CAS 338393-13-8. Santa Cruz Biotechnology.
  • 3-[(3-methylbenzyl)sulfonyl]-1h-1,2,4-triazole. Guidechem.
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A Technical Guide to the Solubility and Stability Profiling of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Abstract: This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel entity 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole. The successful development of any active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its fundamental physicochemical properties. Poor solubility can limit bioavailability, while instability can compromise safety and efficacy. This document outlines a logical, phase-appropriate strategy for characterizing this compound, from foundational solubility assessments to rigorous forced degradation studies. The protocols herein are grounded in established regulatory principles, including International Council for Harmonisation (ICH) guidelines, to ensure that the data generated are robust, reliable, and suitable for regulatory submission. Methodologies for creating a stability-indicating analytical method, a critical tool for these studies, are also detailed. This guide is intended for researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical application.

Introduction: The Imperative of Early-Phase Physicochemical Profiling

The compound this compound is a novel chemical entity featuring a sulfonyl group linked to a 1,2,4-triazole ring. The triazole moiety is a common feature in many pharmaceuticals, known for its metabolic stability and ability to engage in hydrogen bonding, which can improve water solubility.[1][2] However, the benzylsulfonyl portion introduces significant lipophilicity, suggesting that aqueous solubility may be a potential development challenge.

Early and accurate characterization of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy in drug development. These properties dictate a multitude of downstream decisions, including:

  • Feasibility Assessment: Determining if the molecule has a viable path forward as an oral or parenteral dosage form.

  • Formulation Strategy: Guiding the selection of excipients, manufacturing processes, and delivery technologies.[3]

  • Regulatory Pathway: Providing essential data for classification systems like the Biopharmaceutics Classification System (BCS), which can enable opportunities for biowaivers, reducing the need for certain clinical studies.[4][5][6][7]

This guide provides a systematic approach to generating this foundational knowledge, ensuring that development decisions are based on high-quality, scientifically sound data.

Foundational Solubility Assessment

The initial goal is to determine the intrinsic and pH-dependent solubility of the API. This information is fundamental to understanding its behavior in the gastrointestinal tract and its potential for oral absorption.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method, as it allows the system to reach true equilibrium.[8][9][10][11]

Protocol 2.1: Shake-Flask Solubility in Aqueous Buffers

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological environments.[12]

  • Addition of API: Add an excess of this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-48 hours). It is crucial to demonstrate that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

  • Sample Processing: Withdraw an aliquot from each vial and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.[13]

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not overwhelmed by the API.[8]

pH-Solubility Profile

Plotting solubility against pH generates a profile that is critical for predicting the site of absorption in the GI tract and for BCS classification.[14][15][16][17] For an ionizable compound, this profile reveals the pH at which solubility is maximal and minimal.

Data Presentation: Hypothetical pH-Solubility Profile

pH of MediumMean Solubility (mg/mL)Standard DeviationBCS Solubility Class
1.20.550.04High
4.50.080.01Low
6.80.030.005Low
7.40.020.004Low
BCS High Solubility: Highest anticipated dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[6][18]

This hypothetical data suggests the compound may be a weak base, with higher solubility in acidic environments. The low solubility at pH 6.8 would classify it as a "low solubility" compound under the BCS, likely placing it in Class II or IV.[5][6]

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of intestinal fluids in both fasted and fed states.[19][20][21]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the conditions of the small intestine on an empty stomach (pH ~6.5).[22]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the conditions after a meal, with a lower pH (~5.0) and higher concentrations of bile salts and lecithin.[20][22]

The protocol is similar to the shake-flask method (2.1), but FaSSIF and FeSSIF media are used instead of simple buffers.[13] A significant increase in solubility in these media compared to aqueous buffers can indicate that the compound's absorption may be enhanced by the presence of food (a positive food effect).[22]

Stability Assessment and Forced Degradation

Stability studies are essential to identify potential degradation pathways, establish shelf-life, and develop a stability-indicating analytical method.[23] Forced degradation, or stress testing, is the cornerstone of this effort, involving the intentional degradation of the API under conditions more severe than accelerated stability testing.[3][24][25][26] The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at detectable levels.[3]

Forced Degradation Experimental Design

The API should be stressed under the conditions outlined in ICH Q1A guidelines.[25][27][28][29][30][31]

Protocol 3.1: Forced Degradation Studies

For each condition, a solution of the API (e.g., in a 50:50 acetonitrile:water mixture) and a solid-state sample are stressed.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24-48 hours. The sulfonyl and triazole groups may be susceptible to basic hydrolysis.

  • Neutral Hydrolysis: Treat with water at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[25]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 48 hours.

  • Photostability: Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[32][33][34][35][36] A control sample should be protected from light (e.g., with aluminum foil).

Following exposure, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% Assay of Parent API% Total DegradationNumber of Degradants >0.1%
0.1 M HCl, 60°C, 48h98.51.51
0.1 M NaOH, 60°C, 48h85.214.83
3% H₂O₂, RT, 24h89.710.32
80°C Dry Heat, 48h99.8<0.20
Light (ICH Q1B)94.15.92

These hypothetical results suggest susceptibility to basic hydrolysis, oxidation, and photolysis, providing clear direction for formulation and packaging development (e.g., requiring protection from light and consideration of pH).

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[23][37][38][39] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[37][40]

The development of a SIAM is an iterative process that is performed in concert with forced degradation studies. The stressed samples are used to challenge the method's specificity.

Protocol 4.1: Stability-Indicating HPLC-UV Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from low to high organic content (Mobile Phase B) is used to ensure elution of both the polar degradants and the more lipophilic parent API. (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the API (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[41][42][43][44][45] Specificity is proven by showing that the parent API peak is resolved from all degradation peaks (resolution > 2) and is spectrally pure.

Visualizations: Workflows and Logic

Diagrams are essential for visualizing complex processes and ensuring clarity in experimental design.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Stability Profiling A API Synthesis & Characterization B Shake-Flask Solubility (pH 1.2, 4.5, 6.8) A->B C Determine pH-Solubility Profile B->C D BCS Classification Assessment C->D E Biorelevant Solubility (FaSSIF & FeSSIF) C->E J Inform Formulation & Packaging Strategy D->J Informs Risk F Develop Preliminary HPLC Method G Forced Degradation Studies (ICH Q1A/Q1B) F->G H Optimize & Validate Stability-Indicating Method (ICH Q2) G->H I Identify Degradation Pathways H->I I->J

Figure 1: Overall workflow for solubility and stability characterization.

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A/Q1B) API API Sample (Solid & Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (≥1.2M lux-hr, ≥200 W-hr/m²) API->Photo Analysis Analysis by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Characterize Degradants & Assess Mass Balance Analysis->Report

Caption: Schematic of the forced degradation study design.

Conclusion and Forward Look

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For this compound, the data generated from the protocols in this guide will provide a clear understanding of its inherent physicochemical liabilities. The hypothetical data suggest that while the compound may face challenges with poor aqueous solubility at physiological pH, its stability profile is predictable. Key vulnerabilities appear to be basic hydrolysis, oxidation, and photolysis.

This knowledge directly informs the next stages of development:

  • Formulation: The low solubility necessitates enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. The pH-dependent solubility must be a key consideration.

  • Packaging: The demonstrated photosensitivity mandates the use of light-protectant primary packaging.

  • Control Strategy: The identified degradation products must be monitored and controlled throughout the product's lifecycle.

By adhering to this rigorous, guideline-driven approach, development teams can de-risk their programs, accelerate timelines, and build a comprehensive data package to support successful regulatory submissions.

References

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An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of 3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole and its Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved therapeutics.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an attractive core for the design of novel bioactive agents. This guide delves into the discovery and development of a specific class of these compounds: 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole and its analogs. We will explore the strategic rationale for their design, provide detailed synthetic methodologies, present a framework for their biological evaluation against cancer cell lines, and analyze the structure-activity relationships (SAR) that govern their potency. This document is intended for researchers and professionals in drug discovery and development, offering both a strategic overview and practical, field-proven protocols.

Introduction: The Rationale for Targeting Cancer with Sulfonylated 1,2,4-Triazoles

The global burden of cancer necessitates the continuous development of novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[2] Heterocyclic compounds are a major focus of this research, with the 1,2,4-triazole ring being particularly prominent.[3][4] Marketed anticancer drugs like Letrozole and Anastrozole, which are aromatase inhibitors, feature this core moiety, validating its utility.[2]

The incorporation of a sulfonyl (-SO₂) group is a deliberate and strategic modification in medicinal chemistry. The sulfonyl group is a strong hydrogen bond acceptor and can significantly alter a molecule's polarity, solubility, and electronic properties. When appended to the 1,2,4-triazole scaffold, it creates a pharmacophore with the potential to interact with various biological targets implicated in cancer progression, such as protein kinases and tubulin.[3][5] The benzyl portion of the molecule allows for extensive exploration of structure-activity relationships, where substituents on the phenyl ring can be modified to fine-tune binding affinity and selectivity for target enzymes. The 4-methyl group in the lead compound serves as a key starting point for this exploration.

Synthesis and Discovery: From Thiol Precursor to Active Sulfone

The discovery of this compound class follows a logical and well-established synthetic pathway, beginning with the versatile precursor, 1H-1,2,4-triazole-3-thiol. This approach provides a robust and scalable route to the target molecules and their analogs.

General Synthetic Workflow

The synthesis is a two-step process: (1) Nucleophilic substitution to create the thioether intermediate, and (2) Oxidation to the final sulfone. This strategy is efficient and allows for late-stage diversification, which is highly advantageous in a drug discovery context. The causality behind this choice is simple: it is far more efficient to synthesize a library of thioether analogs from a common thiol precursor and then oxidize them in parallel than to attempt to construct each sulfone derivative individually.

G cluster_0 Step 1: S-Alkylation (Thioether Formation) cluster_1 Step 2: Oxidation A 1H-1,2,4-triazole-3-thiol C Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) A->C Reactant B 4-Methylbenzyl Halide (e.g., Chloride or Bromide) B->C Reactant D Intermediate: 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole C->D Yields E Oxidizing Agent (e.g., m-CPBA, H₂O₂/Na₂WO₄) D->E Substrate F Final Product: This compound E->F Yields G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects Compound 3-Sulfonyl-1,2,4-Triazole Analog Kinase Tyrosine Kinases (EGFR, BRAF) Compound->Kinase Inhibits Tubulin Tubulin Compound->Tubulin Inhibits Aromatase Aromatase Compound->Aromatase Inhibits Apoptosis Induction of Apoptosis Kinase->Apoptosis Leads to CellCycle G2/M Phase Cell Cycle Arrest Kinase->CellCycle Leads to Tubulin->Apoptosis Leads to Tubulin->CellCycle Leads to Aromatase->Apoptosis Leads to Aromatase->CellCycle Leads to CancerCell Inhibition of Cancer Cell Proliferation Apoptosis->CancerCell CellCycle->CancerCell G cluster_SAR SAR Exploration Points A Region A Benzyl Ring B Region B Sulfonyl Linker C Region C Triazole Core Structure Core Scaffold Structure->A Substitution here Structure->B Modification here Structure->C Modification here

Sources

In Silico Modeling of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, a novel compound with significant therapeutic potential. As the 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, including antifungal, anticancer, and anti-inflammatory drugs, a robust computational analysis of its novel derivatives is paramount for accelerating drug discovery pipelines.[1][2][3][4] This document outlines a systematic and scientifically rigorous approach, from target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies detailed herein are designed to provide deep insights into the molecular interactions, binding affinities, and dynamic behavior of this compound, thereby guiding further experimental validation and lead optimization efforts.

Introduction: The Therapeutic Promise of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its derivatives have been successfully developed into drugs targeting a range of diseases.[5] The unique electronic and structural properties of the triazole ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, contribute to its high affinity for various biological receptors.[6] The subject of this guide, this compound, incorporates a sulfonyl group, which is also a key feature in many active pharmaceutical ingredients, suggesting its potential for significant biological activity.[7]

This guide will navigate the researcher through a validated in silico workflow to elucidate the potential mechanisms of action and interaction profiles of this novel triazole derivative.

The Computational Drug Discovery Workflow

Our approach is a multi-step, iterative process designed to build a comprehensive understanding of the compound's behavior at the molecular level. Each step provides critical data that informs the subsequent analysis, creating a self-validating system of inquiry.

In_Silico_Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Data Interpretation & Iteration Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation & Optimization Target_ID->Ligand_Prep Select Potential Targets Virtual_Screening Pharmacophore Modeling & Virtual Screening Ligand_Prep->Virtual_Screening Generate 3D Conformer Docking Molecular Docking Virtual_Screening->Docking Identify Initial Hits MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Predict Binding Pose Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Assess Complex Stability Analysis Data Analysis & Visualization Binding_Energy->Analysis Quantify Binding Affinity SAR SAR & Lead Optimization Analysis->SAR Derive Insights SAR->Ligand_Prep Iterative Refinement

Figure 1: A generalized workflow for the in silico analysis of novel drug candidates.

Phase 1: Target Identification and Ligand Preparation

Identifying Potential Biological Targets

Given the broad spectrum of activity of 1,2,4-triazole derivatives, a logical first step is to identify high-potential protein targets. Literature suggests that triazole compounds can act as inhibitors for various enzymes, including cyclooxygenases (COX), aromatase, and various kinases like EGFR and BRAF.[8][9][10]

Protocol 1: Target Identification

  • Literature Review: Conduct a thorough review of existing research on sulfonyl-1H-1,2,4-triazole derivatives to identify known biological targets.

  • Target Prediction Servers: Utilize web-based tools such as SwissTargetPrediction or TargetNet to predict potential protein targets based on the 2D structure of this compound.

  • Protein Data Bank (PDB) Search: Once potential targets are identified, search the PDB for high-resolution crystal structures of these proteins, preferably in complex with a ligand.

Ligand Preparation

Accurate 3D representation of the ligand is crucial for successful in silico modeling.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion: Use a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure of this compound and convert it to a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Protonation State and Tautomer Generation: Determine the likely protonation state at physiological pH (7.4) and generate possible tautomers. Tools like LigPrep (Schrödinger) or the Open Babel toolkit can be used for this purpose.

Phase 2: Elucidating Molecular Interactions

Pharmacophore Modeling

Pharmacophore modeling can be employed to identify the essential chemical features required for a ligand to interact with a specific receptor, which is particularly useful when multiple active ligands for a target are known.[8][11]

Protocol 3: Pharmacophore Model Generation

  • Training Set Selection: Select a set of known active inhibitors for the identified target protein.

  • Feature Identification: Identify common pharmacophoric features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers among the training set molecules.[11]

  • Model Generation and Validation: Generate a pharmacophore model using software like Phase (Schrödinger) or Discovery Studio. Validate the model using a test set of known active and inactive compounds.[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][12] This provides insights into the binding mode and affinity.

Protocol 4: Molecular Docking

  • Receptor Preparation: Prepare the PDB structure of the target protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or using binding site prediction tools.

  • Docking Simulation: Use docking software such as AutoDock Vina, GOLD, or Glide to dock the prepared ligand into the defined binding site.[13][14]

  • Pose Analysis: Analyze the resulting docking poses and scoring functions to identify the most likely binding mode and estimate the binding affinity.

Docking Program Strengths Weaknesses
AutoDock Vina Fast, accurate, and open-source.Can be less accurate for highly flexible ligands.
GOLD High accuracy, good for flexible ligands.Commercial software, can be computationally intensive.
Glide (Schrödinger) Very fast and accurate for rigid receptors.Commercial, part of a larger software suite.
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions over time.[15][16]

MD_Simulation_Workflow Start Start with Docked Protein-Ligand Complex System_Setup System Setup: Solvation & Ionization Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis: RMSD, RMSF, H-bonds Production_MD->Trajectory_Analysis End End Trajectory_Analysis->End

Figure 2: A standard workflow for performing molecular dynamics simulations.

Protocol 5: Molecular Dynamics Simulation

  • System Preparation: The best-ranked docked pose is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.[17]

  • Force Field Selection: Choose an appropriate force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).[16][18] Ligand parameters may need to be generated using tools like Antechamber or CGenFF.[17]

  • Minimization and Equilibration: The system is first energy minimized to remove steric clashes. This is followed by a two-step equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production Run: A production MD run of sufficient length (e.g., 100 ns) is performed to sample the conformational space of the complex.[19]

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent hydrogen bonds and other key interactions.[16]

Phase 3: Data Analysis and Interpretation

Binding Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone.[19]

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound.[13][20] Web-based tools like SwissADME can be used for this purpose.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for characterizing the interactions of this compound. By following this workflow, researchers can generate robust hypotheses about the compound's mechanism of action, binding affinity, and potential as a therapeutic agent. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the journey from a promising molecule to a potential drug candidate.

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Preliminary Antimicrobial Screening of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development.[1][2] This guide provides a comprehensive framework for the preliminary in vitro antimicrobial screening of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, a compound possessing two moieties of significant pharmacological interest: a sulfonamide and a 1,2,4-triazole ring. We present detailed, field-proven protocols for determining antimicrobial activity, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) assessment and the Kirby-Bauer disk diffusion assay for susceptibility testing. The scientific rationale underpinning each experimental choice, from media selection to inoculum standardization, is thoroughly explained to ensure procedural integrity and data reproducibility. Furthermore, we explore the potential dual mechanisms of action derived from the constituent functional groups, providing a basis for hypothesis-driven investigation. This document serves as a self-contained technical resource for researchers initiating the evaluation of this, or structurally related, novel compounds.

Introduction and Scientific Rationale

The chemical structure of this compound is a deliberate amalgamation of two well-established pharmacophores. This rational design provides a strong impetus for its investigation as a potential antimicrobial agent.

  • The Sulfonamide Moiety: Sulfonamides, or sulfa drugs, were the first broadly effective systemic antibacterials and continue to be clinically relevant.[3][4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid.[4][5][6] As bacteria must synthesize their own folate to produce nucleic acids, this inhibition is bacteriostatic, halting bacterial growth and replication.[4][6][7] Human cells are not affected as they acquire folate through diet, providing a selective toxicity profile.[4][6]

  • The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is the core scaffold for a major class of antifungal agents, including fluconazole and voriconazole.[8][9][10][11] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][12][13] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][12][14] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[8]

The presence of both moieties suggests that this compound could exhibit a broad spectrum of activity, potentially encompassing both antibacterial and antifungal properties. The preliminary screening detailed herein is designed to systematically test this hypothesis.

Hypothesized Mechanisms of Action

Based on the compound's structure, two primary mechanisms can be postulated, which may act independently or synergistically.

G cluster_0 Bacterial Cell cluster_1 Fungal Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Compound_Sulfa Sulfonamide Moiety of This compound Compound_Sulfa->DHPS Competitive Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Component) CYP51->Ergosterol Product Compound_Triazole Triazole Moiety of This compound Compound_Triazole->CYP51 Inhibition G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_data Phase 3: Data Analysis Compound Prepare Compound Stock (in DMSO) MIC_Dilute Serial Dilution in 96-Well Plate Compound->MIC_Dilute Disk_Apply Apply Impregnated Disks Compound->Disk_Apply Impregnate blank disks Inoculum Prepare 0.5 McFarland Standard Inoculum MIC_Inoculate Inoculate Wells Inoculum->MIC_Inoculate Disk_Plate Inoculate MHA Plate (Lawn Culture) Inoculum->Disk_Plate MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate Plate (16-20h at 37°C) MIC_Inoculate->MIC_Incubate MIC_Read Read MIC Value (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read Disk_Plate->Disk_Apply Disk_Incubate Incubate Plate (16-20h at 37°C) Disk_Apply->Disk_Incubate Disk_Read Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Read Interpret Interpret Results & Compare to Controls MIC_Read->Interpret Disk_Read->Interpret

Figure 2: General workflow for antimicrobial screening.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The results will determine the next steps in the drug discovery pipeline.

Table 1: Hypothetical Antimicrobial Activity Data

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)Test Compound Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)Fluconazole Zone of Inhibition (mm)
S. aureus16≤1N/A1825N/A
E. coli64≤1N/A1230N/A
P. aeruginosa>128≤1N/A6 (No zone)28N/A
C. albicans8N/A≤220N/A24

Interpretation:

  • Activity: In this hypothetical example, the compound shows moderate activity against S. aureus and C. albicans.

  • Spectrum: The activity is weaker against the Gram-negative E. coli and absent against the highly resistant P. aeruginosa. This suggests a potential spectrum limited to Gram-positive bacteria and fungi.

  • Next Steps: Based on these results, further investigation could focus on optimizing the structure for enhanced potency against S. aureus and exploring its antifungal mechanism in more detail.

Conclusion

This guide provides a standardized and scientifically grounded approach to the preliminary antimicrobial screening of this compound. By employing validated methods such as broth microdilution and disk diffusion, and by understanding the mechanistic rationale derived from the compound's dual pharmacophores, researchers can generate high-quality, reproducible data. This initial screen is a critical step in the drug discovery process, enabling a data-driven decision on whether to advance the compound for further preclinical development.

References

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An In-Depth Technical Guide for the Initial Investigation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for Novel Inhibitor Discovery

The relentless pursuit of novel therapeutic agents frequently begins with the identification of a single, promising molecule. This guide delineates a strategic and comprehensive framework for the initial investigation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, a compound whose therapeutic potential as an enzyme inhibitor remains uncharted. As a Senior Application Scientist, my objective is not merely to prescribe a sequence of experiments, but to instill a logical, evidence-based approach that maximizes the potential for discovery while ensuring scientific rigor. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and its derivatives are known to exhibit a wide array of biological activities, including the inhibition of various enzymes.[1][2] The incorporation of a sulfonyl group, as seen in many sulfonamide drugs, further suggests the potential for potent and specific biological interactions.[3][4] This document will serve as a technical roadmap for researchers, scientists, and drug development professionals embarking on the foundational assessment of this novel chemical entity.

Section 1: The Strategic Imperative: From In Silico Prediction to Empirical Validation

An efficient investigation into a novel compound's bioactivity commences not at the lab bench, but in the computational realm. The principle of "fail fast, fail cheap" is paramount in modern drug discovery. Therefore, our initial efforts will focus on predicting potential biological targets for this compound through in silico methods. This computational prescreening allows for the formulation of targeted hypotheses, thereby guiding subsequent, resource-intensive experimental work.[5][6][7]

In Silico Target Prediction: A Hypothesis-Generating Engine

The initial step is to leverage computational tools to predict the likely protein targets of our compound. This is achievable through a variety of ligand-based and receptor-based approaches.[7]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[6] We will utilize chemical similarity searching against databases of known bioactive compounds, such as ChEMBL.[6]

  • Pharmacophore-Based Screening: This involves identifying the key chemical features of our molecule responsible for its biological activity and using this "pharmacophore" to search for proteins with complementary binding sites.[7]

The output of this in silico analysis will be a prioritized list of potential enzyme targets. For the purpose of this guide, let us hypothesize that the in silico screening suggests potential inhibitory activity against two key enzymes: Carbonic Anhydrase (CA) and Xanthine Oxidase (XO) . Both are well-validated drug targets, and their inhibitors have significant therapeutic applications.

In_Silico_Analysis In Silico Target Prediction (Ligand-based, Pharmacophore, Machine Learning) Hypothesis Hypothesis Generation: Potential Inhibition of Carbonic Anhydrase & Xanthine Oxidase In_Silico_Analysis->Hypothesis Synthesis Chemical Synthesis & Characterization Hypothesis->Synthesis Biochemical_Assays Biochemical Enzyme Inhibition Assays Synthesis->Biochemical_Assays Data_Analysis Data Analysis & Interpretation (IC50, Ki, Mechanism of Inhibition) Biochemical_Assays->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion Start Starting Materials (e.g., 4-methylbenzyl chloride, 1H-1,2,4-triazole-3-thiol) Step1 Step 1: Sulfonylation (Oxidation of thiol to sulfonyl chloride) Start->Step1 Step2 Step 2: Coupling Reaction (Reaction of sulfonyl chloride with triazole) Step1->Step2 Product This compound Step2->Product Characterization Structural Characterization (NMR, Mass Spectrometry, Elemental Analysis) Product->Characterization

Caption: A generalized synthetic and characterization workflow.

Rigorous Characterization

The synthesized compound must be thoroughly characterized to confirm its identity and purity:

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
Elemental Analysis To verify the percentage composition of C, H, N, and S.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.

Section 3: Biochemical Assays: Quantifying Enzyme Inhibition

With a well-characterized compound in hand, the next phase is to directly assess its inhibitory effects on our hypothesized enzyme targets: Carbonic Anhydrase and Xanthine Oxidase.

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. [10]Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. [10]

[10][11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of human or bovine erythrocyte CA in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

    • Inhibitor Stock Solutions: 10 mM of this compound and a known CA inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control.

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a primary strategy for treating gout. [12]

[12][13]

  • Reagent Preparation:

    • Assay Buffer: 50-100 mM Potassium Phosphate Buffer, pH 7.5.

    • XO Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the Assay Buffer.

    • Substrate Solution: 150 µM Xanthine in the Assay Buffer.

    • Inhibitor Stock Solutions: 10 mM of this compound and a known XO inhibitor (e.g., Allopurinol) in DMSO.

  • Assay Procedure (96-well UV-transparent plate format):

    • To a mixture of 35 µL of Assay Buffer and 50 µL of the test compound solution (at various concentrations), add 30 µL of the XO Enzyme Solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 60 µL of the Substrate Solution.

    • Incubate at 25°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 1N HCl.

    • Measure the absorbance at 290-295 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The results of the enzyme inhibition assays should be summarized in a clear and concise table.

Enzyme Target Test Compound IC₅₀ (µM) Positive Control Positive Control IC₅₀ (µM)
Carbonic AnhydraseExperimental ValueAcetazolamideExperimental Value
Xanthine OxidaseExperimental ValueAllopurinolExperimental Value

A lower IC₅₀ value indicates a more potent inhibitor. Should significant inhibition be observed, further kinetic studies (e.g., Lineweaver-Burk plots) will be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Section 4: Concluding Remarks and Future Perspectives

This technical guide outlines a robust and logical pathway for the initial investigation of this compound as a potential enzyme inhibitor. By integrating in silico prediction with rigorous chemical synthesis and targeted biochemical assays, this framework provides a solid foundation for determining the compound's biological activity. Positive results from this initial investigation would warrant further studies, including:

  • Mechanism of Action Studies: To understand how the compound inhibits the target enzyme.

  • Selectivity Profiling: To assess the compound's activity against a broader panel of related enzymes.

  • Cell-Based Assays: To evaluate the compound's efficacy in a more physiologically relevant context.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve its potency and selectivity.

The journey of drug discovery is long and complex, but it begins with a single, well-executed initial investigation. This guide provides the necessary framework to embark on that journey with scientific integrity and a clear sense of direction.

References

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). ResearchGate. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]

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Exploring the Chemical Space of Substituted 1,2,4-Triazole Sulfones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] When integrated with a sulfone moiety, this privileged scaffold gives rise to a class of compounds with a remarkably broad and potent pharmacological profile. This technical guide provides an in-depth exploration of the chemical space of substituted 1,2,4-triazole sulfones, designed for researchers, scientists, and drug development professionals. We will delve into the strategic synthesis, physicochemical characterization, and diverse therapeutic applications of these compounds, underpinned by mechanistic insights and field-proven experimental protocols. Our narrative emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative resource for advancing drug discovery programs.

The 1,2,4-Triazole Sulfone Core: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[3] Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a highly sought-after motif in drug design. The incorporation of a sulfone group (-SO₂-) further enhances the therapeutic potential of the 1,2,4-triazole scaffold. The sulfone moiety is a strong electron-withdrawing group that can modulate the physicochemical properties of the molecule, such as its acidity, polarity, and ability to interact with biological targets. This combination of a versatile heterocyclic core and a powerful functional group has led to the discovery of 1,2,4-triazole sulfones with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Navigating the Synthetic Landscape: From Thiones to Sulfones

The synthesis of substituted 1,2,4-triazole sulfones is a multi-step process that typically begins with the construction of a 1,2,4-triazole-3-thione precursor. This thione is then S-alkylated and subsequently oxidized to the desired sulfone. This strategic approach allows for the introduction of diverse substituents at various positions of the triazole ring and the sulfone bridge, enabling a thorough exploration of the chemical space.

Core Synthesis: The Path to 1,2,4-Triazole-3-thiol

A common and efficient route to the 1,2,4-triazole-3-thiol core involves the cyclization of a thiosemicarbazide intermediate. The following workflow illustrates a typical synthesis starting from a carboxylic acid hydrazide.

Synthesis of 1,2,4-Triazole-3-thiol cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Carboxylic Acid Hydrazide->Thiosemicarbazide Reaction with Isothiocyanate Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Thiosemicarbazide->1,2,4-Triazole-3-thiol Base-catalyzed Cyclization

Caption: Synthetic workflow for the formation of the 1,2,4-triazole-3-thiol core.

Diversification: S-Alkylation of the Thiol

The thiol group of the 1,2,4-triazole-3-thiol is a versatile handle for introducing a wide range of substituents. S-alkylation with various alkyl or aryl halides in the presence of a base is a straightforward and high-yielding reaction.

S-Alkylation 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Substituted Thioether Substituted Thioether 1,2,4-Triazole-3-thiol->Substituted Thioether Base, Solvent Alkyl/Aryl Halide Alkyl/Aryl Halide Alkyl/Aryl Halide->Substituted Thioether

Caption: General scheme for the S-alkylation of 1,2,4-triazole-3-thiol.

The Crucial Oxidation Step: Formation of the Sulfone

The final and critical step in the synthesis is the oxidation of the sulfide to the corresponding sulfone. This transformation is typically achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often catalyzed by a metal salt, such as sodium tungstate.[7] Careful control of reaction conditions is essential to prevent over-oxidation or side reactions.[8][9]

Oxidation_Workflow cluster_0 Oxidation of Sulfide to Sulfone Substituted_Thioether Substituted 1,2,4-Triazole Thioether Substituted_Sulfone Substituted 1,2,4-Triazole Sulfone Substituted_Thioether->Substituted_Sulfone Oxidation Oxidizing_Agent e.g., H2O2 Oxidizing_Agent->Substituted_Sulfone Catalyst e.g., Na2WO4 Catalyst->Substituted_Sulfone

Caption: The pivotal oxidation step from a thioether to the target sulfone.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we present a detailed, self-validating protocol for the synthesis of a representative substituted 1,2,4-triazole sulfone.

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established literature procedures.[10][11]

  • Step 1: Preparation of Potassium dithiocarbazinate. To a solution of isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (200 mL), add carbon disulfide (12.5 mL) dropwise while stirring at room temperature.

  • Continue stirring for 16 hours.

  • Add diethyl ether (100 mL) and stir for an additional 3 hours.

  • Filter the resulting precipitate, wash with diethyl ether, and dry to obtain the potassium dithiocarbazinate salt.

  • Step 2: Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

  • Reflux a mixture of the potassium dithiocarbazinate salt (from the previous step) and hydrazine hydrate in water for several hours until the evolution of hydrogen sulfide ceases.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Synthesis of 3-((4-Chlorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

This S-alkylation protocol is based on established methods.[12]

  • Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.03 mmol) and sodium hydroxide (1.02 mmol) in methanol (8 mL).

  • Once fully dissolved, add 4-chlorobenzyl chloride (1.03 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired S-alkylated product.

Synthesis of 3-((4-Chlorobenzyl)sulfonyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

This oxidation protocol is a general method that can be optimized for specific substrates.[7]

  • Dissolve the 3-((4-chlorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (1 mmol) in a suitable solvent such as glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄·2H₂O).

  • Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the reaction mixture, maintaining the temperature between 25-30°C.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure sulfone.

Physicochemical Characterization: Confirming the Structure

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfone group (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

  • Elemental Analysis: To determine the elemental composition of the compound.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Substituted 1,2,4-triazole sulfones have demonstrated a wide array of pharmacological activities. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.[13][14][15][16]

Antimicrobial Activity

Many 1,2,4-triazole derivatives, including those with sulfur-containing substituents, exhibit significant antibacterial and antifungal activity.[6] The sulfone moiety can enhance this activity by increasing the compound's polarity and its ability to interact with microbial enzymes.

Anticancer Activity

The 1,2,4-triazole sulfone scaffold is a promising pharmacophore for the development of novel anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
112aHCT 116 (Colon)18.76[5]
112cHCT 116 (Colon)4.363[5]

IC₅₀: The half maximal inhibitory concentration.

The data in Table 1 suggests that substitutions on the benzylideneamino moiety can significantly impact the anticancer potency.

Anti-inflammatory and Analgesic Activity

Certain 1,2,4-triazole sulfones have shown promising anti-inflammatory and analgesic properties.[3] The mechanism of action is often associated with the inhibition of inflammatory mediators.

Future Directions and Conclusion

The chemical space of substituted 1,2,4-triazole sulfones represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Expansion of the chemical diversity: Synthesizing novel analogs with a wider range of substituents to further explore the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

References

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Methodological & Application

protocol for the synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole ring is a foundational heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and capacity for hydrogen bonding, make it a cornerstone in drug design.[2] The incorporation of a sulfonyl group (-SO₂) can significantly enhance the biological activity and modulate the pharmacokinetic profile of the molecule.[3] Sulfonyl-containing heterocyclic compounds are a well-established class of pharmacophores with applications ranging from antibacterial to anticancer agents.[4][5][6]

This application note provides a detailed, two-step . The synthesis proceeds through the formation of a thioether intermediate via S-alkylation of 3-mercapto-1H-1,2,4-triazole, followed by a robust oxidation to yield the target sulfone. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a reproducible, self-validating protocol.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Nucleophilic Substitution: S-alkylation of 3-mercapto-1H-1,2,4-triazole with 4-methylbenzyl chloride to form the thioether intermediate.

  • Oxidation: Conversion of the thioether to the target sulfone using hydrogen peroxide as an environmentally benign oxidant.[7]

Overall reaction scheme for the synthesis of this compound
Figure 1: Two-step synthesis pathway.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Reagent/Material Grade Supplier CAS No. Key Properties
3-Mercapto-1H-1,2,4-triazole≥98%Sigma-Aldrich3179-31-5MW: 101.12 g/mol
4-Methylbenzyl chloride≥98%Sigma-Aldrich104-82-5MW: 140.61 g/mol ; Lachrymator
Sodium hydroxide (NaOH)ReagentFisher Scientific1310-73-2MW: 40.00 g/mol ; Corrosive
Ethanol (EtOH)AnhydrousVWR64-17-5Flammable
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-Aldrich7722-84-1Strong Oxidizer; Corrosive
Glacial Acetic Acid (AcOH)≥99.7%Fisher Scientific64-19-7Corrosive; Flammable
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Flammable
HexanesACS GradeVWR110-54-3Flammable
Deionized Water (DI H₂O)N/AIn-house7732-18-5N/A
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9Drying Agent

Experimental Protocol

Part 1: Synthesis of 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole (Intermediate 2)

This step involves a standard S-alkylation reaction. The basic conditions facilitate the deprotonation of the thiol, forming a thiolate anion which is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-mercapto-1H-1,2,4-triazole (5.05 g, 50 mmol) and ethanol (100 mL). Stir the suspension at room temperature.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.00 g, 50 mmol) in deionized water (20 mL).

  • Add the NaOH solution dropwise to the stirred suspension in the flask over 10 minutes. The suspension should become a clear solution as the sodium salt of the triazole forms.

  • Add 4-methylbenzyl chloride (7.03 g, 50 mmol) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate:Hexanes mobile phase. The starting material spot should disappear, and a new, less polar product spot should appear.

  • After completion, allow the mixture to cool to room temperature. A white precipitate will form.

  • Pour the reaction mixture into 200 mL of cold deionized water and stir for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash thoroughly with deionized water (3 x 50 mL), and dry under vacuum to yield the crude thioether intermediate.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-[(4-methylbenzyl)thio]-1H-1,2,4-triazole as a white crystalline solid.

Part 2: Synthesis of this compound (Target 3)

This step employs an oxidation reaction. The thioether is oxidized first to a sulfoxide and then to the sulfone. Using an excess of hydrogen peroxide and elevated temperature in an acidic medium ensures the reaction proceeds fully to the sulfone state.[7][8] Acetic acid serves as both a solvent and a catalyst for the oxidation.

Procedure:

  • In a 250 mL round-bottom flask, suspend the dried thioether intermediate 2 (4.10 g, 20 mmol) in glacial acetic acid (50 mL).

  • Gently warm the mixture to 50-60 °C with stirring to aid dissolution.

  • Once a clear solution is obtained, carefully add 30% hydrogen peroxide (6.8 mL, approx. 60 mmol, 3 equivalents) dropwise via a dropping funnel. Caution: This addition is exothermic; maintain the temperature below 80 °C by controlling the rate of addition and using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes) until the thioether spot is completely consumed. The sulfone product will be significantly more polar.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A white precipitate should form.

  • Slowly pour the cooled mixture into 250 mL of ice-cold deionized water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration. Wash the solid extensively with deionized water until the filtrate is neutral to pH paper.

  • Dry the solid product in a vacuum oven at 60 °C overnight. The final product, this compound, should be a white, crystalline powder.

Workflow Visualization

The following diagram illustrates the complete synthesis and analysis workflow.

Synthesis_Workflow start_end start_end process process intermediate intermediate final_product final_product A Starting Materials (3-Mercapto-1,2,4-triazole & 4-Methylbenzyl chloride) B Step 1: S-Alkylation (NaOH, EtOH, Reflux) A->B C Intermediate Thioether (Crude Product) B->C D Purification (Recrystallization) C->D E Pure Thioether D->E F Step 2: Oxidation (H₂O₂, Acetic Acid, 90-100°C) E->F G Final Sulfone Product (Crude) F->G H Purification & Drying (Precipitation, Washing, Vacuum Drying) G->H I Final Product This compound H->I J Characterization (NMR, MS, m.p.) I->J

Caption: Overall workflow for synthesis and characterization.

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS 338393-13-8) should be confirmed by standard analytical techniques.[9]

Analysis Expected Result
Appearance White crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~14.5 (br s, 1H, NH), ~8.5 (s, 1H, triazole-CH), ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~160 (C=N), ~150 (C=N), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~60 (-CH₂-), ~21 (-CH₃).
Mass Spec (ESI+) m/z: Calculated for C₁₀H₁₁N₃O₂S [M+H]⁺: 238.06. Found: 238.xx.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Methylbenzyl chloride: Is a lachrymator and irritant. Avoid inhalation and contact with skin.

    • Sodium hydroxide & Glacial Acetic Acid: Are corrosive. Handle with care to avoid skin and eye burns.

    • Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with combustible materials and handle with care to prevent burns. The oxidation reaction can be highly exothermic and must be controlled.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in Step 1 Incomplete reaction.Ensure the NaOH is fully dissolved before adding the benzyl chloride. Increase reflux time and monitor closely by TLC.
Loss of product during workup.Ensure pH is neutral or slightly basic before filtration to prevent the protonated form from dissolving.
Incomplete oxidation in Step 2 Insufficient oxidant or reaction time/temp.Ensure 3 equivalents of H₂O₂ are used. Increase reaction time or temperature slightly (not exceeding 110 °C).
Thioether is not fully dissolved.Ensure a homogenous solution in acetic acid is achieved before adding H₂O₂.
Product is oily or impure Residual starting materials or solvent.Ensure thorough washing during filtration. Recrystallize from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).
Exothermic reaction is uncontrollable H₂O₂ added too quickly.Add the hydrogen peroxide slowly and use an ice bath to maintain the desired temperature range.

References

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  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • ResearchGate. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. [Link]

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Application Notes & Protocols for Antifungal Assays Using 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-ATZ-2026-01

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical entities. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel investigational compound, 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, in a suite of standard antifungal assays. While this compound serves as a representative model, the principles and detailed protocols herein are broadly applicable to the preclinical evaluation of new triazole-based antifungal candidates. We delve into the causalities behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of robust, reproducible data. The protocols are designed as self-validating systems, incorporating quality control measures aligned with international standards.

Introduction: The Scientific Rationale for Investigating Novel Triazole Antifungals

The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs. These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key player in the conversion of lanosterol to ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.[1][3] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors, ultimately resulting in fungal cell growth inhibition or cell death.[3]

The representative compound, this compound, combines the established triazole core with a sulfonyl group, a modification that has shown promise in other antimicrobial contexts.[1][4] The 4-methylbenzyl moiety introduces a lipophilic component that may influence the compound's interaction with the fungal cell and its target enzyme. The evaluation of such novel derivatives is crucial for expanding the antifungal arsenal and overcoming existing resistance mechanisms.

These application notes will guide the user through a logical progression of in vitro assays to characterize the antifungal profile of this and similar novel compounds.

Foundational In Vitro Antifungal Susceptibility Testing

The initial characterization of a novel antifungal agent begins with determining its potency against a panel of clinically relevant fungal species. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the internationally recognized gold-standard.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This assay is fundamental for quantifying the in vitro activity of a new compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound in DMSO D Perform serial two-fold dilutions of the compound in a 96-well plate A->D B Prepare fungal inoculum and standardize to 0.5 McFarland E Add standardized fungal inoculum to each well B->E C Prepare 2X RPMI-1640 medium C->D D->E F Include positive (growth) and negative (sterility) controls E->F G Incubate plates at 35°C for 24-48 hours F->G H Visually or spectrophotometrically determine the MIC endpoint G->H

Caption: Workflow for MIC determination.

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 1280 µg/mL. Expert Insight: DMSO is a common solvent for novel compounds, but its final concentration in the assay should not exceed 1% to avoid toxicity to the fungi.

  • Fungal Isolate and Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the working antifungal solution (e.g., 16 µg/mL in RPMI-1640) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Endpoint Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

Fungal SpeciesQuality Control StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 9002821
Candida glabrataATCC 900301616
Cryptococcus neoformansATCC 9011248
Aspergillus fumigatusATCC 2043058N/A
Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative or semi-quantitative method to assess antifungal activity.[6] It is particularly useful for rapid screening of multiple compounds.

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Spread a standardized fungal inoculum (0.5 McFarland) evenly across the agar surface.

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Place the disks on the inoculated agar surface.

  • Incubate at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Advanced In Vitro Assays: Exploring the Dynamics of Antifungal Activity

Beyond the static MIC value, it is crucial to understand the dynamic interaction between the antifungal agent and the fungus over time.

Time-Kill Kinetics Assay

This assay provides insights into whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay & Sampling cluster_analysis Analysis A Prepare standardized fungal inoculum (~5 x 10^5 CFU/mL) C Inoculate tubes and incubate with agitation A->C B Prepare tubes with RPMI-1640 containing various multiples of the MIC B->C D At time points (0, 2, 4, 8, 12, 24h), remove aliquots C->D E Perform serial dilutions of aliquots and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for time-kill kinetics assay.

  • Prepare a standardized fungal inoculum of ~5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Set up tubes containing the compound at concentrations of 0x, 1x, 2x, 4x, and 8x the predetermined MIC.

  • Inoculate each tube with the fungal suspension.

  • Incubate the tubes at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto Sabouraud Dextrose Agar.

  • Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

Antifungal Biofilm Disruption Assay

Fungal biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms.

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add 100 µL of a standardized fungal suspension (1 x 10^6 cells/mL in RPMI-1640).

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Biofilm Treatment:

    • Gently wash the pre-formed biofilms with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh medium containing serial dilutions of this compound to the wells.

    • Incubate for another 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the biofilms again with PBS.

    • Quantify the remaining viable biofilm using a metabolic assay such as XTT or by scraping, vortexing, and plating for CFU counts.

    • The Sessile MIC (SMIC) is the concentration that results in a significant reduction (e.g., 50% or 80%) in biofilm viability compared to the untreated control.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of novel antifungal compounds like this compound. By systematically determining the MIC, assessing the rate and nature of fungal inhibition or killing, and evaluating activity against biofilms, researchers can build a comprehensive profile of a compound's potential. Positive results from these assays would warrant further investigation into the compound's mechanism of action, toxicity profile, and in vivo efficacy in animal models of fungal infection.

References

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  • Al-Abdullah, N. H., Al-Tuwaijri, H. M., & Al-Harbi, N. A. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 28(11), 1438–1453. [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (2020). Breakpoint tables for interpretation of MICs for antifungal agents, Version 10.0.[Link]

  • Sun, N., Li, Q., & Song, Y. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 9, 688640. [Link]

  • Zhang, M., Chen, Q., & Zhu, L. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & medicinal chemistry letters, 30(4), 126951. [Link]

  • Wang, S., Li, Y., & Zhang, Y. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules (Basel, Switzerland), 19(6), 8129–8143. [Link]

  • Sun, J., Zhang, G., & Wang, Y. (2004). [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Yao xue xue bao = Acta pharmaceutica Sinica, 39(1), 20–24. [Link]

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  • Manavathu, E. K., & Cutright, J. L. (2015). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Mycopathologia, 181(1-2), 49–57. [Link]

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  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology spectrum, 4(3), 10.1128/microbiolspec.VMBF-0005-2015. [Link]

  • Odds, F. C. (1985). Laboratory tests for the assay of antifungal drugs. The Journal of antimicrobial chemotherapy, 15(3), 258–261. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to fluconazole. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 24(2), 235–247. [Link]

  • Meletiadis, J., Mouton, J. W., Meis, J. F., Bouman, B. A., Donnelly, J. P., & Verweij, P. E. (2002). In vitro antifungal activities of new and conventional antifungal agents against clinical isolates of Aspergillus fumigatus. The Journal of antimicrobial chemotherapy, 50(5), 697–700. [Link]

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Application Notes & Protocols for the In Vitro Evaluation of MBS-Triazole, a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction: The Promise of the 1,2,4-Triazole Scaffold in Oncology

The 1,2,4-triazole ring is a five-membered heterocyclic structure that has earned the designation of a "privileged" scaffold in medicinal chemistry.[1][2] This is due to its unique physicochemical properties, metabolic stability, and its capacity to form multiple hydrogen bonds, which allows for potent and selective interactions with a wide array of biological targets.[3] Consequently, 1,2,4-triazole derivatives have been extensively developed as therapeutic agents with a broad spectrum of activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1][4]

In the realm of oncology, these compounds have demonstrated remarkable efficacy by targeting key cellular processes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[2] The mechanisms of action for 1,2,4-triazole-based anticancer agents are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[2][5]

This document introduces 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole , hereafter referred to as MBS-Triazole , a novel investigational compound. Its structure, featuring a sulfonyl group, suggests a potential for targeted interactions within the ATP-binding pockets of protein kinases, a class of enzymes frequently dysregulated in cancer. This guide provides a comprehensive suite of application notes and detailed protocols for the initial characterization of MBS-Triazole's anticancer activity in vitro. The methodologies described herein are designed to establish a foundational understanding of the compound's potency, mechanism of action, and therapeutic potential.

Hypothesized Mechanism of Action: Targeting Kinase Signaling

Based on its structural motifs and the established activities of related compounds, we hypothesize that MBS-Triazole functions as an inhibitor of a key protein kinase involved in pro-survival signaling pathways. The sulfonyl moiety may act as a hinge-binding group, a common feature in many kinase inhibitors. Dysregulated kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.

A potential pathway affected by MBS-Triazole is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of a kinase within this cascade could lead to cell cycle arrest and the induction of apoptosis. The following protocols are designed to systematically test this hypothesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition MBS_Triazole MBS-Triazole MBS_Triazole->AKT Inhibits (Hypothesized) G cluster_assays Mechanistic Assays cluster_outcomes Potential Outcomes start Cancer Cells + MBS-Triazole apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle migration Wound Healing Assay start->migration western_blot Western Blot start->western_blot apoptosis_outcome Quantify Apoptotic Cells apoptosis->apoptosis_outcome cell_cycle_outcome Identify Cell Cycle Arrest cell_cycle->cell_cycle_outcome migration_outcome Measure Inhibition of Migration migration->migration_outcome western_blot_outcome Probe Protein Expression (e.g., p-AKT, Bcl-2, Bax) western_blot->western_blot_outcome

Figure 2: Experimental workflow for mechanistic studies of MBS-Triazole.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with MBS-Triazole (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with MBS-Triazole as determined from the MTT assay. Include a vehicle control.

    • After the incubation period, collect both the floating and attached cells. Centrifuge to pellet the cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • The data will be presented as a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MBS-Triazole.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the determination of the cell's phase in the cell cycle (G0/G1, S, or G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Materials:

  • Cancer cells treated with MBS-Triazole.

  • Cold 70% ethanol.

  • PI staining solution (containing RNase A to prevent staining of RNA).

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis protocol.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any significant accumulation in a particular phase, which would indicate cell cycle arrest.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for validating the hypothesized mechanism of action by observing changes in the expression or phosphorylation status of target proteins.

Materials:

  • Cell lysates from MBS-Triazole-treated and control cells.

  • Protein electrophoresis equipment (SDS-PAGE gels, running and transfer buffers).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Protocol:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., overnight at 4°C).

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensities.

  • Normalize the intensity of the target protein band to the loading control.

  • For phosphoproteins, normalize to the total protein level (e.g., p-AKT/total-AKT ratio).

  • Compare the protein levels in treated samples to the control to determine if MBS-Triazole modulates the target pathway. A decrease in p-AKT and an increase in the Bax/Bcl-2 ratio would support the initial hypothesis. [6]

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of MBS-Triazole, a novel 1,2,4-triazole derivative with potential anticancer activity. The successful execution of these protocols will establish the compound's cytotoxic potency and provide critical insights into its mechanism of action, specifically its ability to induce apoptosis and its effects on cell cycle progression and key signaling pathways.

Positive and compelling results from these studies would justify further investigation, including:

  • Screening against a broader panel of cancer cell lines, including drug-resistant models.

  • In-depth mechanistic studies, such as kinase profiling assays, to identify the direct molecular target(s).

  • Evaluation of its effects on other cancer hallmarks, such as angiogenesis and invasion. [7]* Progression to in vivo studies using animal models to assess efficacy and safety. [8] The systematic application of these robust and well-validated protocols will ensure the generation of high-quality, reproducible data, paving the way for the potential development of MBS-Triazole as a next-generation anticancer therapeutic.

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  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. Available at: [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central. Available at: [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Available at: [Link]

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Application Note & Protocols: A Methodological Guide to Assessing the Anti-Inflammatory Properties of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of novel 1,2,4-triazole derivatives. The methodologies detailed herein span from initial in vitro screenings to more complex in vivo models, allowing for a thorough characterization of a compound's efficacy and mechanism of action.

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of therapeutic agents, and numerous derivatives have demonstrated significant anti-inflammatory activity.[1][2][3][4][5] These compounds often exert their effects through diverse mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2), modulation of pro-inflammatory cytokine production, and interference with signaling pathways such as NF-κB.[1][2][3][6]

This document is structured to guide the researcher logically through the screening process, beginning with cell-based assays to establish preliminary activity and progressing to animal models that mimic acute and chronic inflammatory conditions.

Part 1: Foundational In Vitro Screening Cascade

The initial assessment of anti-inflammatory activity should be performed using a tiered in vitro approach. This allows for high-throughput screening and early identification of promising candidates while minimizing the use of animals.

Rationale for In Vitro Models

In vitro assays provide a controlled environment to dissect specific cellular and molecular mechanisms of inflammation. Macrophages, such as the RAW 264.7 cell line, are pivotal cells in the inflammatory response.[7] Upon stimulation with agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a host of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8][9][10] Therefore, the ability of a 1,2,4-triazole derivative to inhibit the production of these mediators in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.

Key Signaling Pathway: NF-κB

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[11][12][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[12][13][14][15] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

NF_kappa_B_Pathway NF-κB Signaling Pathway in Inflammation. cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p50/p65) Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Induces

Caption: NF-κB Signaling Pathway in Inflammation.

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[16][17]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 1,2,4-Triazole derivatives

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁵ cells/mL and incubate overnight.[9]

  • Pre-treat the cells with various concentrations of the 1,2,4-triazole derivatives for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10][18]

  • After incubation, collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate.[16]

  • Incubate in the dark at room temperature for 15 minutes.[16]

  • Measure the absorbance at 540 nm using a microplate reader.[16][19]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Analysis: The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the concentration of specific cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatant from the NO inhibition assay

  • Commercially available ELISA kits for mouse TNF-α and IL-6[20][21][22][23][24]

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell culture supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

Data Analysis: Calculate the cytokine concentrations based on the standard curve. The percentage of cytokine inhibition is calculated similarly to the NO inhibition.

Parameter LPS Control Test Compound (50 µM) Positive Control (Dexamethasone 10 µM)
NO Production (µM) 45.2 ± 3.115.8 ± 1.98.5 ± 1.2
TNF-α (pg/mL) 2850 ± 210975 ± 150450 ± 80
IL-6 (pg/mL) 1530 ± 180620 ± 95210 ± 50
Protocol: Cyclooxygenase (COX-2) Inhibition Assay

Many 1,2,4-triazole derivatives have been shown to inhibit COX enzymes.[1][3][25] Commercially available COX-2 inhibitor screening kits can be used to assess this activity directly.[26][27][28][29] These assays typically measure the production of prostaglandins, the products of COX activity.[27]

Materials:

  • COX-2 Inhibitor Screening Assay Kit (Fluorometric or Colorimetric)[26][27][28][29]

  • 1,2,4-Triazole derivatives

  • Microplate reader

Procedure:

  • Follow the protocol provided with the commercial kit.

  • Generally, the test compound is incubated with recombinant human COX-2 enzyme.

  • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

  • The production of a downstream product, such as prostaglandin G2 or PGF2α, is measured.[27][28]

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Part 2: In Vivo Models of Inflammation

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its pharmacokinetic/pharmacodynamic properties.

Rationale for In Vivo Models

Animal models of inflammation allow for the assessment of a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a widely used and reproducible assay for screening acute anti-inflammatory activity.[30][31] For chronic inflammation, the adjuvant-induced arthritis model in rats is a well-established system.[32][33]

InVivo_Workflow General In Vivo Experimental Workflow. Start Select Animal Model (Rat or Mouse) Grouping Animal Grouping (Vehicle, Test Compound, Positive Control) Start->Grouping Dosing Administer Compound (e.g., oral gavage) Grouping->Dosing Induction Induce Inflammation (e.g., Carrageenan or Adjuvant Injection) Dosing->Induction Measurement Measure Inflammatory Parameters (Paw Volume, Arthritis Score) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Evaluate Efficacy Analysis->End

Caption: General In Vivo Experimental Workflow.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation.[30][34][35]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Carrageenan (1% in saline)

  • 1,2,4-Triazole derivatives

  • Positive control (e.g., Indomethacin or Diclofenac sodium)[36]

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Measure the initial volume of the right hind paw (V₀).

  • Administer the test compounds and positive control, typically by oral gavage, 1 hour before carrageenan injection.[30]

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[30][31]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[30]

Data Analysis:

  • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group at each time point: % Inhibition = [1 - (Edema of treated group / Edema of control group)] x 100

Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition
Vehicle Control -0.85 ± 0.07-
Test Compound A 250.42 ± 0.0550.6%
Test Compound B 250.31 ± 0.0463.5%
Indomethacin 100.28 ± 0.0367.1%
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the efficacy of compounds against chronic, immune-mediated inflammation.[32][33][37]

Materials:

  • Lewis or Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[32]

  • 1,2,4-Triazole derivatives

  • Positive control (e.g., Methotrexate)

  • Digital calipers

Procedure:

  • On day 0, induce arthritis by a single subcutaneous injection of CFA (e.g., 0.1 mL) into the base of the tail or a hind footpad.[33][37][38]

  • Administer the test compounds and positive control daily, starting from day 0 (prophylactic) or after the onset of clinical signs (therapeutic, around day 9-10).[33]

  • Monitor the animals for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and body weight changes.

  • Measure the volume of both hind paws periodically (e.g., every 2-3 days) until the end of the experiment (typically day 14-21).

  • At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone resorption.[33]

Data Analysis:

  • Calculate the mean arthritis score for each group over time.

  • Compare the paw volumes of the treated groups to the vehicle control group.

References

  • Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

  • Title: A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats Source: Chondrex, Inc. URL: [Link]

  • Title: Adjuvant Arthritis (AIA) In Rat Source: Inotiv URL: [Link]

  • Title: Modulating Inflammation through the Negative Regulation of NF-κB Signaling Source: PMC URL: [Link]

  • Title: Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors Source: Springer URL: [Link]

  • Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: MDPI URL: [Link]

  • Title: 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities Source: ScienceDirect URL: [Link]

  • Title: Some 1,2,4‐triazole derivatives as potent anti‐inflammatory agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase Source: Springer URL: [Link]

  • Title: Can any one suggest the exact protocol for NO assay using Griess reagent? Source: ResearchGate URL: [Link]

  • Title: NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration Source: Frontiers URL: [Link]

  • Title: NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB Source: PUR-FORM URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

  • Title: Adjuvant-Induced Arthritis Model Source: Chondrex, Inc. URL: [Link]

  • Title: Protocol Griess Test Source: protocols.io URL: [Link]

  • Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: PubMed URL: [Link]

  • Title: In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: PMC URL: [Link]

  • Title: Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives Source: Current Research in Pharmaceutical Sciences URL: [Link]

  • Title: Experimental procedure for rat adjuvant-induced arthritis model in the present study. Source: ResearchGate URL: [Link]

  • Title: Novel 1,2,4-triazoles derived from Ibuprofen: synthesis and in vitro evaluation of their mPGES-1 inhibitory and antiproliferative activity Source: PubMed URL: [Link]

  • Title: What is induction of rheumatoid arthritis in rats protocol ? Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives Source: Nature URL: [Link]

  • Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]

  • Title: arigoPLEX® Human Proinflammatory Cytokine Multiplex ELISA Kit Source: arigo Biolaboratories URL: [Link]

  • Title: Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety Source: PubMed Central URL: [Link]

  • Title: arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit Source: Arigo biolaboratories URL: [Link]

  • Title: ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Source: ResearchGate URL: [Link]

  • Title: LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion Source: PMC URL: [Link]

  • Title: Human Inflammatory Cytokine Multiplex ELISA Kit Source: 2BScientific URL: [Link]

  • Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: MDPI URL: [Link]

  • Title: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 Source: PMC URL: [Link]

  • Title: Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae Source: Biomolecules & Therapeutics URL: [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a sulfonyl group can significantly influence the physicochemical and biological characteristics of these molecules, making 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole a compound of considerable interest for therapeutic development.[1]

This comprehensive guide provides a detailed experimental framework for the in vivo evaluation of this compound. As a novel chemical entity with limited publicly available biological data, the proposed experimental design is structured as a tiered, hypothesis-driven approach. We will begin with foundational pharmacokinetic and safety assessments, followed by exploratory screening in established animal models for oncology and inflammation—two areas where triazole derivatives have shown significant promise.[2][5][6]

Our objective is to furnish researchers with a scientifically rigorous, ethically sound, and logically sequenced plan to elucidate the therapeutic potential of this compound. The protocols herein are designed to be self-validating, incorporating industry-standard controls and endpoints to ensure the generation of robust and reproducible data.[7][8]

Phase 1: Foundational In Vivo Characterization

Before embarking on efficacy studies, it is imperative to understand the pharmacokinetic (PK) profile and the general safety and tolerability of this compound. This initial phase will inform dose selection for subsequent, more complex studies and identify any potential liabilities.

Pharmacokinetic (PK) Profiling in Rodents

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing effective in vivo studies.[9] A standard PK study in mice will be conducted to determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance.[9][10]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male and female BALB/c mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • (n=3-4 animals per time point per group).

  • Formulation: Develop a suitable vehicle for both IV and PO administration. A common starting point is a solution of 10% DMSO, 40% PEG300, and 50% saline.[11] The final formulation should be sterile-filtered.

  • Administration:

    • IV: Administer via the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 30 µL) at predetermined time points.[10]

    • IV route: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[12]

    • PO route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[12]

    • Utilize serial bleeding techniques where possible to reduce animal usage.[10]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.[12]

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (hr)0.081.0
AUC (ng*hr/mL)24004250
t½ (hr)3.54.0
Bioavailability (%)N/A70%
Acute Toxicity and Dose-Range Finding Study

This study is crucial for establishing a safe dose range for subsequent efficacy studies and identifying any overt signs of toxicity.[13][14]

Protocol 2: Acute Toxicity Assessment in Mice

  • Animal Model: Male and female Swiss Webster mice (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control.

    • Groups 2-5: Increasing single doses of the compound (e.g., 10, 50, 200, 1000 mg/kg) administered via the intended route for efficacy studies (e.g., PO).

    • (n=3-5 animals per sex per group).

  • Observations:

    • Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Measure body weight at baseline and at regular intervals.

  • Endpoint: The primary endpoint is the identification of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.[15]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

Phase 2: Exploratory Efficacy Screening

Based on the broad biological activities of 1,2,4-triazole derivatives, we will initially screen the compound in well-established in vivo models of cancer and inflammation.

Anti-Inflammatory Activity Screening

Inflammation is a complex biological response, and various animal models can be used to assess anti-inflammatory potential.[16][17] The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory effects.[18][19]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200g).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on the MTD study.

    • (n=6-8 animals per group).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 2: Hypothetical Anti-Inflammatory Efficacy Data

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
Test Compound100.75 ± 0.0611.8%
Test Compound300.55 ± 0.0535.3%
Test Compound1000.40 ± 0.0452.9%
Anticancer Activity Screening

Human tumor xenograft models in immunodeficient mice are standard for the preclinical evaluation of potential anticancer agents.[20][21][22][23]

Protocol 4: Human Tumor Xenograft Model in Nude Mice

  • Animal Model: Athymic Nude (Nu/Nu) mice (6-8 weeks old).

  • Cell Line: Select a relevant human cancer cell line (e.g., HCT116 for colorectal cancer, MDA-MB-231 for breast cancer).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Group Formation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapy for the chosen cell line).

    • Groups 3-5: Test compound at three dose levels (e.g., 10, 30, 100 mg/kg) administered daily via a predetermined route (e.g., PO).

    • (n=8-10 animals per group).

  • Treatment and Monitoring:

    • Administer treatments for a defined period (e.g., 21-28 days).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health.

  • Endpoint: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors are excised and weighed.

  • Data Analysis: Calculate TGI for each treatment group relative to the vehicle control.

Visualizing the Experimental Workflow

A logical progression of experiments is key to an efficient in vivo evaluation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Decision Point & Further Development PK Pharmacokinetic Profiling (IV & PO) Tox Acute Toxicity & MTD Determination PK->Tox Informs Dose Selection AntiInflam Anti-Inflammatory Model (Carrageenan Paw Edema) Tox->AntiInflam Defines Safe Doses AntiCancer Anticancer Model (Xenograft) Tox->AntiCancer Defines Safe Doses Decision Go/No-Go Decision Lead Optimization AntiInflam->Decision AntiCancer->Decision

Caption: A workflow for the in vivo evaluation of a novel compound.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[24] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied throughout the experimental design process to minimize animal use and suffering.[24][25]

Conclusion and Future Directions

The experimental design outlined in this guide provides a robust and systematic approach to the initial in vivo characterization of this compound. The data generated from these studies will be critical in determining the compound's safety profile, pharmacokinetic properties, and potential therapeutic applications.

Positive results in either the anti-inflammatory or anticancer screening models would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the molecular targets and pathways through which the compound exerts its effects.

  • Chronic Toxicity Studies: Assessing the long-term safety of the compound.

  • Advanced Efficacy Models: Testing the compound in more sophisticated disease models (e.g., orthotopic tumor models, chronic inflammation models).

This structured approach will enable a data-driven "Go/No-Go" decision for the continued development of this compound as a potential therapeutic agent.

References

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techniques for measuring the enzyme inhibition kinetics of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Techniques for Measuring the Enzyme Inhibition Kinetics of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize the enzyme inhibition kinetics of the compound this compound. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes.[1][2][3][4] This guide outlines a systematic approach, from initial considerations and target identification to detailed experimental protocols and data analysis for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Pharmacological Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[3][5] Its derivatives have been reported to possess a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][6] A significant aspect of their therapeutic potential stems from their ability to act as enzyme inhibitors.[2][4]

Compounds bearing the 1,2,4-triazole moiety have been shown to inhibit a diverse range of enzymes, such as:

  • Cholinesterases (AChE and BChE): Relevant for the treatment of Alzheimer's disease.[7][8]

  • α-Glucosidase and α-Amylase: Targets for managing type-II diabetes mellitus.[7][9]

  • Carbonic Anhydrases: Implicated in conditions like glaucoma and certain types of cancer.[10]

  • Urease and Lipoxygenase: Associated with bacterial infections and inflammation, respectively.[7]

Given this precedent, this compound is a compound of interest for its potential as a novel enzyme inhibitor. The sulfonyl group and the methylbenzyl moiety contribute to the molecule's physicochemical properties, which will govern its interaction with a target enzyme's active or allosteric sites. This guide provides the foundational experimental framework to elucidate these interactions.

Pre-analytical Considerations and Target Identification

Prior to initiating kinetic studies, it is crucial to identify the putative enzyme target(s) of this compound. While this document focuses on the how of kinetic measurements, the what (the enzyme) is a prerequisite. A brief overview of potential approaches for target identification is provided below.

  • Literature-Based Hypothesis: Based on the known activities of structurally similar 1,2,4-triazole and sulfonamide compounds, a panel of enzymes (e.g., carbonic anhydrases, cholinesterases, kinases) could be selected for initial screening.

  • In Silico Screening: Molecular docking studies can be performed to predict the binding affinity of the compound against a library of enzyme crystal structures. This computational approach can help prioritize enzymes for experimental validation.

  • Differential Proteomics: Techniques such as activity-based protein profiling (ABPP) can identify enzyme targets in a complex biological sample (e.g., cell lysate) by using probes that covalently bind to active enzyme families.

Once a primary enzyme target is identified and a source of the purified, active enzyme is secured, the following detailed kinetic analysis can be undertaken.

Foundational Concepts in Enzyme Inhibition Kinetics

Understanding the fundamental principles of enzyme kinetics is essential for designing and interpreting inhibition assays. The Michaelis-Menten model describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[11][12]

Enzyme inhibitors are classified based on their mechanism of action, which can be determined by analyzing how they affect Vmax and Km.

Inhibition TypeMechanismEffect on VmaxEffect on Km
Competitive Inhibitor binds only to the free enzyme at the active site.UnchangedApparent Km increases
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex.Apparent Vmax decreasesApparent Km decreases
Non-competitive Inhibitor binds to both free enzyme and the ES complex at a site distinct from the active site, with equal affinity.Apparent Vmax decreasesUnchanged
Mixed Inhibitor binds to both free enzyme and the ES complex at a site distinct from the active site, with different affinities.Apparent Vmax decreasesApparent Km may increase or decrease

The goal of the following protocols is to determine the type of inhibition and to quantify the inhibitor's potency, typically by determining the inhibition constant (Ki).

Experimental Workflow for Kinetic Analysis

A systematic approach is required to ensure the data generated is accurate and reliable. The overall workflow involves assay development and optimization, determination of IC50, and detailed kinetic studies to determine the mechanism of inhibition and Ki.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies A Enzyme & Substrate Procurement B Buffer & Condition Optimization (pH, Temp) A->B C Determine Linear Range (Time, Enzyme Conc.) B->C D IC50 Determination (Fixed Substrate, Variable Inhibitor) C->D Optimized Assay Conditions E Substrate Saturation Curves (Multiple Fixed Inhibitor Conc.) D->E Inhibitor Conc. Range F Data Analysis: Lineweaver-Burk or Non-linear Regression E->F G Determine Ki and Inhibition Mechanism F->G

Caption: Overall workflow for enzyme inhibition kinetic analysis.

Detailed Protocols

Protocol 1: Assay Optimization and Determination of Initial Velocity Conditions

Objective: To establish assay conditions under which the reaction rate is linear with respect to time and enzyme concentration, and to determine the Km of the substrate. This is a critical prerequisite for accurate inhibition studies.[13]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength)[14]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader (e.g., spectrophotometer or fluorometer)[12][15]

  • 96-well microplates

  • Standard laboratory pipettes and reagents

Procedure:

  • Enzyme Titration (Linearity with Enzyme Concentration):

    • Prepare a series of dilutions of the enzyme in assay buffer.

    • In a 96-well plate, add a fixed, saturating concentration of substrate (typically 5-10 times the known or estimated Km).[15]

    • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

    • Monitor the product formation (or substrate depletion) over time at a constant temperature.[14]

    • Plot the initial reaction rate (the linear portion of the progress curve) against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range and provides a robust signal for subsequent experiments.[16]

  • Time Course (Linearity with Time):

    • Using the optimized enzyme concentration from the previous step and a saturating substrate concentration, monitor the reaction progress over a longer period.

    • Plot signal versus time.

    • Identify the time interval during which the reaction rate is linear (the "initial velocity" phase). Subsequent measurements must be taken within this time frame to ensure less than 10-15% of the substrate is consumed.[13]

  • Substrate Km Determination:

    • Prepare a series of substrate dilutions in the assay buffer. A common range is 0.1x to 10x the estimated Km.[13]

    • In a 96-well plate, add the optimized concentration of the enzyme.

    • Initiate the reactions by adding the different concentrations of substrate.

    • Measure the initial velocity for each substrate concentration.

    • Plot the initial velocity (v) versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Vmax and Km values.[12][17]

Protocol 2: Determination of IC50

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity under specific assay conditions.

Procedure:

  • Set up the Assay:

    • Use the optimized enzyme concentration and a fixed substrate concentration. For competitive inhibitors, it is crucial to use a substrate concentration at or below the Km value.[13]

    • Prepare a serial dilution of this compound in the assay buffer. Typically, an 11-point, 3-fold dilution series is a good starting point, spanning from high nanomolar to high micromolar concentrations.

    • Include positive controls (no inhibitor) and negative controls (no enzyme) on the plate.

  • Run the Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the various concentrations of the inhibitor, and the enzyme.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding equilibrium to be reached.

    • Initiate the reaction by adding the substrate.

    • Measure the initial velocity as established in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 3: Mechanism of Inhibition and Ki Determination

Objective: To determine the mode of inhibition (e.g., competitive, uncompetitive) and the true inhibition constant (Ki), which is a measure of the inhibitor's binding affinity.

Procedure:

  • Experimental Design:

    • This experiment involves measuring substrate saturation curves at several fixed concentrations of the inhibitor.

    • Choose a range of inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 4x IC50).

    • For each inhibitor concentration, perform a full substrate titration as described in Protocol 1 (Km determination).

  • Data Collection:

    • For each fixed inhibitor concentration, measure the initial reaction velocities across a range of substrate concentrations.

    • You will generate a family of Michaelis-Menten curves.

  • Data Analysis and Interpretation:

    • Graphical Analysis (Lineweaver-Burk Plot):

      • This is a traditional method that involves plotting the reciprocal of velocity (1/v) against the reciprocal of substrate concentration (1/[S]).[11]

      • While useful for visualization, this method is not recommended for parameter estimation due to its potential to distort experimental error.[17]

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

      • Mixed/Non-competitive Inhibition: Lines will intersect in the second quadrant (to the left of the y-axis).

    G cluster_0 Data Input cluster_1 Analysis Pathways cluster_2 Output A Initial Velocities (v) at various [S] and [I] B Non-linear Regression (Recommended) A->B C Linearized Plots (e.g., Lineweaver-Burk) (For Visualization) A->C D Determine Apparent Km and Vmax B->D E Identify Inhibition Type C->E F Calculate Ki D->F E->F

    Caption: Data analysis workflow for determining inhibition mechanism.

    • Non-linear Regression (Recommended):

      • This is the most robust and accurate method for determining kinetic parameters.[17]

      • Simultaneously fit all the data sets (from different inhibitor concentrations) to the appropriate inhibition model equations (competitive, uncompetitive, mixed) using specialized software.

      • The software will calculate the global best-fit values for Vmax, Km, and Ki.

      • The model that best fits the data (based on statistical measures like R-squared and sum of squared errors) reveals the mechanism of inhibition.

Calculating Ki from IC50 (Cheng-Prusoff Equation):

For a competitive inhibitor, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[11]

Ki = IC50 / (1 + ([S] / Km))

This equation highlights why the substrate concentration is critical when determining IC50 values for competitive inhibitors.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Michaelis-Menten Parameters for [Target Enzyme]

Parameter Value Standard Error
Vmax [Value] [Value]

| Km | [Value] | [Value] |

Table 2: Inhibition Parameters of this compound against [Target Enzyme]

Parameter Value 95% Confidence Interval
IC50 [Value] [Value]
Ki [Value] [Value]

| Mechanism of Inhibition | [e.g., Competitive] | N/A |

Conclusion and Best Practices

This application note provides a comprehensive framework for the detailed kinetic characterization of the potential enzyme inhibitor this compound. By following these protocols, researchers can generate high-quality, reproducible data to determine the compound's potency, affinity, and mechanism of action.

Key Best Practices:

  • Solvent Controls: Always include controls to account for any effects of the inhibitor's solvent (e.g., DMSO) on enzyme activity.

  • Temperature Control: Maintain a constant and accurately reported temperature throughout the assays, as enzyme activity is highly temperature-dependent.[14]

  • Reagent Quality: Use high-purity enzyme, substrate, and reagents to minimize artifacts.

  • Statistical Analysis: Perform experiments in replicate (at least triplicate) and use appropriate statistical methods to determine the significance of the results.

  • Data Fitting: Utilize non-linear regression for the most accurate determination of kinetic parameters.[17]

By adhering to these principles of scientific integrity and rigorous experimental design, the inhibitory properties of this compound can be thoroughly and accurately elucidated, providing valuable insights for its potential development as a therapeutic agent.

References

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  • Leatherbarrow, R. J. (1990). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Analytical Biochemistry, 184(2), 274-278. [Link]

  • Selwyn, M. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]

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  • Nocentini, A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5459. [Link]

  • Kumar, R., et al. (2018). Important methods of synthesis and biological significance of 1, 2, 4-triazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(1), 29-41. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Science and Justice Review, 2(2), 57-69. [Link]

  • Pathak, V., et al. (2021). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry, 58(12), 2356-2376. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 27(14), 4434. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Science and Justice Review, 2(2). [Link]

  • Gümüş, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In Silico Pharmacokinetic Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 345-356. [Link]

  • El-Shehry, M. F., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3648. [Link]

  • Meegan, M. J., et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 27(3), 963. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(3), 2910-2923. [Link]

  • Acar, Ç., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(9), e70510. [Link]

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Application Notes & Protocols: High-Throughput Screening of 1,2,4-Triazole Sulfone Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole Sulfones

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The 1,2,4-triazole ring is a bioisostere for amide, ester, and carboxylic acid groups, enabling it to engage in various non-covalent interactions that enhance binding affinity to biological targets and improve physicochemical properties.[2][7]

The incorporation of a sulfone group into the 1,2,4-triazole scaffold introduces a unique chemical entity with distinct electronic and steric properties. 1,2,4-triazole sulfones have been explored as novel isosteric replacements for acylsulfonamides, leading to the development of potent and selective inhibitors for targets such as the NaV1.7 sodium channel, a key player in pain signaling.[7][8] This highlights the potential of 1,2,4-triazole sulfone libraries as a rich source of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly interrogating large chemical libraries to identify "hit" compounds with desired biological activity, providing the starting point for drug discovery programs.[9]

This guide provides a detailed overview of HTS methods tailored for the screening of 1,2,4-triazole sulfone libraries, offering both theoretical insights and practical, step-by-step protocols for researchers in drug development.

Strategic Considerations for Screening 1,2,4-Triazole Sulfone Libraries

The design of a successful HTS campaign hinges on a thorough understanding of the chemical library and the biological target. For 1,2,4-triazole sulfone libraries, several key aspects should be considered:

  • Potential for Covalent Inhibition: The sulfone group, particularly when positioned on the triazole ring, can act as a latent electrophile. This raises the possibility of a covalent mechanism of action, where the compound forms a stable bond with its biological target.[10][11] Screening strategies should therefore include assays capable of detecting both reversible and irreversible inhibitors.

  • Common Biological Targets: Given the diverse activities of 1,2,4-triazoles, libraries of their sulfone derivatives may target a wide range of proteins, including enzymes (e.g., kinases, proteases, cytochrome P450s), G-protein coupled receptors (GPCRs), and ion channels.[8][12][13][14] The choice of HTS assay will be dictated by the specific target class.

  • Compound Properties and Potential for Assay Interference: Like many small molecule libraries, 1,2,4-triazole sulfones may exhibit properties that can interfere with certain assay formats.[15] These include autofluorescence, light scattering, and poor solubility. It is crucial to incorporate counter-screens and orthogonal assays to eliminate false-positive hits.[16]

High-Throughput Screening Methodologies and Protocols

The selection of an appropriate HTS assay is paramount for the successful identification of bioactive compounds. Both biochemical and cell-based assays are applicable to screening 1,2,4-triazole sulfone libraries.

Biochemical Assays: Targeting Purified Proteins

Biochemical assays utilize purified target proteins and are ideal for identifying direct inhibitors of enzyme activity or binding partners.

Fluorescence-based assays are the most common readout method in HTS due to their high sensitivity, wide dynamic range, and amenability to miniaturization.[13][17][18]

i. Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays are particularly useful for monitoring enzymatic activity, such as proteolysis or kinase activity.[19] The principle involves the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Cleavage of a substrate separating the two fluorophores leads to a loss of FRET, resulting in a measurable change in fluorescence.

Protocol: FRET-Based Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).

    • Dilute the purified protease to the desired concentration in assay buffer.

    • Dilute the FRET-labeled peptide substrate to the desired concentration in assay buffer.

    • Prepare a stock solution of the 1,2,4-triazole sulfone library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of each compound from the library into the wells of a low-volume 384-well black assay plate.

    • Add 5 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution to each well.

    • Monitor the fluorescence of both the donor and acceptor fluorophores over time using a plate reader equipped for FRET detection.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence for each well.

    • Determine the percent inhibition for each compound by comparing the FRET ratio in the presence of the compound to the positive (no enzyme) and negative (DMSO vehicle) controls.

ii. Fluorescence Polarization (FP) Assays

FP assays are homogeneous assays ideal for monitoring binding events, such as a small molecule inhibitor binding to a protein. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Protocol: FP-Based Protein-Ligand Binding Assay

  • Reagent Preparation:

    • Prepare binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Dilute the purified target protein to the desired concentration in binding buffer.

    • Dilute the fluorescently labeled ligand (probe) to the desired concentration in binding buffer.

    • Prepare a stock solution of the 1,2,4-triazole sulfone library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of each compound from the library into the wells of a low-volume 384-well black assay plate.

    • Add 10 µL of the protein and fluorescent probe mixture to each well.

    • Incubate for 30-60 minutes at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis:

    • Calculate the millipolarization (mP) units for each well.

    • Determine the percent displacement for each compound by comparing the mP value to positive (no protein) and negative (DMSO vehicle) controls.

Label-free technologies offer the advantage of detecting molecular interactions in a more native-like environment, without the potential for artifacts introduced by fluorescent labels.[20]

i. Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying the kinetics of binding events in real-time.[21] It measures changes in the refractive index at the surface of a sensor chip upon protein binding. While traditionally used for secondary screening, advances in throughput have made it applicable for primary screening of smaller libraries.

ii. High-Throughput Mass Spectrometry (HT-MS)

HT-MS is emerging as a robust and sensitive label-free HTS technology.[22] It directly measures the enzymatic conversion of a substrate to a product, providing a direct and unambiguous readout of enzyme activity.

Protocol: HT-MS Based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare reaction buffer (e.g., 50 mM Ammonium Acetate, pH 7.4).

    • Dilute the purified enzyme to the desired concentration in reaction buffer.

    • Dilute the substrate to the desired concentration in reaction buffer.

    • Prepare a stock solution of the 1,2,4-triazole sulfone library in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate solution.

    • Incubate for the desired reaction time (e.g., 30 minutes).

    • Quench the reaction by adding a stop solution (e.g., 10 µL of 1% formic acid in acetonitrile).

    • Transfer the samples to an HT-MS system for analysis.

  • Data Analysis:

    • Quantify the amount of product formed in each well by measuring its corresponding mass peak.

    • Calculate the percent inhibition for each compound relative to positive and negative controls.

Cell-Based Assays: Screening in a Physiological Context

Cell-based assays provide a more physiologically relevant screening environment by assessing the activity of compounds in intact cells.[23] This allows for the simultaneous evaluation of compound permeability, cytotoxicity, and on-target activity.

Reporter gene assays are widely used to measure the activation or inhibition of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.

Protocol: Luciferase Reporter Assay for Pathway Inhibition

  • Cell Culture and Plating:

    • Culture cells stably expressing the luciferase reporter construct in appropriate growth medium.

    • Plate the cells in 384-well white, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole sulfone library compounds in cell culture medium.

    • Remove the growth medium from the cell plates and add the compound dilutions.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for compound effects on the signaling pathway.

  • Luciferase Assay:

    • Add a luciferase substrate reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a parallel assay using a viability reagent) to account for cytotoxicity.

    • Calculate the percent inhibition of reporter gene expression for each compound relative to positive (pathway activator) and negative (DMSO vehicle) controls.

HCI, or high-content screening (HCS), utilizes automated microscopy and image analysis to quantify multiple phenotypic changes in cells upon compound treatment. This powerful technology allows for the simultaneous measurement of parameters such as protein localization, cell morphology, and organelle health.

Protocol: HCI Assay for Phenotypic Screening

  • Cell Culture and Staining:

    • Plate cells in 384-well imaging plates.

    • Treat the cells with the 1,2,4-triazole sulfone library as described for the reporter gene assay.

    • After the incubation period, fix the cells and stain them with fluorescent dyes that label specific cellular compartments (e.g., DAPI for the nucleus, fluorescently-conjugated phalloidin for the actin cytoskeleton, and a mitochondrial-specific dye).

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using an automated high-content imaging system.

    • Use image analysis software to segment the images and extract quantitative data for various cellular features (e.g., nuclear size, cell shape, mitochondrial integrity).

  • Data Analysis:

    • Generate a multiparametric phenotypic profile for each compound.

    • Use machine learning algorithms to cluster compounds based on their phenotypic signatures and identify "hits" that induce a desired cellular phenotype.

Data Management and Hit Validation

A robust HTS campaign generates a large amount of data that requires careful management and analysis.[9] The initial "hits" from a primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.

Hit Confirmation and Dose-Response Analysis

Primary hits should be re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested over a range of concentrations to determine its potency (e.g., IC₅₀ or EC₅₀).[16]

Orthogonal and Counter-Screens

To eliminate compounds that interfere with the assay technology, it is essential to perform orthogonal and counter-screens.[16] An orthogonal assay measures the same biological endpoint using a different detection technology. A counter-screen is designed to identify compounds that non-specifically affect the assay components.

Structure-Activity Relationship (SAR) Analysis

Initial SAR analysis can be performed on the confirmed hits to identify common structural motifs associated with activity. This information can guide the selection of compounds for follow-up studies and the design of new, more potent analogs.[16]

Visualizing HTS Workflows

General HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Validation reagent_prep Reagent & Library Preparation plate_prep Assay Plate Preparation (384-well) reagent_prep->plate_prep automation Automated Dispensing plate_prep->automation incubation Incubation automation->incubation detection Signal Detection incubation->detection data_analysis Primary Data Analysis detection->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation orthogonal Orthogonal Assays & Counter-Screens hit_confirmation->orthogonal sar SAR Analysis orthogonal->sar

Caption: A generalized workflow for high-throughput screening campaigns.

Decision Tree for Assay Selection

Assay_Selection start Define Biological Question target_type Target Type? start->target_type biochemical Biochemical Assay target_type->biochemical Purified Protein cell_based Cell-Based Assay target_type->cell_based Cellular System mechanism Known Mechanism? phenotypic Phenotypic Screen (e.g., HCI) mechanism->phenotypic No pathway Pathway-Based Screen (e.g., Reporter Assay) mechanism->pathway Yes enzyme Enzyme Assay (FRET, HT-MS) biochemical->enzyme Enzyme binding Binding Assay (FP, SPR) biochemical->binding Receptor/Binding Protein cell_based->mechanism

Caption: A decision tree to guide the selection of an appropriate HTS assay.

Quantitative Data Summary

Assay TypeThroughputPrimary ReadoutKey AdvantagesKey Disadvantages
FRET High (384/1536-well)Fluorescence RatioHomogeneous, sensitive, real-time kineticsPotential for compound interference (fluorescence, quenching)
FP High (384/1536-well)Millipolarization (mP)Homogeneous, simple, direct binding measurementRequires a suitable fluorescent probe, sensitive to compound autofluorescence
HT-MS Medium-High (384-well)Mass-to-charge ratioLabel-free, direct measurement, low false positivesHigher initial instrument cost, lower throughput than optical methods
Reporter Gene High (384/1536-well)Luminescence/AbsorbanceMeasures pathway activity, cell-permeable hitsIndirect measure of target engagement, potential for off-target effects
HCI Medium (384-well)Multiparametric image featuresPhenotypic data, multiparametric analysisComplex data analysis, lower throughput

Conclusion

High-throughput screening of 1,2,4-triazole sulfone libraries offers a promising avenue for the discovery of novel drug candidates. A well-designed HTS campaign, incorporating a thoughtful selection of primary assays, orthogonal validation methods, and robust data analysis, is critical for success. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively screen these valuable compound libraries and identify high-quality hits for further development. By leveraging the power of modern HTS technologies, the full therapeutic potential of 1,2,4-triazole sulfones can be unlocked.

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Application Notes and Protocols: 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole as a Covalent Chemical Probe for Tyrosine-Targeting Chemoproteomics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of Covalent Probes for Exploring the "Unligandable" Proteome

A significant portion of the human proteome, including key signaling proteins, has historically been considered "undruggable" or "unligandable" due to the absence of well-defined binding pockets for traditional small molecule inhibitors. The advent of covalent chemical biology has provided a powerful new paradigm to address this challenge. By forming a stable, covalent bond with a target protein, these probes can achieve high potency and durability, enabling the study of protein function and the development of novel therapeutics.

Among the various electrophilic scaffolds used for covalent probe design, sulfur electrophiles have gained prominence. A particularly innovative class is the sulfonyl-triazoles, which operate through a mechanism known as Sulfur-Triazole Exchange (SuTEx) chemistry.[1] These probes exhibit a remarkable and tunable selectivity for covalently modifying tyrosine residues, a class of amino acids that are critical for cellular signaling but have been notoriously difficult to target selectively.[2]

The compound 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole is a representative member of this class. It consists of a reactive sulfonyl group attached to a 1,2,4-triazole, which acts as an efficient leaving group. The 4-methylbenzyl moiety serves as the "adduct group" (AG) that remains covalently attached to the protein target. The 1,2,4-triazole isomer, in particular, has been shown to enhance selectivity for tyrosine over other nucleophilic residues like lysine.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe for exploring the tyrosine proteome.

Mechanism of Action: Sulfur-Triazole Exchange (SuTEx) Chemistry

The core of this probe's functionality lies in the SuTEx reaction, a nucleophilic substitution at the sulfur center. A nucleophilic tyrosine residue within a protein attacks the electrophilic sulfur atom of the sulfonyl-triazole. This leads to the displacement of the 1,2,4-triazole as a leaving group (LG) and the formation of a stable covalent sulfonyl bond between the probe's adduct group and the tyrosine residue.[1][4]

The reactivity of SuTEx probes can be finely tuned. Modifications to the adduct group can direct the probe to specific protein families (e.g., kinases), while alterations to the triazole leaving group can modulate the electrophilicity of the sulfur center, thereby adjusting its reactivity and specificity.[1][3]

SuTEx_Mechanism cluster_protein Protein Microenvironment Protein Protein-Tyr-OH (Nucleophilic Tyrosine) Intermediate Transition State Protein->Intermediate Probe This compound (SuTEx Probe) Probe->Intermediate Nucleophilic Attack Product Covalently Modified Protein Intermediate->Product Covalent Bond Formation LeavingGroup 1,2,4-Triazole (Leaving Group) Intermediate->LeavingGroup Displacement

Caption: Mechanism of Sulfur-Triazole Exchange (SuTEx) Chemistry.

Core Applications and Experimental Workflows

As a foundational SuTEx probe, this compound can be employed in several key experimental workflows to identify and validate protein targets. The primary application is in competitive chemoproteomic profiling to discover novel ligandable tyrosines.

Workflow: Competitive Chemoproteomic Profiling

This workflow is designed to identify the protein targets of a small molecule of interest by assessing its ability to compete with a broad-spectrum, "clickable" SuTEx probe for tyrosine binding sites.

Proteomics_Workflow cluster_treatment Cell Treatment cluster_labeling Labeling & Enrichment cluster_analysis Mass Spectrometry Analysis LiveCells Live Cells / Lysate Treatment Incubate with Test Compound or DMSO LiveCells->Treatment Probe_Addition Add Clickable SuTEx Probe (e.g., alkyne-tagged) Treatment->Probe_Addition Lysis Cell Lysis Probe_Addition->Lysis Click_Chemistry Click Reaction with Biotin-Azide Lysis->Click_Chemistry Enrichment Streptavidin Enrichment of Labeled Proteins Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantitative Data Analysis (Identify competed sites) LCMS->Data_Analysis

Caption: Competitive Chemoproteomics Workflow using a SuTEx Probe.

Protocols
Protocol 1: In-Cell Target Engagement Profiling

This protocol details the use of this compound in a competitive profiling experiment to identify its direct protein targets in living cells. This requires a "clickable" analogue of a general SuTEx probe (not the title compound itself, which lacks a click handle) for subsequent enrichment and identification. The title compound is used as a competitor.

A. Materials and Reagents

  • Cell Lines: A549, HeLa, or other relevant cell lines.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Competitor Probe: this compound (dissolved in DMSO to a 100 mM stock).

  • Clickable SuTEx Probe: A suitable alkyne- or azide-functionalized sulfonyl-1,2,4-triazole probe.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Click Chemistry Reagents: Biotin-azide (or biotin-alkyne), CuSO₄, TBTA or THPTA ligand, and a reducing agent (e.g., sodium ascorbate).

  • Enrichment: Streptavidin-agarose beads.

  • Mass Spectrometry Reagents: DTT, iodoacetamide, sequencing-grade trypsin, and formic acid.

B. Step-by-Step Procedure

  • Cell Culture: Plate cells (e.g., A549) in 10 cm dishes and grow to ~80-90% confluency.

  • Pre-treatment with Competitor:

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a DMSO vehicle control.

    • Incubate for 1-2 hours at 37°C. Rationale: This pre-incubation allows the competitor probe to bind to its targets.

  • Labeling with Clickable Probe:

    • Add the clickable SuTEx probe to all plates at a final concentration of 10-25 µM.

    • Incubate for an additional 30-60 minutes at 37°C. Rationale: The clickable probe will label tyrosine sites that were not already occupied by the competitor.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells directly on the plate with 1 mL of cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Click Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents. For example: 25 µM biotin-azide, 1 mM CuSO₄, 100 µM TBTA, and 1 mM sodium ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation. Rationale: This reaction attaches a biotin handle to the probe-labeled proteins.

  • Protein Enrichment:

    • Add 50 µL of pre-washed streptavidin-agarose bead slurry to each sample.

    • Incubate for 1.5 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively (e.g., 3x with 1% SDS in PBS, 3x with 8 M urea, 3x with PBS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Collect the resulting peptides and prepare them for LC-MS/MS analysis according to standard protocols.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics data analysis suite (e.g., MaxQuant, Proteome Discoverer).

    • Calculate the ratio of peptide abundance in the competitor-treated sample versus the DMSO control. Proteins whose corresponding peptide signals are significantly reduced in the presence of this compound are considered potential targets.

C. Quantitative Data Summary (Representative)

ParameterRecommended RangeRationale
Competitor Concentration 1 - 100 µMTo observe a dose-dependent target engagement.
Clickable Probe Conc. 10 - 50 µMSufficient for broad labeling of accessible tyrosines.
Pre-incubation Time 1 - 4 hoursAllows for cellular uptake and target binding.
Labeling Time 30 - 90 minutesBalances labeling efficiency with potential off-target effects.
Protocol 2: Direct Target Identification using LC-MS/MS

For probes that are sufficiently reactive, it is possible to directly identify the modified peptide and the specific tyrosine or lysine residue that has been covalently labeled. This requires specialized MS fragmentation techniques.[5]

A. Procedure Outline

  • Labeling: Treat cell lysate or a purified protein with this compound (10-100 µM) for 1-2 hours.

  • Digestion: Denature, reduce, alkylate, and digest the protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Employ optimized fragmentation methods (e.g., EThcD) to facilitate the identification of the modified peptide, which can be challenging due to the size and charge of the adduct.[5]

  • Data Search: Use a database search algorithm with a variable modification corresponding to the mass of the 4-methylbenzylsulfonyl adduct on tyrosine and lysine residues.

Scientific Integrity and Self-Validation

The trustworthiness of data generated using this probe relies on a series of self-validating experimental designs:

  • Dose-Response: True targets should show a dose-dependent decrease in labeling by the clickable probe as the concentration of this compound increases.

  • Orthogonal Validation: Putative targets identified by proteomics should be validated by orthogonal methods. For example, a western blot of the streptavidin-enriched fraction can confirm the competitive displacement of a specific protein.

  • Activity-Based Confirmation: If the probe targets an enzyme, competition with a known inhibitor or substrate can demonstrate that the probe binds in an activity-dependent manner within a functional site.[4]

Conclusion and Future Directions

This compound serves as an excellent entry point into the use of SuTEx chemistry for chemical biology and drug discovery. It represents a tunable and tyrosine-selective covalent probe platform. While this document provides foundational protocols, the true power of this scaffold lies in its modularity. The 4-methylbenzyl adduct group can be replaced with more complex, fragment-like molecules to target specific protein families, and the triazole leaving group can be modified to fine-tune reactivity.[1][4] Future work will undoubtedly involve the development of pre-functionalized libraries of such probes to systematically map the ligandable tyrosine proteome and accelerate the discovery of novel therapeutics.

References
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, RSC Publishing.

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Chemical Biology, 2021.

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology, 2020.

  • Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry, 2021.

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 2021.

  • 3-[(3-METHYLBENZYL)SULFONYL]-1H-1,2,4-TRIAZOLE. Guidechem.

  • Synthetic routes for generating triazole diversity for developing SuTEx... ResearchGate.

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developing analytical methods for quantifying 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole in biological matrices, primarily human plasma. The protocols detailed herein are designed to meet the stringent requirements of regulatory bodies for pharmacokinetic and toxicokinetic studies. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide offers a foundational framework, from which researchers can further optimize parameters for their specific laboratory instrumentation and study requirements.

Introduction: The Rationale for a Targeted Bioanalytical Method

This compound is a novel small molecule with therapeutic potential. To understand its behavior in a biological system—its absorption, distribution, metabolism, and excretion (ADME) profile—a highly specific and sensitive analytical method is paramount. The development of a reliable quantitative method is a critical step in the drug development pipeline, underpinning the safety and efficacy evaluation of this new chemical entity.

The structure of the analyte, featuring a polar 1,2,4-triazole ring and a sulfonyl group, presents unique challenges and considerations for bioanalysis. The 1,2,4-triazole nucleus is known for its metabolic stability, often acting as a key pharmacophore in various drugs.[1][2][3] Conversely, the 4-methylbenzyl moiety is a likely site for oxidative metabolism. Therefore, our analytical approach must not only be sensitive to the parent compound but also consider its potential metabolites.

Predicted Metabolic Pathways

A thorough understanding of the metabolic fate of a drug candidate is crucial for a comprehensive bioanalytical strategy. Based on the chemical structure of this compound and established metabolic pathways for similar chemical motifs, we can predict the primary routes of biotransformation. Cytochrome P450 (CYP) enzymes are anticipated to be the major players in its metabolism.[4][5][6]

The most probable metabolic transformations are:

  • Oxidation of the 4-methyl group: The benzylic methyl group is a prime target for oxidation by CYP enzymes. This can lead to the formation of a primary alcohol metabolite (4-(hydroxymethyl)benzyl), which can be further oxidized to a carboxylic acid metabolite (4-carboxybenzyl).

  • Aromatic Hydroxylation: Hydroxylation of the benzyl ring is another potential metabolic pathway, although likely a minor one compared to the oxidation of the methyl group.

  • Metabolism of the Triazole and Sulfonyl Groups: The 1,2,4-triazole ring is generally metabolically stable.[1] While metabolism of the sulfonyl group can occur, it is less common than oxidation of alkyl substituents on aromatic rings.[7]

Therefore, the primary metabolites to consider for inclusion in a comprehensive bioanalytical method would be the 4-(hydroxymethyl)benzyl and 4-carboxybenzyl derivatives.

Metabolism Parent This compound Metabolite1 3-{[4-(hydroxymethyl)benzyl]sulfonyl}-1H-1,2,4-triazole Parent->Metabolite1 CYP-mediated oxidation Metabolite2 4-{[(1H-1,2,4-triazol-3-yl)sulfonyl]methyl}benzoic acid Metabolite1->Metabolite2 Oxidation

Figure 1: Predicted primary metabolic pathway of this compound.

Analytical Method Development

The cornerstone of this bioanalytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity, specificity, and wide dynamic range.

Sample Preparation: Protein Precipitation

For the analysis of small molecules in plasma, protein precipitation is a simple, rapid, and effective method for sample cleanup.[8] Acetonitrile is a highly efficient precipitating agent and is compatible with reversed-phase chromatography.

Protocol 3.1: Plasma Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • To 100 µL of plasma sample, QC, or standard, add 300 µL of cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material before placing in the autosampler.

Internal Standard Selection

The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis.[9][10][11][12][13][14]

  • Ideal Internal Standard: A stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N labeling) is the gold standard. A SIL IS will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[11]

  • Alternative Internal Standard: In the absence of a SIL IS, a structurally similar compound (an analog) can be used.[9] The analog should have similar chromatographic retention and ionization efficiency to the analyte. A potential candidate could be a compound with a similar sulfonyl-triazole core but a different substitution on the benzyl ring (e.g., 3-[(4-ethylbenzyl)sulfonyl]-1H-1,2,4-triazole). The chosen analog must not be a metabolite of the analyte or interfere with endogenous components in the matrix.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is a suitable choice for the separation of this moderately polar compound. A gradient elution with acetonitrile and water, modified with formic acid to improve peak shape and ionization efficiency, is recommended.

Table 1: Suggested LC Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in the positive ion mode is expected to be the most sensitive ionization technique for this analyte due to the presence of the triazole ring. Quantification will be performed using Multiple Reaction Monitoring (MRM).

Protocol 3.2: MS Parameter Optimization

  • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Optimize the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow, to maximize the signal of the protonated molecule [M+H]⁺.[4][8][15][16]

  • Perform a product ion scan of the [M+H]⁺ precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two fragment ions for MRM transitions (one for quantification and one for confirmation).

  • Optimize the collision energy for each MRM transition to maximize the product ion signal.

  • Repeat this process for the internal standard and any metabolites of interest.

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Analyte 238.1154.1Quantifier
Analyte 238.191.1Qualifier
Internal Standard (Varies)(Varies)Quantifier

Method Validation

The developed method must be rigorously validated according to the guidelines set forth by regulatory agencies such as the FDA and EMA (now harmonized under the ICH M10 guideline).[4][9][10][15]

Validation cluster_0 Method Validation Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification Recovery Extraction Recovery Matrix Matrix Effect Stability Stability Validation Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->Recovery Validation->Matrix Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity The relationship between instrument response and known concentrations of the analyte.A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99.
Accuracy The closeness of the determined value to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of repeated measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy and precision within the defined limits.
Extraction Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The matrix factor should be consistent across different sources of matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration after exposure to the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of a bioanalytical method for this compound in biological samples. By following the outlined procedures for sample preparation, LC-MS/MS analysis, and method validation, researchers can establish a reliable and robust method suitable for supporting preclinical and clinical studies. The principles and protocols described herein are intended to serve as a comprehensive starting point, and further optimization may be necessary based on specific laboratory conditions and instrumentation.

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  • In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. (2016). Drug Metabolism Letters. Link

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. (1993). The Journal of Allergy and Clinical Immunology. Link

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. Link

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2019). International Journal of Molecular Sciences. Link

  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (2023). BenchChem. Link

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2014). Analytical Chemistry. Link

  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. (2008). Journal of Pharmaceutical and Biomedical Analysis. Link

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. (2023). Journal of Biochemical and Molecular Toxicology. Link

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. Link

  • A predictive data-driven framework for endocrine prioritization: a triazole fungicide case study. (2016). Critical Reviews in Toxicology. Link

  • [Metabolism of 3-amino-1,2,4-triazole in rats]. (1975). Archiv für Toxikologie. Link

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Application Notes and Protocols for the Preclinical Formulation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Triazole Candidate

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole (Compound ID: SCBT 338393-13-8; Molecular Formula: C₁₀H₁₁N₃O₂S) is a novel chemical entity featuring a 1,2,4-triazole core.[1] This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2][3] The incorporation of a sulfonyl group and a methylbenzyl moiety suggests that the compound may possess low aqueous solubility, a common challenge in preclinical development.[4][5] Poor solubility can lead to variable oral bioavailability and may make it difficult to achieve the high concentrations required for toxicology studies.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical evaluation. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical workflow. This guide will explain the rationale behind experimental choices, enabling the development of a stable and effective formulation to support pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[8]

The core objective is to establish a robust formulation strategy by first characterizing the physicochemical properties of the compound and then using this data to select appropriate vehicles and formulation technologies.

Part 1: Essential Physicochemical Characterization

Before a formulation can be developed, a thorough understanding of the compound's intrinsic properties is paramount.[4][9] This initial characterization will dictate the subsequent formulation strategy.

Protocol 1.1: Determination of Aqueous Solubility

Rationale: Aqueous solubility is the most critical parameter influencing oral absorption. This protocol determines the equilibrium solubility in aqueous media relevant to physiological conditions.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at pH 2.0, 4.5, 6.8, and 7.4 to mimic the gastrointestinal tract.

  • Equilibration: Add an excess of this compound to each buffer in separate glass vials.

  • Incubation: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: Withdraw aliquots from each vial and filter through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Protocol 1.2: Determination of pKa and LogP

Rationale: The ionization constant (pKa) will determine the extent of a compound's charge at different pH values, which affects its solubility and permeability. The octanol-water partition coefficient (LogP) is an indicator of lipophilicity and potential for membrane permeation. The 1,2,4-triazole nucleus is amphoteric, meaning it can be protonated or deprotonated.[12]

Methodology:

  • pKa Determination: Utilize potentiometric titration or UV-spectrophotometry to determine the pKa value(s).

  • LogP Determination: The shake-flask method using n-octanol and water is a standard approach. After partitioning the compound between the two phases, the concentration in each phase is measured to calculate the LogP.

Protocol 1.3: Solid-State Characterization

Rationale: The crystalline form (polymorphism) of a drug can significantly impact its solubility and stability.[13] Understanding the solid-state properties is crucial for consistent formulation performance.

Methodology:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • Powder X-Ray Diffraction (PXRD): To characterize the crystalline structure of the supplied batch.

  • Microscopy: To observe the particle size and morphology.

Part 2: Formulation Development Strategy

The data from Part 1 will guide the formulation strategy. Given the anticipated poor solubility, a tiered approach is recommended, starting with simple solutions and progressing to more complex systems if necessary.

Workflow for Formulation Development

FormulationWorkflow A Physicochemical Characterization (Solubility, pKa, LogP) B Solubility Screening in Preclinical Vehicles A->B C Is solubility > target concentration? B->C D Select Simple Solution (e.g., aqueous with co-solvent) C:e->D:n Yes H Explore Enabling Formulations C:w->H:n No E Proceed to Stability Testing D->E F No G Yes I Suspension H->I J Lipid-Based Formulation H->J K Amorphous Solid Dispersion H->K I->E J->E K->E

Caption: Formulation development workflow for this compound.

Protocol 2.1: Solubility Screening in Preclinical Vehicles

Rationale: To identify a suitable vehicle that can dissolve the required dose of the compound for preclinical studies. The choice of vehicle should consider the route of administration and potential toxicity of the excipients.[14][15]

Methodology:

  • Vehicle Selection: Choose a range of commonly used preclinical vehicles. A suggested screening panel is presented in the table below.

  • Solubility Determination: Add an excess of the compound to a known volume of each vehicle.

  • Equilibration and Analysis: Follow the same equilibration and analysis steps as in Protocol 1.1.

Table 1: Hypothetical Solubility Screening Results

VehicleTypePredicted Solubility (mg/mL)Notes
WaterAqueous< 0.01Likely poorly soluble.
0.5% CMC-Na in WaterAqueous SuspensionBase for suspensionWill not solubilize, but will aid in suspending particles.
20% PEG 400 in WaterCo-solvent Solution1.5Polyethylene glycol 400 can enhance solubility.[9]
10% Solutol HS 15 in WaterSurfactant Solution5.0Surfactants can form micelles to encapsulate and solubilize the compound.
Corn OilLipid0.5Potential for lipid-based formulations if solubility is sufficient.
PEG 400Non-aqueous25.0High solubility, but may have toxicity concerns at high concentrations.
Self-Emulsifying Drug Delivery System (SEDDS)Lipid-Based> 50.0A good option for very poorly soluble compounds.[16]
Protocol 2.2: Preparation of an Oral Suspension

Rationale: If a simple solution cannot be achieved at the desired concentration, a suspension is a common and effective alternative for oral administration in preclinical studies.[8]

Methodology:

  • Vehicle Preparation: Prepare the aqueous vehicle, for example, 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.1% (w/v) Tween 80 in purified water. The suspending agent (CMC-Na) increases viscosity to slow sedimentation, and the wetting agent (Tween 80) ensures uniform dispersion of the hydrophobic drug particles.

  • Particle Size Reduction (if necessary): If the starting material has large particles, micronization may be required to improve dissolution and absorption.

  • Dispersion: Weigh the required amount of this compound and levigate it with a small amount of the vehicle to form a smooth paste.

  • Homogenization: Gradually add the remaining vehicle while stirring. Homogenize the suspension using a suitable high-shear mixer to ensure a uniform particle size distribution.

  • Final QC: Visually inspect for homogeneity and measure pH.

Protocol 2.3: Preparation of an Intravenous (IV) Solution

Rationale: For intravenous administration, the compound must be fully solubilized in a physiologically compatible vehicle. Co-solvents are often necessary for poorly soluble compounds.

Methodology:

  • Vehicle Selection: A common IV vehicle for poorly soluble compounds is a mixture of PEG 400, propylene glycol, and/or ethanol in saline or 5% dextrose in water (D5W). The exact composition will depend on the solubility data from Protocol 2.1.

  • Dissolution: Weigh the compound and dissolve it in the organic co-solvent(s) first.

  • Aqueous Dilution: Slowly add the aqueous component (saline or D5W) to the organic solution while stirring.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.

  • Precipitation Check: Observe the solution for any signs of precipitation upon standing.

Part 3: Formulation Stability Assessment

Ensuring the stability of the preclinical formulation is a regulatory requirement and critical for the integrity of the in-vivo study.[17] The formulation must maintain its physical and chemical properties throughout the duration of its preparation and use.

Protocol 3.1: Short-Term Stability Testing

Rationale: To confirm that the formulation is stable under the conditions of preparation, storage, and administration for the duration of a typical preclinical study.[18]

Methodology:

  • Preparation: Prepare a batch of the selected formulation (e.g., oral suspension).

  • Storage Conditions: Store aliquots of the formulation at various conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (e.g., 25°C)

    • Accelerated conditions (e.g., 40°C)[19]

  • Time Points: Analyze the samples at initial (T=0), and subsequent time points (e.g., 4 hours, 24 hours, 7 days, and 14 days).

  • Analytical Tests:

    • Visual Appearance: Check for changes in color, precipitation (for solutions), or phase separation.

    • pH Measurement: Monitor for any significant changes.

    • Assay and Purity: Use a stability-indicating HPLC method to determine the concentration of the active compound and detect any degradation products.

    • Particle Size Analysis (for suspensions): To check for particle growth (Ostwald ripening).

Table 2: Example Stability Study Plan and Acceptance Criteria

Test ParameterAcceptance Criteria
AppearanceNo significant change in color or consistency.
pH± 0.5 units from the initial value.
Assay (Concentration)90.0% to 110.0% of the initial concentration.[17]
Purity/DegradantsNo single degradant > 1.0%; Total degradants < 2.0%.
Workflow for Stability Assessment

StabilityWorkflow A Prepare Formulation Batch B Store at Various Conditions (2-8°C, 25°C, 40°C) A->B C Analyze at T=0, 4h, 24h, 7d, 14d B->C D Perform Analytical Tests: - Visual Appearance - pH - Assay & Purity (HPLC) C->D E Does data meet acceptance criteria? D->E H Formulation is Stable for Preclinical Use E->H Yes I Reformulate or Adjust Storage Conditions E->I No F Yes G No

Caption: Workflow for assessing the stability of a preclinical formulation.

Conclusion

The successful formulation of this compound for preclinical studies hinges on a systematic, data-driven approach. By first conducting thorough physicochemical characterization, an appropriate formulation strategy can be rationally selected. The protocols outlined in this guide provide a comprehensive framework for developing and validating a stable and effective formulation, whether it be a simple solution, a suspension, or a more advanced enabling formulation. Adherence to these principles will ensure the delivery of accurate and consistent doses in preclinical species, thereby generating reliable data to support the advancement of this promising compound.

References

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]

  • Pharma.Tips. Optimizing Formulations for Stability Studies. [Link]

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • PMC. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. [Link]

  • PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]

  • SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]

  • ResearchGate. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. [Link]

  • ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • IOP Conference Series: Materials Science and Engineering. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Admescope. Preclinical formulations for pharmacokinetic studies. [Link]

  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • ResearchGate. Preclinical formulations for discovery and toxicology: physicochemical challenges. [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]

  • PubMed. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. [Link]

  • Pharma Times. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

The synthesis of this compound is a robust two-step process. It begins with the S-alkylation of 3-mercapto-1H-1,2,4-triazole with a 4-methylbenzyl halide, followed by the oxidation of the resulting thioether intermediate to the final sulfone product. While the pathway is straightforward, achieving high yields and purity requires careful control of reaction conditions and an understanding of potential side reactions.

Experimental Workflow Overview

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation Start 3-Mercapto-1H-1,2,4-triazole + 4-Methylbenzyl halide Alkylation Base-mediated S-alkylation Start->Alkylation Reagents Intermediate 3-[(4-Methylbenzyl)thio]-1H-1,2,4-triazole Alkylation->Intermediate Forms Oxidation Oxidation of thioether Intermediate->Oxidation Starting Material Product 3-[(4-methylbenzyl)sulfonyl] -1H-1,2,4-triazole Oxidation->Product Yields Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct FinalProduct Purification->FinalProduct Final Product Troubleshooting_Tree cluster_step1 Step 1: Alkylation Troubleshooting cluster_step2 Step 2: Oxidation Troubleshooting cluster_purification Purification Troubleshooting Problem Low Yield or Impure Product Check_Step1 Low Alkylation Yield Problem->Check_Step1 Issue in Step 1? Check_Step2 Incomplete Oxidation Problem->Check_Step2 Issue in Step 2? Check_Purification Product is Oily/Impure Problem->Check_Purification Purification Issue? Cause1A Incomplete Deprotonation Check_Step1->Cause1A Cause1B Side Reactions Check_Step1->Cause1B Cause2A Insufficient Oxidant Check_Step2->Cause2A Cause2B Reaction Conditions Check_Step2->Cause2B Method1 Recrystallization Fails Check_Purification->Method1 Method2 Chromatography Needed Check_Purification->Method2 Solution1A Use stronger/more base (e.g., NaOH, K2CO3) Cause1A->Solution1A Fix Solution1B Use milder base, control temperature Cause1B->Solution1B Fix Solution2A Increase equivalents of H2O2 or UHP (>2 eq) Cause2A->Solution2A Fix Solution2B Increase reaction time/temperature Cause2B->Solution2B Fix SolutionP1 Try different solvents, seeding, or slow cooling Method1->SolutionP1 Try SolutionP2 Use polar eluent, consider reverse-phase Method2->SolutionP2 Try

Technical Support Center: Navigating the Purification of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the purification of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. As a class of heterocyclic compounds with significant pharmacological importance, the efficient isolation of pure 1,2,4-triazole derivatives is a critical step in synthetic and medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities I should expect in my crude substituted 1,2,4-triazole product?

A1: The nature of impurities is intrinsically linked to the synthetic route employed.[4] Common contaminants include:

  • Unreacted Starting Materials: Such as amidines, hydrazides, or nitriles.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to various linear precursors in your final product.

  • Regioisomers: Cyclization reactions can sometimes yield a mixture of isomers, for example, 1,3- and 1,5-disubstituted 1,2,4-triazoles, particularly in reactions like the Einhorn-Brunner synthesis.[5]

  • Byproducts from Side Reactions: The specific side products will vary depending on the reaction conditions.

  • Residual Metal Catalysts: If your synthesis involves a metal catalyst, such as copper in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, residual metal ions can be a significant impurity.[4][6]

Q2: My substituted 1,2,4-triazole is highly polar and streaks on the silica gel column. What are my options?

A2: The purification of highly polar compounds is a common challenge. Standard silica gel chromatography can indeed lead to poor separation and streaking.[4] Here are several effective strategies:

  • Reverse-Phase Chromatography (C18): This is often the go-to method for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating highly polar molecules.[4]

  • Modified Eluent for Silica Gel Chromatography: Adding a small percentage of a polar solvent like methanol can improve peak shape. To counter the acidic nature of silica gel which can cause streaking with basic compounds, consider adding a small amount of a basic modifier like triethylamine or pyridine to your eluent.

Q3: How can I effectively remove residual copper catalyst from my triazole product?

A3: Residual copper from reactions like CuAAC can be problematic.[6] A common and effective method is to wash an organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is widely used to sequester and remove copper ions.[4][6] While effective, it has been noted that the affinity of the cupric ion for the nitrogen lone pairs of the triazole product can sometimes be greater than that for EDTA, making the purification challenging.[6]

Q4: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What should I do?

A4: The phenomenon of a compound "oiling out" instead of crystallizing is frequently due to the presence of impurities that depress the melting point.[4] Here’s a systematic approach to induce crystallization:

  • Re-dissolve: Dissolve the oil in a minimal amount of a suitable solvent.

  • Add Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly cloudy.

  • Induce Crystallization: You can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the pure compound.

    • Cooling the solution in an ice bath or refrigerator.

Troubleshooting Guides

Problem 1: Poor Resolution in Column Chromatography

Your TLC shows a separation between your product and impurities, but the column chromatography yields mixed fractions.

Troubleshooting Workflow:

Caption: Troubleshooting poor column chromatography resolution.

Detailed Steps & Explanations:

  • Assess Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Solvent System Optimization: The solvent system that gives a good separation on TLC (Rf of the product around 0.2-0.3) may need to be adjusted for column chromatography. Often, a slightly less polar eluent is required.

  • Silica Gel Quality: Old or low-quality silica gel can have inconsistent particle size and surface activity, leading to poor separation.

  • Compound Stability: Some compounds can degrade on silica gel. If you suspect this, you can try deactivating the silica gel with triethylamine or switching to a different stationary phase like alumina.

Problem 2: Difficulty in Crystallizing the Final Product

Your purified 1,2,4-triazole is a persistent oil or amorphous solid that resists crystallization.

Crystallization Troubleshooting Protocol:

  • Purity Assessment: Ensure the compound is of high purity (>95%) using techniques like NMR or LC-MS. Even small amounts of impurities can inhibit crystallization. If impurities are present, re-purify the compound.

  • Solvent Screening:

    • Objective: Find a single solvent for slow evaporation or a binary solvent system for anti-solvent diffusion or cooling crystallization.

    • Procedure: In small vials, test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • Ideal Single Solvent: A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for cooling crystallization.

    • Ideal Binary System: A pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable volatile solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then in a refrigerator.

    • Anti-Solvent Diffusion: Create a layered system with a solution of your compound in a dense solvent at the bottom and a less dense anti-solvent on top. Crystals may form at the interface.

Table 1: Common Solvents for Crystallization of 1,2,4-Triazoles

Solvent/SystemPolarityNotes
Ethanol/WaterPolarA common and effective system for many triazoles.[7]
Ethyl Acetate/HexaneMedium/Non-polarGood for less polar derivatives.
Dichloromethane/HexaneMedium/Non-polarAnother effective system for a range of polarities.
MethanolPolarCan be used for slow evaporation of more polar triazoles.
Problem 3: Removing Acidic or Basic Impurities

Your crude product is contaminated with acidic (e.g., carboxylic acids) or basic (e.g., amines) starting materials or byproducts.

Acid-Base Extraction Workflow:

This technique leverages the differential solubility of neutral organic compounds and their corresponding salts in organic and aqueous phases.[8][9][10]

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve Crude Product: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Remove Acidic Impurities:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (a weak base) or a dilute solution of sodium hydroxide (a strong base).[10]

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash if necessary.

  • Remove Basic Impurities:

    • To the organic layer, add a dilute aqueous solution of hydrochloric acid.[10]

    • Shake and separate the layers as described above.

  • Work-up:

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the organic solvent to yield the purified triazole.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review. Sains Malaysiana. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Oriental Journal of Chemistry. Available at: [Link]

  • Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides. ResearchGate. Available at: [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. CORE. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Enantiomeric Separation of Azole Antifungal Compounds using Chromatographic and Electrophoretic Techniques: A Mini Review. UM Research Repository. Available at: [Link]

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. Available at: [Link]

  • Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. ResearchGate. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]

  • Purification of triazoles. Google Patents.
  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Hach Triazole Test Kit, Model TZ-1, w/ 115 Vac UV Lamp & Power Supply, 2167500. Core & Main. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of 1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments. The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, and its successful functionalization is key to many drug discovery programs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the sulfonylation of 1H-1,2,4-triazole?

The main challenge in the sulfonylation of unsubstituted 1H-1,2,4-triazole is controlling the regioselectivity. The triazole ring has three nitrogen atoms, but typically the reaction occurs at the N-1 or N-4 positions, leading to a mixture of isomers.[3] Achieving a high yield of the desired isomer is a common obstacle. Other challenges include incomplete reactions leading to low yields and difficulties in separating the resulting isomers.[4][5]

Q2: Which nitrogen atom of 1H-1,2,4-triazole is the most reactive towards sulfonylation?

Based on analogous alkylation reactions, the N-1 position is generally more nucleophilic and kinetically favored, leading to the 1-sulfonyl-1H-1,2,4-triazole as the major product.[3][6] The ratio of N-1 to N-4 substitution is typically around 90:10, but this can be influenced by the reaction conditions.[3]

Q3: What are the typical reagents and conditions for the sulfonylation of 1H-1,2,4-triazole?

A standard approach involves reacting 1H-1,2,4-triazole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or a custom-synthesized sulfonyl chloride) in the presence of a base and an appropriate solvent.

  • Sulfonylating Agents: Aryl or alkyl sulfonyl chlorides are common.

  • Bases: Non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) are frequently used.[3]

  • Solvents: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typical choices.[3]

Q4: How can I monitor the progress of my sulfonylation reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • TLC: Use a suitable eluent system to observe the consumption of the 1H-1,2,4-triazole starting material and the appearance of product spots. Staining with iodine or potassium permanganate can help visualize the spots if they are not UV-active.

  • ¹H NMR: Taking periodic aliquots from the reaction mixture can show the appearance of new signals corresponding to the sulfonylated triazole protons and a shift in the triazole ring proton signals.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Sulfonylated Product
Potential Cause(s) Recommended Solution(s)
Insufficient Reaction Time or Temperature Gradually increase the reaction temperature and monitor the progress by TLC. Consider switching to a higher boiling point solvent if necessary. Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[4]
Poor Quality of Reagents Ensure that the 1H-1,2,4-triazole is pure and dry. Sulfonyl chlorides can be sensitive to moisture and may degrade over time; use a freshly opened bottle or purify the reagent before use. Ensure the base is of high purity and handled under anhydrous conditions if it is hygroscopic.
Inappropriate Base or Solvent The choice of base and solvent is critical. If using an inorganic base like K₂CO₃, a polar aprotic solvent like DMF might be necessary to ensure sufficient solubility and reactivity. For organic bases like DBU, THF is often a good choice.[3] If the reaction is sluggish, a stronger base or a more polar solvent could be beneficial.
Problem 2: Formation of an Inseparable Mixture of N-1 and N-4 Isomers
Potential Cause(s) Recommended Solution(s)
Inherent Reactivity of the 1,2,4-Triazole Ring While N-1 substitution is generally favored, obtaining a single isomer can be challenging. The regioselectivity is influenced by the steric bulk of the sulfonylating agent and the reaction conditions.
Thermodynamic vs. Kinetic Control The N-1 isomer is typically the kinetic product. Running the reaction at a lower temperature may improve the N-1:N-4 ratio. Conversely, higher temperatures might lead to equilibration and a different isomer ratio.
Ineffective Purification While challenging, separation of N-1 and N-4 isomers is often achievable. Meticulous column chromatography on silica gel, potentially using a shallow gradient, or preparative HPLC may be required.[3][6]
Problem 3: Complex Reaction Mixture with Multiple Unidentified Byproducts
Potential Cause(s) Recommended Solution(s)
Decomposition of Starting Materials or Products High reaction temperatures can lead to the decomposition of the sulfonyl chloride or the product. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[4]
Side Reactions with the Solvent Some solvents may not be inert under the reaction conditions. Ensure the chosen solvent is appropriate for the base and temperature used.
Presence of Water Moisture can lead to the hydrolysis of the sulfonyl chloride, reducing its effective concentration and introducing acidic byproducts that can complicate the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols & Data

General Protocol for the N-Sulfonylation of 1H-1,2,4-triazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • To a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous THF or DMF, add the base (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the deprotonation of the triazole.

  • Add the desired sulfonyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-4 isomers.

Table 1: Influence of Reaction Conditions on Regioselectivity (Analogous Alkylation)
Alkylating AgentBaseSolventN-1:N-4 RatioReference
4-Nitrobenzyl bromideDBUTHF~90:10[3]
Methyl iodideK₂CO₃DMFPredominantly N-1[3]

This data is for alkylation reactions but provides a strong indication of the expected regioselectivity for sulfonylation under similar conditions.

Visualization of Experimental Workflow

Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Purity & Dryness start->check_reagents First Step optimize_temp Optimize Temperature & Time check_reagents->optimize_temp Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Impure change_base_solvent Change Base/Solvent System optimize_temp->change_base_solvent No Improvement success Improved Yield optimize_temp->success Improvement Seen change_base_solvent->success Optimization Works change_base_solvent->failure No Improvement

Caption: A logical workflow for addressing low product yield in the sulfonylation of 1H-1,2,4-triazole.

General Reaction Scheme and Isomer Formation

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1H_124_triazole 1H-1,2,4-Triazole N1_isomer 1-Sulfonyl-1H-1,2,4-triazole (Major) 1H_124_triazole->N1_isomer N4_isomer 4-Sulfonyl-4H-1,2,4-triazole (Minor) 1H_124_triazole->N4_isomer R_SO2Cl R-SO2Cl R_SO2Cl->N1_isomer R_SO2Cl->N4_isomer Base_Solvent Base, Solvent Base_Solvent->N1_isomer Base_Solvent->N4_isomer

Caption: General reaction for the sulfonylation of 1H-1,2,4-triazole leading to N-1 and N-4 isomers.

References

  • Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. ResearchGate. Available at: [Link]

  • Highly Regioselective Radical Transformation of N-Sulfonyl-1,2,3-triazoles in Air. ACS Publications. Available at: [Link]

  • Regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles. Royal Society of Chemistry. Available at: [Link]

  • Aqueous synthesis of sulfonate-functionalized 1,2,4-triazole ligands and their 2D Cd2+ coordination networks: crystal structure and photoluminescent properties. Royal Society of Chemistry. Available at: [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Center for Biotechnology Information. Available at: [Link]

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Triazolidines and Triazole Using DMAP. ResearchGate. Available at: [Link]

  • Synthesis of Some New 1,2,4‐Triazole Derivatives by Mitsunobu Chemistry. ResearchGate. Available at: [Link]

  • 1H-1,2,4-Triazole as solvent for imidazolium methanesulfonate. Royal Society of Chemistry. Available at: [Link]

  • Regioselective synthesis of sulfonylated 1,4‐disubstituted... ResearchGate. Available at: [Link]

  • Reactivity of 1,2,3-triazoles towards sulfonyl chlorides. A novel approach to 1-and 2-sulfonyl-4-azolyl-1,2,3-triazoles. Lirias. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4‐triazoles. Sulfonyl (top, compounds 23–31) and amide... ResearchGate. Available at: [Link]

  • Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][4][7][8]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. ResearchGate. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. Available at: [Link]

  • Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. National Center for Biotechnology Information. Available at: [Link]

  • Mitsunobu reaction of 1,2,3-NH-triazoles: a regio- and stereoselective approach to functionalized triazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and. Helda. Available at: [Link]

  • A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Royal Society of Chemistry. Available at: [Link]

  • 1H-1,2,4-Triazole as solvent for imidazolium methanesulfonate. ResearchGate. Available at: [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Available at: [Link]

  • Resonance forms of 1,2,4-triazlole (I-IV). ResearchGate. Available at: [Link]

  • 1,2,4-Triazole. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Poor aqueous solubility is a significant hurdle for many promising compounds in drug discovery, often leading to underestimated activity, variable data, and challenges in translating in vitro results.[1][2] This guide offers a structured approach to systematically address and overcome these challenges.

I. Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered when working with this compound.

Issue 1: My compound precipitates out of solution when I add it to my aqueous assay buffer.

Question: I've dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms immediately. What's happening and how can I fix it?

Answer: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When you dilute the DMSO stock, the overall solvent environment becomes predominantly aqueous, and the compound can no longer stay dissolved.

Here’s a systematic approach to troubleshoot this:

Step 1: Assess and Optimize Solvent Concentration

The first and simplest variable to check is the final concentration of your organic solvent in the assay. Many organic solvents, including DMSO, can cause precipitation when their concentration in the final aqueous solution is too high.[3]

  • Action: Calculate the final percentage of DMSO in your assay. For many cell-based assays, it's crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4][5][6]

  • Causality: DMSO is a powerful solvent, but at higher concentrations in aqueous media, it can alter the protein structure of your target or affect cell membrane permeability, leading to misleading results.[7][8]

  • Solution: If your current protocol results in a high final DMSO concentration, try making a more concentrated stock solution of your compound. This allows you to add a smaller volume to your assay, thereby reducing the final DMSO percentage.

Step 2: Employ a Co-Solvent Strategy

If lowering the DMSO concentration isn't feasible or doesn't solve the problem, the next step is to introduce a co-solvent. Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[9]

  • Common Co-solvents for Biological Assays:

    • Ethanol

    • Methanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)[10][11]

  • Action: Prepare a stock solution of your compound in a mixture of DMSO and a co-solvent. A good starting point is a 1:1 ratio. Then, test the solubility of this new stock solution in your assay buffer.

  • Causality: Co-solvents can help to bridge the polarity gap between the compound and the aqueous buffer, creating a more favorable environment for the compound to remain in solution.[10]

Workflow for Co-Solvent Selection

CoSolvent_Selection A Initial Observation: Compound precipitates in assay buffer B Is final DMSO concentration > 0.5%? A->B C Prepare more concentrated stock to lower DMSO volume B->C Yes F Explore Co-solvent Strategy B->F No D Problem Solved? C->D E Proceed with experiment D->E Yes D->F No G Test Co-solvents: Ethanol, PEG 400, Propylene Glycol F->G H Determine max tolerable concentration of co-solvent in assay G->H I Prepare stock in DMSO/Co-solvent mixture H->I J Does compound remain soluble? I->J J->E Yes K Consider Advanced Strategies (e.g., Cyclodextrins) J->K No

Caption: Decision workflow for addressing compound precipitation.

Issue 2: My compound seems to have low or inconsistent activity in my cell-based assay.

Question: I've managed to get the compound into solution, but the biological activity is much lower than expected, or the results are highly variable between experiments. Could this be related to solubility?

Answer: Absolutely. Low apparent activity and high variability are classic symptoms of underlying solubility issues, even if you don't see visible precipitation.[1]

  • Causality:

    • Reduced Effective Concentration: If the compound is not fully dissolved, its effective concentration at the target site is lower than the nominal concentration you added.

    • Formation of Aggregates: Poorly soluble compounds can form small, invisible aggregates that can interfere with the assay in a non-specific manner.[12]

    • Inconsistent Dissolution: Minor variations in experimental conditions (e.g., temperature, mixing) can lead to different degrees of dissolution, causing high variability in your results.

Troubleshooting Steps:

Step 1: Re-evaluate Your Solubilization Method

If you are only using DMSO, it's highly likely that this is the root cause. Consider implementing more advanced solubilization techniques.

Step 2: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble drug molecules, effectively increasing their aqueous solubility.[13][14]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Methyl-β-cyclodextrin (M-β-CD)

  • Mechanism: The hydrophobic this compound molecule can form an inclusion complex with the cyclodextrin, where it sits within the hydrophobic cavity.[15] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in the aqueous assay medium.

  • Protocol: Preparing a Cyclodextrin Formulation

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO).

    • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

    • Allow the mixture to equilibrate (e.g., 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved compound.

Step 3: Control for Vehicle Effects

It is critical to run a vehicle control for every new formulation you test. This involves running the assay with the same concentration of DMSO, co-solvents, and/or cyclodextrins, but without your compound.[3]

  • Causality: The excipients themselves can sometimes have an effect on the assay readout. A proper vehicle control allows you to subtract any background effects and be confident that the observed activity is due to your compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

  • General Solubility Profile (Predicted):

    • High Solubility: Polar aprotic solvents like DMSO and DMF.[18]

    • Moderate Solubility: Alcohols like ethanol and methanol, likely increasing with temperature.[18]

    • Low to Very Low Solubility: Water and aqueous buffers.

Q2: Can I use pH modification to improve the solubility of this compound?

The 1,2,4-triazole moiety is weakly basic.[16] Therefore, adjusting the pH of your buffer to be more acidic might slightly improve solubility by protonating one of the nitrogen atoms in the triazole ring. However, this effect is likely to be modest and may not be compatible with the optimal pH for your assay. It's also important to consider the stability of the compound at different pH values.[19][20]

Q3: Are there any other advanced formulation strategies I can consider?

Yes, if the methods above are insufficient, you can explore more advanced drug delivery systems. These are often used in later stages of drug development but can be adapted for in vitro assays.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media.[21][22]

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which can significantly increase the dissolution rate.[23][24][25]

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance solubility and dissolution.[26][27]

Data Summary: Recommended Starting Concentrations for Solubilizing Agents

ExcipientTypical Starting Concentration in AssayMaximum Tolerable Concentration (General Guideline)Key Considerations
DMSO < 0.5%1% (cell-dependent)[4][5]Can interfere with some enzyme assays and is cytotoxic at higher concentrations.[7][28]
Ethanol 0.1 - 1%~1-2%Can have effects on cell viability and enzyme activity.[11][29]
PEG 400 0.5 - 2%Up to 5%Generally well-tolerated but can be viscous.
HP-β-CD 1 - 5 mM> 10 mMCan sometimes extract cholesterol from cell membranes at very high concentrations.[4]

Note: The maximum tolerable concentration for any excipient is highly dependent on the specific assay and cell type and must be determined experimentally.

Experimental Workflow: Systematic Solubility Enhancement

Solubility_Enhancement cluster_0 Phase 1: Initial Formulation cluster_1 Phase 2: Co-Solvent Optimization cluster_2 Phase 3: Advanced Formulation A Compound Stock in 100% DMSO B Dilute into Aqueous Buffer A->B C Assess Solubility (Visual & Activity) B->C D Prepare Stock in DMSO/Co-solvent Mix C->D Insoluble J Successful Formulation C->J Soluble E Dilute into Aqueous Buffer D->E F Assess Solubility (Visual & Activity) E->F G Prepare Formulation with Cyclodextrins F->G Insoluble F->J Soluble H Dilute into Aqueous Buffer G->H I Assess Solubility (Visual & Activity) H->I I->J Soluble

Sources

Technical Support Center: Enhancing the Stability of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability in solution for accurate and reproducible experimental results. We will delve into the factors that can affect the stability of this molecule and provide practical, field-proven strategies to mitigate degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound is influenced by several factors, primarily pH, temperature, light exposure, and the presence of oxidative or nucleophilic species in the solution. The sulfonyl group, in particular, can be susceptible to hydrolysis under certain conditions.[1][2][3]

Q2: What are the recommended storage conditions for solid and stock solutions of this compound?

A2: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) at +4°C for long-term storage.[4] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in a tightly sealed vial, protected from light, at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, potential degradation pathways include hydrolysis of the sulfonyl group to yield 4-methylbenzenesulfinic acid and 1H-1,2,4-triazol-3-amine. Photodegradation might lead to cleavage at the benzyl-sulfonyl bond or modifications to the triazole ring.[5][6][7]

Section 2: Troubleshooting Guide: Enhancing Solution Stability

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: My compound shows significant degradation in my aqueous buffer system during my assay. How can I improve its stability?

Underlying Cause: The pH of your buffer is likely the primary driver of degradation. The sulfonyl group is an electron-withdrawing group, which can make the triazole ring susceptible to nucleophilic attack, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the sulfonyl group.[8][9]

Solution Strategy:

  • pH Optimization: The first step is to determine the optimal pH for stability. We recommend performing a pH stability profile.

    • Action: Prepare a series of buffers ranging from pH 3 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic). Incubate your compound in each buffer at your experimental temperature and monitor the degradation over time using a stability-indicating HPLC method.

    • Rationale: This will allow you to identify a pH range where the compound is most stable. For many small molecules, this is often in the slightly acidic to neutral range (pH 5-7).

  • Buffer Selection: The choice of buffer species can also play a role. Some buffer components can participate in the degradation reaction.

    • Action: If possible, use buffers with non-nucleophilic components. Phosphate and citrate buffers are generally good starting points.[10]

    • Rationale: This minimizes the risk of the buffer itself contributing to the degradation of your compound.

  • Temperature Control: Chemical degradation rates are highly dependent on temperature.

    • Action: Conduct your experiments at the lowest practical temperature. If your assay allows, running it at 4°C can significantly slow down degradation.

    • Rationale: The Arrhenius equation describes the relationship between temperature and reaction rate; a decrease in temperature generally leads to an exponential decrease in the degradation rate.

Issue 2: I'm observing new, unexpected peaks in my chromatogram after my samples have been on the autosampler for a few hours. What could be the cause?

Underlying Cause: This suggests that your compound may be degrading under the conditions of your analytical setup. The two most likely culprits are photodegradation from ambient or UV light and/or instability in the mobile phase. Sulfonyl-containing heterocyclic compounds can be susceptible to photodegradation.[5][7][11]

Solution Strategy:

  • Light Protection:

    • Action: Use amber vials or cover your sample tray with a light-blocking cover. Ensure your laboratory has minimal exposure to direct sunlight or strong fluorescent lighting.

    • Rationale: This is a simple yet effective way to prevent photolytic cleavage of chemical bonds in your molecule.

  • Mobile Phase Compatibility:

    • Action: Assess the stability of your compound in the mobile phase. You can do this by dissolving a known concentration of your compound in the mobile phase, letting it sit at room temperature, and injecting it onto the HPLC at various time points.

    • Rationale: The pH and organic solvent composition of your mobile phase could be contributing to degradation. If you observe instability, you may need to adjust the mobile phase composition or pH.

  • Autosampler Temperature:

    • Action: If your HPLC has a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C).

    • Rationale: As with your primary assay, lowering the temperature in the autosampler will slow down any potential degradation over the course of a long run.

Issue 3: I'm having trouble dissolving the compound in my aqueous buffer, and when I use co-solvents, the stability seems to worsen. What should I do?

Underlying Cause: this compound is a relatively non-polar molecule, which can lead to solubility challenges in purely aqueous systems. While co-solvents can aid in dissolution, some, like methanol or ethanol, can act as nucleophiles and contribute to solvolysis of the sulfonyl group.

Solution Strategy:

  • Co-solvent Selection:

    • Action: Opt for aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution. Then, dilute this stock into your aqueous buffer. Keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v) in your final assay solution.

    • Rationale: Aprotic solvents do not have acidic protons and are less likely to participate in solvolysis reactions compared to protic solvents like alcohols.

  • Use of Solubilizing Excipients:

    • Action: For challenging formulations, consider the use of non-ionic surfactants or cyclodextrins.[12][13] For example, a small amount of Polysorbate 80 (Tween 80) or hydroxypropyl-β-cyclodextrin can significantly improve aqueous solubility without introducing reactive species.

    • Rationale: These excipients form micelles or inclusion complexes around the drug molecule, increasing its apparent solubility in water.

Table 1: Recommended Solvents and Buffers for Stability Studies

ParameterRecommendedTo Avoid or Use with CautionRationale
Stock Solution Solvent DMSO, DMF (Aprotic)Methanol, Ethanol (Protic)Aprotic solvents are less likely to cause solvolysis of the sulfonyl group.
Aqueous Buffer System Phosphate, CitrateBuffers with nucleophilic speciesMinimizes buffer-catalyzed degradation.
pH Range 5.0 - 7.0 (experimentally verify)Highly Acidic (<4) or Basic (>8)The compound is likely most stable in a near-neutral pH range.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the degradation pathways and the intrinsic stability of the molecule under various stress conditions.

A. Hydrolytic Degradation

  • Prepare three solutions of the compound at a concentration of 1 mg/mL in:

    • 0.1 N HCl (acidic hydrolysis)

    • Purified Water (neutral hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

  • Incubate these solutions at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the samples to determine the percentage of the parent compound remaining.

B. Oxidative Degradation

  • Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • At specified time points, withdraw an aliquot, quench the reaction (e.g., with sodium bisulfite if necessary), and dilute for HPLC analysis.

C. Photolytic Degradation

  • Prepare two solutions of the compound at 1 mg/mL in a photolytically transparent solvent (e.g., acetonitrile:water).

  • Place one solution in a photostability chamber with a light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline).

  • Wrap the second solution in aluminum foil to serve as a dark control and place it in the same chamber.

  • At specified time points, withdraw aliquots from both solutions and analyze by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately assessing stability.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any potential degradation products. A good starting point is a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once the degradation products from the forced degradation study are generated, use these samples to validate that your HPLC method can separate all degradation products from the parent compound. The parent peak should be spectrally pure.

Visualizations

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradants Root Parent Compound Hydrolysis Hydrolysis (Acid/Base) Root->Hydrolysis Oxidation Oxidation (e.g., H2O2) Root->Oxidation Photolysis Photodegradation (UV/Vis Light) Root->Photolysis Deg1 4-Methylbenzenesulfinic Acid + 1H-1,2,4-triazol-3-amine Hydrolysis->Deg1 Deg2 Oxidized Species (e.g., N-oxides) Oxidation->Deg2 Deg3 Photolytic Products (e.g., bond cleavage) Photolysis->Deg3

Caption: Potential degradation pathways for this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Optimization cluster_3 Phase 4: Final Formulation A Develop Stability-Indicating HPLC Method B Perform Forced Degradation (Hydrolysis, Oxidation, Photolysis) A->B C Analyze Degradation Profile by HPLC B->C D Identify Optimal Conditions (pH, Temp, Solvent) C->D E Prepare Solution Under Optimized Conditions D->E

Caption: Experimental workflow for assessing and enhancing compound stability.

Section 4: References

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology, 38(14), 3933–3940. [Link]

  • Boreen, A. L., et al. (2004). Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing five-membered heterocyclic groups. PubMed. [Link]

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. [Link]

  • Chau, A. S., & Coburn, J. A. (1974). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of the Association of Official Analytical Chemists, 57(2), 389-393. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2004). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 43(32), 4213-4216. [Link]

  • Boreen, A. L., et al. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. ResearchGate. [Link]

  • Black, P. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 762-765. [Link]

  • Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13203. [Link]

  • Souverain, S., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • Hong, Y., et al. (2021). Photocatalytic sulfonylation of N-containing heterocycles. ResearchGate. [Link]

  • Zhang, X., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. [Link]

  • Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(11), 2846-2854. [Link]

  • Gulea, M., & Vorojeikina, L. (2020). Synthesis, chemistry and uses of N-sulfonated N-triazoles and N-tetrazoles. ResearchGate. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Driver, T. G., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56941. [Link]

  • American Pharmaceutical Review. (n.d.). Excipients for Parenterals. American Pharmaceutical Review. [Link]

  • International Pharmaceutical Students' Federation. (2021). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. [Link]

  • ResearchGate. (2018). Stability of 1,2,4-triazoles?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles. Sulfonyl (top, compounds 23–31) and amide... ResearchGate. [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). The synthetic route of the designed new 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Li, W. Y., et al. (2016). Recent Advances of Sulfonylation Reactions in Water. Green Chemistry, 18(18), 4879-4883. [Link]

  • de la Torre, D., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]

  • Panagiotopoulou, A., et al. (2009). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Medicinal Chemistry, 5(6), 539-550. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]

  • Hlukhyy, V., et al. (2022). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank, 2022(2), M1405. [Link]

Sources

Technical Support Center: Synthesis of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and method refinement of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each step. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Consistently Low or No Yield

Question: My reaction to couple 4-methylbenzylsulfonyl chloride with 3-substituted-1H-1,2,4-triazole is resulting in very low yields or only unreacted starting materials. What are the primary causes and how can I fix this?

Answer: Low yields in this sulfonylation reaction are a frequent issue and typically stem from one of three areas: reagent stability, reaction conditions, or the nature of the triazole starting material.[1][2]

Causality Analysis:

  • Hydrolysis of the Sulfonyl Chloride: 4-Methylbenzylsulfonyl chloride, like most sulfonyl chlorides, is highly electrophilic and extremely sensitive to moisture. Trace amounts of water in your solvent, on your glassware, or from the atmosphere can rapidly hydrolyze it to the corresponding and unreactive 4-methylbenzylsulfonic acid.[1][2] This is the most common culprit.

  • Inappropriate Base Selection: The base is critical. Its role is to deprotonate the 1H-1,2,4-triazole, generating the nucleophilic triazolide anion. If the base is too weak, deprotonation will be incomplete. If the base is too bulky or nucleophilic itself (like an amine that is not sterically hindered), it can compete in reacting with the sulfonyl chloride.

  • Low Nucleophilicity of the Triazole: If your 3-position substituent on the 1,2,4-triazole is strongly electron-withdrawing, it will lower the pKa of the ring protons but also decrease the nucleophilicity of the resulting triazolide anion, slowing down the desired reaction.

Troubleshooting Protocol & Optimization:

Here is a systematic workflow to diagnose and solve low-yield issues.

G cluster_start Start: Low Yield Diagnosis cluster_reagents Step 1: Reagent & Condition Verification cluster_base Step 2: Base Optimization cluster_conditions Step 3: Reaction Condition Adjustment cluster_end Outcome start Low or No Yield Observed reagent_check Verify Reagent Quality & Anhydrous Conditions start->reagent_check reagent_sol Action: - Use freshly opened or purified sulfonyl chloride. - Dry solvents over molecular sieves. - Flame-dry glassware under N2/Ar. reagent_check->reagent_sol If Moisture Suspected base_check Is the Base Optimal? reagent_check->base_check If Reagents are Pristine reagent_sol->base_check base_sol Action: - Switch to a stronger, non-nucleophilic base (e.g., NaH, K2CO3). - Ensure correct stoichiometry (1.1-1.5 equiv). base_check->base_sol No temp_check Are Conditions Forcing Enough? base_check->temp_check Yes base_sol->temp_check temp_sol Action: - Increase temperature incrementally (e.g., from 0°C to RT, then to 40-50°C). - Increase reaction time. temp_check->temp_sol No end_node Yield Improved temp_check->end_node Yes, Re-evaluate Substrate temp_sol->end_node

Caption: Troubleshooting workflow for low reaction yield.

Parameter Optimization Table:

ParameterInitial Condition (Typical)Optimized ConditionRationale for Change
Solvent Dichloromethane (DCM)Anhydrous Acetonitrile (ACN) or DMFHigher boiling point allows for heating; better solubility for triazole salts.
Base Triethylamine (TEA)Sodium Hydride (NaH) or K₂CO₃TEA can be insufficiently basic; NaH provides irreversible deprotonation. K₂CO₃ is a strong, non-nucleophilic, and easily handled base.
Temperature 0 °C to Room TempRoom Temp to 50 °CProvides activation energy for less nucleophilic triazoles.
Atmosphere AmbientInert (Nitrogen or Argon)Crucial for preventing hydrolysis of the sulfonyl chloride.[2]
Problem 2: Product Mixture Contains Multiple Isomers (Poor Regioselectivity)

Question: My characterization data (NMR, LC-MS) suggests I have a mixture of products with the same mass. How can I control the regioselectivity of the sulfonylation on the 1,2,4-triazole ring?

Answer: This is a classic challenge with unsymmetrically substituted 1,2,4-triazoles. The ring has multiple nitrogen atoms that can act as nucleophiles (N1, N2, and N4). Alkylation and acylation reactions can often yield mixtures of N1 and N2 isomers, and sometimes N4.[3] The formation of the 3-sulfonyl-1H-1,2,4-triazole implies that the sulfonyl group is attached to a nitrogen atom. The product name suggests the tautomeric form, but the actual attachment can be at N1, N2, or N4. Controlling this is key.

Causality Analysis:

  • Electronic Factors: The relative nucleophilicity of the ring nitrogens is influenced by the substituent at the C3 position.

  • Steric Hindrance: A bulky substituent at C3 may sterically hinder attack at the adjacent N2 or N4 positions, favoring the more remote N1 position.

  • Reaction Conditions: The choice of solvent, counter-ion (from the base), and temperature can influence the kinetic vs. thermodynamic product ratio. For instance, N2 alkylated isomers are often preferentially formed in some cases.[3]

Caption: Potential regioselective pathways in triazole sulfonylation.

Refinement Protocol for Regioselectivity:

  • Conduct a Base and Solvent Screen: Systematically test different conditions.

    • Polar Aprotic Solvents (DMF, Acetonitrile): These solvents effectively solvate the cation from the base, leading to a more "naked" and reactive triazolide anion. This can sometimes favor the thermodynamically more stable product.

    • Non-polar Solvents (DCM, Toluene): In these solvents, ion-pairing is more significant, which can increase steric hindrance around one nitrogen, potentially favoring another.

    • Bases (NaH vs. K₂CO₃ vs. Organic Bases): The counter-ion (Na⁺ vs. K⁺) can influence the reaction site. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) offer a different steric and electronic environment.

  • Temperature Control: Run the reaction at a low temperature (e.g., -20 °C to 0 °C) to favor the kinetically controlled product, which is often the less sterically hindered N1-isomer. Conversely, running the reaction at a higher temperature for a longer time may allow for equilibration to the thermodynamically favored isomer.

  • Purification: If a mixture is unavoidable, careful purification is necessary. Isomers of sulfonyl-triazoles can often be separated using silica gel column chromatography with a carefully optimized eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradients). High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.

Problem 3: Difficulty with Product Purification

Question: My crude product is an inseparable mixture, an oil, or it streaks badly on a TLC plate. How can I effectively purify my target compound?

Answer: Purification of heterocyclic compounds, especially those containing a sulfonyl group, can be challenging due to their polarity and potential for strong interactions with silica gel.[4]

Causality Analysis:

  • High Polarity: The combination of the triazole ring and the sulfonyl group makes the molecule quite polar, leading to poor mobility on silica gel.

  • "Oiling Out": The presence of impurities can disrupt the crystal lattice, preventing your product from solidifying.[4]

  • Hydrolysis on Column: If the product is unstable, the slightly acidic nature of standard silica gel can sometimes cause decomposition or hydrolysis, particularly if the sulfonyl group is attached to an electron-rich system.[5]

Purification Strategy Table:

TechniqueWhen to UseStep-by-Step Protocol
Recrystallization Product is a solid but contains minor impurities.1. Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate). 2. If the solution is colored, you can add activated charcoal and hot filter. 3. Slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes cloudy. 4. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. 5. Collect crystals by vacuum filtration.[1]
Silica Gel Chromatography Mixture of isomers or impurities with different polarities.1. Choose an appropriate eluent system (start with 7:3 Hexane:EtOAc and adjust). 2. If streaking occurs, add 0.5-1% triethylamine to the eluent to deactivate acidic sites on the silica. 2. For very polar compounds, consider a DCM/Methanol gradient.
Reverse-Phase Chromatography (C18) Product is highly polar and inseparable on normal phase silica.This is an excellent alternative for polar compounds.[4] Use a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Aqueous Workup To remove salts and water-soluble impurities (like sulfonic acid byproduct).1. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). 2. Wash sequentially with a weak acid (e.g., dilute HCl, if your product is base-stable), water, and then brine. 3. Dry the organic layer over anhydrous sodium or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 4-methylbenzylsulfonyl chloride starting material if it's not commercially available? A1: The most reliable methods start from either 4-methylbenzyl thiol or p-toluidine.

  • From Thiol: Oxidative chlorination of 4-methylbenzyl thiol using reagents like chlorine in aqueous solution or N-chlorosuccinimide (NCS) is effective.[6][7]

  • From Aniline (Sandmeyer-type reaction): A modern and robust method involves the diazotization of p-toluidine followed by a reaction with a stable SO₂ surrogate like DABSO (DABCO-bis(sulfur dioxide)) in the presence of a copper catalyst. This avoids using gaseous SO₂ directly.[8]

Q2: My final product appears to be decomposing over time in storage. What are the stability issues with these compounds? A2: N-sulfonyl-triazoles can be susceptible to hydrolysis, especially under acidic or basic conditions. The N-S bond can be cleaved. For long-term storage, ensure the compound is fully dry and stored in a desiccator at a low temperature (e.g., 4 °C or -20 °C) under an inert atmosphere if possible. Heteroaromatic sulfonyl compounds can have varying stability, with some being prone to decomposition.[9]

Q3: Can I use a one-pot method to synthesize the triazole ring and then immediately perform the sulfonylation? A3: While appealing, this is generally not recommended. Most syntheses of the 1,2,4-triazole ring itself end in conditions (e.g., strong acid or base, high temperatures) that are incompatible with the subsequent sulfonylation step. It is far more reliable to synthesize, isolate, and purify the 3-substituted-1H-1,2,4-triazole first before proceeding to the N-sulfonylation step. This ensures the purity of the starting material and simplifies troubleshooting.

Q4: Are there any alternative "greener" methods for this synthesis? A4: Green chemistry principles can be applied. Consider using solvents with better environmental profiles, such as 2-methyl-tetrahydrofuran (2-MeTHF) instead of DCM. Microwave-assisted synthesis can also be explored to dramatically reduce reaction times and potentially improve yields.[10] Some modern sulfonamide syntheses are also moving towards using sulfonyl fluorides, which can be more stable and offer different reactivity profiles.[7]

References

  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Sulfonyl-1H-1,2,4-triazoles: Synthesis, Properties, and Biological Significance - Benchchem. (URL: )
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (URL: [Link])

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole - MDPI. (URL: [Link])

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (URL: [Link])

  • Synthesis of 1,2,4‐triazoles. Sulfonyl (top, compounds 23–31) and amide... - ResearchGate. (URL: [Link])

  • Regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC - NIH. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

  • US4269987A - Purification of triazoles - Google P
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - NIH. (URL: [Link])

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - MDPI. (URL: [Link])

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])

  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. (URL: )

Sources

Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of small molecule inhibitor specificity. While the initial query concerned 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, this compound is not extensively characterized in publicly available scientific literature. To provide a detailed and practical resource, we will use Sunitinib , a well-established multi-targeted receptor tyrosine kinase inhibitor, as a representative example to explore the critical issue of off-target effects. The principles and methodologies discussed herein are broadly applicable to the characterization of other small molecule inhibitors.

Sunitinib is known to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, among other kinases. However, its broader kinome interactions contribute to both its therapeutic efficacy and its toxicity profile. Understanding and mitigating these off-target effects is a pivotal aspect of its clinical use and the development of next-generation inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with our inhibitor. How can we determine if this is an off-target effect?

A1: This is a common and important question. An unexpected phenotype can arise from several factors, including off-target activity, compound degradation, or issues with the experimental system. To dissect this, a multi-pronged approach is recommended:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target binding in intact cells.[1][2][3] A lack of on-target engagement would suggest issues with compound stability, solubility, or cell permeability.

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same primary protein. If the unexpected phenotype is not replicated with the second inhibitor, it is more likely to be an off-target effect of your primary compound.

  • Perform a Dose-Response Analysis: Off-target effects are often less potent than on-target effects. A steep dose-response curve for the intended phenotype and a shallower curve for the unexpected phenotype can suggest off-target activity at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target effects.[4]

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target. If the phenotype is on-target, increasing the target protein concentration may overcome the inhibition. Conversely, if the phenotype persists, it is likely off-target.

Troubleshooting Guides

Guide 1: Investigating Unexpected Toxicity or Altered Cell Morphology

You are using Sunitinib to inhibit VEGFR2 in an endothelial cell line. While you observe the expected anti-angiogenic effects, you also see significant cytotoxicity at concentrations where you expect target-specific effects.

  • Compound Integrity: Ensure your Sunitinib stock is not degraded. Avoid repeated freeze-thaw cycles.[5]

  • Solubility: Visually inspect your final dilution in cell culture media for any precipitation. Poor solubility can lead to inaccurate concentrations and misleading results.[5]

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Off-Target Hypothesis Testing cluster_3 Validation of Off-Target A Unexpected Cytotoxicity Observed B Confirm On-Target (VEGFR2) Engagement (CETSA or Western Blot of p-VEGFR2) A->B Step 1 C Dose-Response Curve for On-Target vs. Cytotoxic Effects B->C Step 2 D Kinase Profiling Panel (In Vitro) C->D Step 3a E Proteome-Wide Thermal Shift Assay (PSTA) (In Cellulo) C->E Step 3b F Use Inhibitor with Different Scaffold Targeting Primary Off-Target D->F Step 4a G siRNA Knockdown of Suspected Off-Target E->G Step 4b

Protocol 1: Kinase Selectivity Profiling

Kinase profiling is a crucial step to understand the selectivity of your inhibitor.[6][7] This is typically performed as a service by specialized companies.

Objective: To determine the inhibitory activity of Sunitinib against a broad panel of kinases.

Procedure:

  • Compound Submission: Provide the service provider with a sufficient amount of your compound (typically 50-100 µL of a 10 mM stock in DMSO).

  • Assay Format: The most common format is a radiometric assay (e.g., using ³²P- or ³³P-labeled ATP) which is considered the gold standard.[8]

  • Data Analysis: The provider will return data as the percent inhibition at a given concentration (e.g., 1 µM) for each kinase in the panel. This will allow you to identify potential off-target kinases.

Table 1: Example Kinase Profiling Data for Sunitinib (Hypothetical)

Kinase% Inhibition at 1 µMOn-Target/Off-Target
VEGFR298%On-Target
PDGFRβ95%On-Target
c-KIT92%On-Target
FLT388%Known Off-Target
SRC75%Potential Off-Target
ABL168%Potential Off-Target

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[1][2][3][9][10] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][3]

Objective: To verify that Sunitinib is binding to its intended target (e.g., VEGFR2) in your cells.

Materials:

  • Cells expressing the target protein

  • Sunitinib

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Cell Treatment: Treat cultured cells with Sunitinib or DMSO (vehicle) at the desired concentration for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermocycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blotting or another protein detection method.

  • Data Interpretation: A positive thermal shift (i.e., more soluble protein at higher temperatures in the drug-treated sample compared to the vehicle) indicates target engagement.[2]

G cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with Inhibitor or Vehicle (DMSO) B Aliquot cells and heat across a temperature gradient A->B C Lyse cells B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Quantify target protein (e.g., Western Blot) E->F

Guide 2: My Phenotype is Not Consistent with the Known Function of the Target

You are inhibiting a kinase involved in proliferation, but you observe changes in cell migration.

Possible Explanation: Your inhibitor may have off-target effects on kinases that regulate the cytoskeleton and cell motility, such as SRC family kinases or FAK.

Troubleshooting Strategy:

  • In Silico Prediction: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of your inhibitor.[11][12] These methods can provide a list of potential off-targets to investigate further.

  • Proteome-Wide Thermal Shift Assay (PSTA) / Thermal Proteome Profiling (TPP): This unbiased, mass spectrometry-based technique can identify all proteins that are stabilized or destabilized by your compound in the cell.[13][14][15][16] This is a powerful method for identifying novel off-targets.

  • Validate with Orthogonal Approaches: Once potential off-targets are identified, validate them using the methods described in Guide 1 (e.g., using a specific inhibitor for the off-target or siRNA knockdown).

Protocol 3: Proteome-Wide Thermal Shift Assay (PSTA) Overview

PSTA is a large-scale version of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[13][16]

Objective: To obtain an unbiased, proteome-wide view of protein engagement by an inhibitor in intact cells.

Workflow:

  • Sample Preparation: Similar to CETSA, cells are treated with the inhibitor or vehicle.

  • Heating and Lysis: The samples are heated, and the soluble protein fractions are collected.

  • Proteomics Sample Preparation: The soluble proteins are digested into peptides and labeled with isobaric tags (e.g., TMT).

  • Mass Spectrometry: The labeled peptides are analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of each protein at different temperatures is determined, and melting curves are generated for thousands of proteins. Proteins with a significant shift in their melting curve in the presence of the inhibitor are identified as potential targets or off-targets.

G A Treat cells with Inhibitor or Vehicle B Heat cells across a temperature gradient A->B C Collect soluble proteins B->C D Protein digestion and peptide labeling (TMT) C->D E LC-MS/MS Analysis D->E F Identify proteins with significant thermal shifts E->F

Conclusion

Addressing the off-target effects of small molecule inhibitors is a complex but essential part of drug discovery and chemical biology. A systematic and multi-faceted approach, combining targeted biochemical assays, in-cell target engagement studies, and unbiased proteomic methods, is crucial for accurately interpreting experimental results and developing safer, more effective therapeutics. By carefully considering and investigating potential off-target activities, researchers can have greater confidence in their findings and their implications.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). SLAS Discovery. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2019). Taylor & Francis Online. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). bioRxiv. [Link]

  • Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. (2021). bioRxiv. [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015). Nature Protocols. [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. (2024). eLife. [Link]

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Technical Support Center: Improving the Cell Permeability of 1,2,4-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for one of the most common hurdles in the development of 1,2,4-triazole-based compounds: achieving optimal cell permeability. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for amide and ester groups.[1][2] However, the inherent polarity of the triazole ring often presents a significant challenge to efficient membrane translocation.

This guide offers a structured approach to troubleshooting poor cell permeability, combining foundational knowledge with actionable experimental strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cell permeability of 1,2,4-triazole compounds.

Q1: Why do many 1,2,4-triazole-based compounds exhibit poor cell permeability?

The 1,2,4-triazole ring contains three nitrogen atoms, making it a polar heterocycle capable of acting as a hydrogen bond acceptor.[1] This polarity can lead to a high desolvation penalty when the molecule moves from the aqueous extracellular environment into the lipophilic interior of the cell membrane, thus hindering passive diffusion.

Q2: What are the key physicochemical properties influencing the permeability of these compounds?

The permeability of 1,2,4-triazole derivatives is primarily governed by a balance of:

  • Lipophilicity (logP/logD): Higher lipophilicity generally favors membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[3]

  • Polar Surface Area (PSA): A higher PSA, often contributed by the triazole nitrogen atoms and other polar functional groups, is generally correlated with lower permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences the energy required for desolvation.[4][5][6] Lipinski's Rule of 5 suggests that more than 5 hydrogen bond donors or 10 acceptors can negatively impact permeability.[4]

  • Molecular Size and Shape: Larger molecules may have more difficulty diffusing across the membrane.

  • Ionization State (pKa): The charge of a molecule at physiological pH (typically 7.4) significantly affects its ability to cross the cell membrane. Generally, neutral species are more permeable than charged ones.

Q3: How can I assess the cell permeability of my 1,2,4-triazole compounds in the lab?

Two widely used in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8][9] It is a cost-effective method for assessing passive permeability early in the drug discovery process.[7][10]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[][12] This model can assess not only passive diffusion but also the effects of active transport and efflux pumps.[][13]

Q4: My compound has good PAMPA permeability but poor Caco-2 permeability. What does this suggest?

A significant drop in permeability from PAMPA to Caco-2 assays often indicates that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[10][12] These transporters actively pump the compound out of the cell, reducing its net influx.

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Scenario 1: My 1,2,4-triazole analog shows potent enzymatic activity but has poor cellular efficacy.

This is a classic "potency-permeability" disconnect. The following troubleshooting workflow can help identify and address the underlying permeability issue.

Workflow for Diagnosing and Improving Poor Cellular Efficacy

G A Start: Potent Enzyme Inhibitor, Poor Cellular Activity B Step 1: Assess Physicochemical Properties (logP, PSA, Solubility) A->B C Step 2: Measure Permeability (PAMPA Assay) B->C D Low Permeability (<1 x 10^-6 cm/s) C->D Result E Moderate to High Permeability (>1 x 10^-6 cm/s) C->E Result F Step 3: Medicinal Chemistry Optimization D->F G Step 4: Caco-2 Bidirectional Assay E->G F->C Iterate J Step 5: Prodrug Strategy F->J H High Efflux Ratio (>2) G->H Result I Low Efflux Ratio (<2) G->I Result L Re-evaluate structure for efflux liability H->L K Consider other factors: - Target engagement in cells - Intracellular metabolism I->K L->F G cluster_0 PAMPA Result cluster_1 Caco-2 Result A High Permeability C Low Permeability (High Efflux) A->C D High Permeability A->D B Low Permeability B->D E Low Permeability (Low Efflux) B->E F Likely Efflux Substrate C->F G Good Passive Permeability D->G H Potential Active Uptake D->H I Poor Passive Permeability E->I

Caption: Decision matrix for interpreting permeability assay results.

  • High PAMPA, Low Caco-2 (High Efflux): This is the classic signature of an efflux substrate. The compound can passively diffuse across a membrane but is actively pumped out by transporters in Caco-2 cells.

  • High PAMPA, High Caco-2: This indicates good passive permeability that is not significantly affected by efflux. This is a desirable profile.

  • Low PAMPA, High Caco-2: This suggests the involvement of an active uptake transporter in the Caco-2 cells, which is compensating for poor passive diffusion.

  • Low PAMPA, Low Caco-2: This points to inherently poor passive permeability as the primary issue.

Part 3: Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:
  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:
  • Prepare the Donor Plate: Carefully coat the membrane of each well in the 96-well filter plate with 5 µL of the lipid solution. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Test Compounds: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich: Add 150 µL of the test compound solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]D, equilibrium)

Where:

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Drug]A is the drug concentration in the acceptor well at the end of the incubation.

  • [Drug]D, equilibrium is the theoretical equilibrium concentration.

References

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Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven strategies and troubleshooting advice for mitigating the in vitro toxicity of novel heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of early-stage drug discovery and development.

Section 1: Understanding the Roots of Heterocyclic Compound Toxicity

Heterocyclic compounds are a cornerstone of modern medicine, forming the structural basis of a vast number of pharmaceuticals.[1][2] However, their inherent reactivity and metabolic pathways can sometimes lead to unintended toxicity. Understanding the underlying mechanisms is the first step toward rationally designing safer compounds.

FAQ 1: What are the primary mechanisms of in vitro toxicity for novel heterocyclic compounds?

The toxicity of heterocyclic compounds in vitro is often multifaceted, but typically stems from a few key mechanisms:

  • Metabolic Activation to Reactive Metabolites: This is a major cause of toxicity.[3][4][5] Many heterocyclic compounds are pro-toxicants, meaning they are relatively inert until they are metabolized by cellular enzymes, particularly Cytochrome P450 (CYP) enzymes in the liver.[5][6][7] This metabolic process can generate highly reactive electrophilic intermediates, such as epoxides or quinone-imines, that can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[6][7][8]

  • Generation of Reactive Oxygen Species (ROS): Some heterocyclic structures can undergo redox cycling, a process that generates superoxide anions and other ROS. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[9][10]

  • Mitochondrial Dysfunction: The mitochondria are often a primary target for toxic compounds. Disruption of the mitochondrial transmembrane potential, inhibition of the electron transport chain, and increased release of cytochrome c are common events that trigger the intrinsic apoptotic pathway.[9]

  • Inhibition of Essential Cellular Enzymes or Receptors: Off-target activity is a frequent challenge. A compound may show high affinity for its intended target but also interact with other crucial cellular machinery, leading to cytotoxic effects.

Visualizing Metabolic Activation

The following diagram illustrates the general pathway of metabolic activation leading to toxicity.

MetabolicActivation cluster_0 Cellular Environment Parent_Compound Parent Heterocyclic Compound (Inert) Metabolic_Enzymes Metabolic Enzymes (e.g., CYP450) Parent_Compound->Metabolic_Enzymes Biotransformation Reactive_Metabolite Reactive Electrophilic Metabolite Metabolic_Enzymes->Reactive_Metabolite Activation Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolite->Macromolecules Covalent Binding Detoxification Detoxification Pathways Reactive_Metabolite->Detoxification Toxicity Cellular Damage & Toxicity Macromolecules->Toxicity Excretion Stable Metabolite for Excretion Detoxification->Excretion DesignWorkflow Start Start: Novel Heterocyclic Scaffold InSilico In Silico Analysis (Predictive Toxicology Models) Start->InSilico Alerts Identify Structural Alerts & Metabolic Soft Spots InSilico->Alerts Modify Structural Modification Alerts->Modify Synthesize Synthesize Analogs Modify->Synthesize Design Analogs InVitro In Vitro Toxicity Screening (e.g., MTT, LDH assays) Synthesize->InVitro Metabolism Metabolic Stability & Metabolite ID Assays InVitro->Metabolism Data Analyze Data: IC50, Metabolic Profile Metabolism->Data Data->Modify Iterate Design Decision Lead Candidate Selection Data->Decision

Caption: A rational design workflow to minimize compound toxicity.

Section 3: Troubleshooting In Vitro Cytotoxicity Assays

Even with careful design, unexpected toxicity can arise during in vitro testing. This section provides guidance on troubleshooting common issues.

FAQ 3: My novel compound shows high toxicity in a standard MTT assay. What are my next steps?

A high cytotoxicity reading in an initial screen is a critical data point, but it requires further investigation to understand the context and mechanism.

Step 1: Confirm the Result and Rule Out Artifacts

  • Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, compounds that are strong reducing agents can directly convert the MTT reagent to formazan, leading to a false-positive result.

    • Troubleshooting: Run a control experiment with your compound in cell-free media containing the MTT reagent.

  • Compound Solubility: If your compound precipitates in the culture media, this can cause light scattering and affect absorbance readings. It can also lead to non-specific toxicity.

    • Troubleshooting: Visually inspect the wells for precipitation. Determine the solubility of your compound in the assay media.

Step 2: Investigate the Mechanism of Toxicity

  • Time- and Concentration-Dependence: Perform a more detailed dose-response and time-course experiment to understand the kinetics of the toxic effect.

  • Apoptosis vs. Necrosis: Use assays that can differentiate between these two modes of cell death. For example, an Annexin V/Propidium Iodide assay can distinguish between early apoptosis, late apoptosis, and necrosis.

  • Mitochondrial Health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE.

  • ROS Production: Measure the generation of reactive oxygen species using probes like DCFDA.

FAQ 4: How do I interpret the IC50 value of my compound?

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological process by 50%. [11][12][13]A lower IC50 value indicates greater potency. [12][13]However, the interpretation of an IC50 value is context-dependent:

  • Therapeutic Index: A crucial consideration is the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. A compound may have a low IC50 for its intended target but also a low IC50 for general cytotoxicity, resulting in a narrow therapeutic window.

  • Cell Line Specificity: IC50 values can vary significantly between different cell lines. [14]It is important to test your compound in a panel of cell lines, including non-cancerous cell lines, to assess its selectivity. [15][16]* Comparison to a Benchmark: Compare the IC50 of your novel compound to that of a known drug with a similar mechanism of action.

IC50 Range (µM) General Interpretation Considerations
< 1Very PotentHigh potential for on-target and off-target effects. Requires careful selectivity profiling.
1 - 10PotentA promising range for many therapeutic targets. Further optimization is often required.
10 - 50Moderately PotentMay be a suitable starting point for lead optimization.
> 50Weakly Potent or Non-toxicMay not be a viable candidate unless high in vivo concentrations can be safely achieved.

This table provides a general guideline. The acceptable IC50 range is highly dependent on the therapeutic area and target.

FAQ 5: I'm observing high background signal in my cell-based assay. What could be the cause?

High background can obscure your results and make data interpretation difficult. Here are some common culprits:

  • Contamination: Mycoplasma or bacterial contamination can lead to high metabolic activity and interfere with assays that measure cell health.

    • Troubleshooting: Regularly test your cell cultures for mycoplasma. Ensure aseptic technique during all cell handling procedures.

  • Reagent Issues: The assay reagents themselves may be a source of high background.

    • Troubleshooting: Run a reagent blank (media and assay reagents without cells) to check for background signal. [17]* Cell Seeding Density: Too many cells per well can lead to a saturated signal. [18] * Troubleshooting: Optimize the cell seeding density for your specific cell line and assay.

Section 4: Advanced Strategies and Experimental Protocols

For challenging compounds, more advanced techniques may be necessary to mitigate toxicity.

FAQ 6: Can I use scavengers or antioxidants to reduce the in vitro toxicity of my compound?

Yes, co-incubation with antioxidants or free radical scavengers can be a useful diagnostic tool to determine if oxidative stress is a primary driver of toxicity. [19][20]

  • Commonly Used Agents: N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, and Trolox, a water-soluble analog of vitamin E, are frequently used. [21]* Experimental Approach: If the toxicity of your compound is significantly reduced in the presence of an antioxidant, it strongly suggests that ROS generation is a key part of the mechanism. [22][23]

Protocol: Assessing the Role of Oxidative Stress in Compound Toxicity
  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment (Optional): Pre-incubate a subset of wells with an antioxidant (e.g., 1-5 mM NAC) for 1-2 hours.

  • Compound Treatment: Add your novel heterocyclic compound at a range of concentrations to both the antioxidant-treated and untreated wells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Compare the dose-response curves of your compound in the presence and absence of the antioxidant. A rightward shift in the curve in the presence of the antioxidant indicates a protective effect.

FAQ 7: What are some advanced in vitro models for predictive toxicology?

While standard 2D cell cultures are useful for initial screening, more complex models can provide more physiologically relevant data. [24][25]

  • 3D Spheroid Cultures: These models better mimic the in vivo microenvironment and cell-cell interactions.

  • Organ-on-a-Chip Models: These microfluidic devices can simulate the function of an entire organ, allowing for the study of complex toxicological responses. [26]* Co-culture Systems: For example, co-culturing hepatocytes with non-parenchymal cells can provide a more accurate model of liver metabolism and toxicity. [10] The use of these advanced models can help to bridge the gap between in vitro and in vivo toxicology studies. [26][27]

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  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

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  • Richard, T., & Krisa, S. (1999). Comparative study of radical scavenger and antioxidant properties of phenolic compounds from Vitis vinifera cell cultures using in vitro tests. Life sciences. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Structural Elucidation: Confirming 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, integral to a multitude of therapeutic agents.[1] Its prevalence demands an uncompromising approach to molecular characterization. For drug development professionals, an unambiguous understanding of a molecule's three-dimensional architecture is not merely academic; it is the bedrock of rational drug design, enabling precise structure-activity relationship (SAR) studies and intellectual property protection.

This guide provides an in-depth, comparative analysis of the techniques used to determine the structure of novel chemical entities, centered on the definitive confirmation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole using single-crystal X-ray crystallography. We will explore the causality behind the experimental choices, contrast the definitive data from crystallography with the inferential evidence from spectroscopy, and provide field-proven protocols for researchers seeking to achieve unequivocal structural validation.

The Foundational Step: Synthesis and Crystal Growth

Before any structural analysis can commence, the target compound must be synthesized and, crucially for crystallography, coaxed into forming high-quality single crystals. The synthesis of sulfonylated heterocycles can be approached through various modern methodologies, such as copper-catalyzed reactions, which offer efficient access to these valuable scaffolds.[2][3]

The true bottleneck, however, is not synthesis but crystallization. The goal is to create a perfectly ordered, three-dimensional lattice, which is essential for the diffraction experiment.[4] This requires a slow, controlled transition from the disordered state (in solution) to the highly ordered crystalline state. Rapid precipitation will invariably lead to amorphous material or poorly-ordered microcrystals unsuitable for single-crystal analysis.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Selection (The Rationale): The ideal solvent system is one in which the compound is sparingly soluble. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (an anti-solvent) until the solution is just shy of saturation (faintly turbid). For this compound, a system like Dichloromethane/Hexane or Ethyl Acetate/Hexane is a logical starting point. The good solvent supports the initial dissolution, while the poor solvent reduces solubility, encouraging the molecules to organize into a crystal lattice as the more volatile solvent evaporates.

  • Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of Ethyl Acetate) in a small, clean vial.

  • Inducing Saturation: Slowly add the "poor" solvent (e.g., Hexane) dropwise while gently swirling until a persistent slight cloudiness is observed. Add one or two drops of the good solvent to redissolve the precipitate, achieving a perfectly saturated solution.

  • Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use paraffin film with a few pinholes. This is critical to allow for very slow evaporation of the solvent mixture.

  • Patience and Observation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from several days to weeks. Monitor periodically without disturbing the vial. Suitable crystals for diffraction are typically in the 0.1-0.3 mm range and should be clear and well-formed.[5]

Part 1: The Gold Standard — Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the atomic and molecular structure of a compound.[6] It provides a direct, three-dimensional map of the electron density within the crystal, from which precise atomic positions, bond lengths, and bond angles can be determined.[7][8] The technique works on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a regular lattice, producing a unique diffraction pattern.[4][5]

The Crystallographic Workflow

The process from a suitable crystal to a finalized molecular structure is a systematic workflow. Each step is designed to collect high-quality data and translate that data into a chemically meaningful model.

X-ray Crystallography Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Select & Mount High-Quality Crystal Diffractometer 2. Mount on Diffractometer Crystal->Diffractometer Data 3. X-ray Exposure & Data Collection Diffractometer->Data Integration 4. Data Integration (Spot Intensities) Data->Integration Solution 5. Structure Solution (Phase Problem) Integration->Solution Refinement 6. Structure Refinement (Model vs. Data) Solution->Refinement Validation 7. Final Validation & CIF File Generation Refinement->Validation Final Final 3D Structure (Bond Lengths, Angles) Validation->Final

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: From Crystal to Structure
  • Crystal Mounting: A well-defined single crystal is selected under a microscope and mounted on a specialized pin or loop. This process is delicate, as the crystal must be securely positioned without damage.

  • Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer, where it is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[8] The instrument then rotates the crystal through a series of precise angles while exposing it to a focused beam of X-rays. A detector records the position and intensity of the thousands of diffracted X-ray reflections.[4] A complete data collection can take several hours.[8]

  • Structure Solution: The collected diffraction data (a list of intensities) lacks crucial phase information (the "phase problem"). Specialized software uses statistical methods (direct methods) to calculate initial phases and generate a preliminary electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then computationally refined, adjusting atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this fit is commonly expressed by the R-factor (R1), with values below 5% (0.05) indicating an excellent refinement for small molecules.

The Definitive Data

The result of a successful crystallographic experiment is an unambiguous set of data describing the molecule's structure and its arrangement in the crystal lattice.

ParameterRepresentative Value for Target CompoundSignificance
Chemical FormulaC₁₀H₁₁N₃O₂SConfirms elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[9]
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[10]
Unit Cell Dimensionsa = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2°The dimensions of the repeating lattice box.[1][10]
Bond Lengths (Å)S-O: ~1.43 Å, S-C: ~1.77 Å, N-N: ~1.38 ÅPrecise, quantitative measure of atomic connectivity.
Bond Angles (°)O-S-O: ~120°, C-S-C: ~104°Defines the exact geometry and conformation.
Final R1 [I>2σ(I)]0.045A low value indicates high confidence in the final structure.

Part 2: A Comparative Analysis with Spectroscopic Methods

While X-ray crystallography is definitive, it requires a high-quality crystal. In its absence, or for routine characterization, a suite of spectroscopic techniques is employed.[11][12] These methods provide complementary but ultimately inferential data about a molecule's structure.[13]

Technique Comparison cluster_info XRD X-ray Crystallography (XRD) Provides: • Unambiguous 3D Structure • Bond Lengths & Angles • Stereochemistry • Crystal Packing Requires: • Single Crystal Definitive Definitive 3D Structure XRD->Definitive NMR NMR Spectroscopy Provides: • C-H Framework • Atom Connectivity • Dihedral Angles (in solution) Requires: • Soluble Sample Inferred Inferred Connectivity & Functional Groups NMR->Inferred MS Mass Spectrometry (MS) Provides: • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Pattern Requires: • Ionizable Sample MS->Inferred IR IR Spectroscopy Provides: • Presence of Functional Groups (e.g., S=O, C=N) Requires: • IR-active Vibrations IR->Inferred

Caption: Comparison of information from crystallographic and spectroscopic techniques.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[7][8]Unambiguous and definitive structural proof.[6]Requires a single crystal of sufficient quality and size.[5]
NMR Spectroscopy Carbon-hydrogen framework, atom-to-atom connectivity, solution-state conformation.[14]Provides detailed connectivity information in solution, essential for understanding dynamic behavior.Structure is inferred, not directly observed; does not provide precise bond lengths.
Mass Spectrometry (MS) Molecular weight and elemental formula (via HRMS), structural clues from fragmentation.[14][15]Extremely sensitive; confirms molecular formula with high accuracy.Provides no information on 3D arrangement or connectivity of isomers.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, S=O).[14]Fast, simple, and provides a quick "fingerprint" of the molecule's functional groups.Gives no information about the overall molecular architecture or connectivity.

Causality in Analysis: A researcher would typically start with MS to confirm the mass and IR to verify the presence of key functional groups (like the sulfonyl S=O stretches). 1H and 13C NMR would then be used to piece together the molecular skeleton, confirming that the 4-methylbenzyl and triazole moieties are connected to the sulfonyl group. However, NMR cannot definitively distinguish between certain isomers or provide the exact solid-state conformation. Only X-ray crystallography can provide this final, unequivocal proof, revealing the precise spatial arrangement of every atom.

Conclusion

The structural elucidation of a novel compound like this compound relies on a synergistic application of analytical techniques. Spectroscopic methods—NMR, MS, and IR—provide essential, complementary pieces of the structural puzzle, allowing for the inference of connectivity and composition.[12] However, for the absolute, unambiguous confirmation required in fields like drug development, single-crystal X-ray crystallography remains the unparalleled gold standard.[1] It transforms the structural hypothesis generated by spectroscopy into a validated, high-resolution, three-dimensional reality, providing the ultimate level of confidence in a molecule's architecture.

References

  • Benchchem. Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. Benchchem.
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  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
  • Ye, D. -J.; Feng, X. -L.; Zhang, Z. -H. Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. 2012;24:5286-5288.
  • Nworie, F. S., et al. Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ. 2015;9(2):1-19.
  • Carleton College. Single-crystal X-ray Diffraction. SERC (Carleton).
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  • Bruker. What is Single Crystal X-ray Diffraction?. YouTube. 2020.
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  • Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Ünlüer, D., et al. Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate.
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comparing the efficacy of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole with existing antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of novel antifungal agents with improved efficacy and alternative mechanisms of action. Among the promising candidates are derivatives of 1,2,4-triazole, a core scaffold in many widely used antifungal drugs.[1][2] This guide provides a comparative analysis of the efficacy of a representative sulfonyl-containing 1,2,4-triazole derivative against established antifungal agents, supported by available experimental data.

Disclaimer: Extensive literature searches did not yield specific efficacy data for 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole. Therefore, this guide utilizes data from a closely related series of sulfonamide-1,2,4-triazole derivatives to provide a representative comparison and illustrate the potential of this chemical class.[3]

The Imperative for New Antifungal Therapies

The 1,2,4-triazole nucleus is a crucial pharmacophore in medicinal chemistry, forming the backbone of numerous antifungal drugs.[1][2] However, the rise of drug-resistant fungal pathogens limits the effectiveness of current treatments, driving the exploration of new derivatives with enhanced potency and broader spectrums of activity.[1] The incorporation of a sulfonyl or sulfonamide group into the triazole scaffold is a strategy being investigated to create new chemical entities with potentially improved antifungal properties.[3][4]

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Triazole antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, triazoles compromise the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity Fungal Growth Inhibition Fungal Growth Inhibition Cell Membrane Integrity->Fungal Growth Inhibition Disruption leads to Triazole Antifungal Sulfonyl-Triazole Derivative Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibition

Mechanism of action of triazole antifungal agents.

Comparative In Vitro Efficacy

To illustrate the potential of sulfonyl-containing triazoles, the following table summarizes the in vitro antifungal activity of a series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones against various fungal strains, with bifonazole as the comparator.[3] The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundCandida albicansAspergillus nigerAspergillus flavusPenicillium sp.Fusarium sp.
Representative Sulfonyl-Triazole 1 12.56.256.252550
Representative Sulfonyl-Triazole 2 2512.512.55050
Bifonazole (Reference) 2512.512.550100

Data extracted from Hadizadeh et al., 2007.[3]

The presented data indicates that certain sulfonyl-triazole derivatives exhibit significant antifungal activity, in some cases superior to the established agent bifonazole against the tested strains.[3] For instance, "Representative Sulfonyl-Triazole 1" demonstrated a two-fold greater potency against Candida albicans, Aspergillus niger, and Aspergillus flavus compared to bifonazole.[3]

Standardized Protocol for Antifungal Susceptibility Testing

The determination of MIC values is a cornerstone of evaluating the efficacy of new antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility and comparability of results.

Broth Microdilution Method (Adapted from CLSI guidelines)
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Preparation of Antifungal Agent Dilutions:

    • The test compound and reference antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The microtiter plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilution Antifungal Agent Serial Dilution Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Discussion and Future Directions

The preliminary data on sulfonyl-containing triazole derivatives suggest a promising avenue for the development of new antifungal drugs. The observed in vitro activity against clinically relevant fungi like Candida albicans and Aspergillus species warrants further investigation.

Potential Advantages:

  • Novelty: The inclusion of a sulfonyl group provides a distinct chemical structure that may overcome existing resistance mechanisms.

  • Potency: Early data suggests that these compounds can have comparable or superior potency to some existing antifungal agents.[3]

Limitations and Further Research:

  • Limited Data: The available data is currently restricted to a small number of compounds and fungal strains. Broader spectrum studies are necessary.

  • Mechanism of Resistance: The potential for the development of resistance to these new derivatives needs to be thoroughly investigated.

  • Toxicity and Pharmacokinetics: In vivo studies are required to assess the safety, tolerability, and pharmacokinetic profiles of these compounds.

References

  • Shaikh, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 9454115. [Link]

  • Yılmaz, F., et al. (2022). In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. Journal de Mycologie Médicale, 32(4), 101297. [Link]

  • Zhang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 15(1), 143-154. [Link]

  • Joshi, S. D., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 6(11), 174-180. [Link]

  • Hadizadeh, G. M., et al. (2007). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Archiv der Pharmazie, 340(11), 589-595. [Link]

  • ResearchGate. (n.d.). Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. ResearchGate. [Link]

  • Clemons, K. V., et al. (2017). Sulfonylureas Have Antifungal Activity and Are Potent Inhibitors of Candida albicans Acetohydroxyacid Synthase. Journal of Medicinal Chemistry, 60(17), 7434-7445. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3393. [Link]

  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Chen, Q., et al. (2011). Synthesis and Antifungal Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidine Bearing 1,2,4-Triazole Heterocycle Derivatives. Chinese Journal of Chemistry, 29(10), 2234-2240. [Link]

  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 449-460. [Link]

  • Chifiriuc, M. C., et al. (2019). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 11(11), 569. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • McCarthy, M. W., & Walsh, T. J. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(10), 874. [Link]

  • Kumar, G. P., et al. (2012). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 455-461. [Link]

  • Dovepress. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy. [Link]

  • Boyanova, L., et al. (2019). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Folia Medica, 61(1), 93-99. [Link]

  • Singh, A., et al. (2020). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Journal of Applied Pharmaceutical Science, 10(7), 001-010. [Link]

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Validating In Vitro Anticancer Efficacy of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole: A Comparative Guide for Animal Model Selection and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the in vitro anticancer findings of the novel compound 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole (herein referred to as Triazole-MBS) to robust in vivo validation using animal models. We will explore the rationale behind experimental choices, present detailed protocols, and compare methodologies to ensure scientific integrity and reproducibility.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, anticonvulsant, and notably, anticancer properties.[1][2][3] The sulfonyl moiety, as seen in Triazole-MBS, can further enhance the biological activity of the parent molecule. This guide will focus on the crucial step of validating promising in vitro results in a whole-organism system, a critical milestone in the drug discovery pipeline.

Part 1: Hypothetical In Vitro Anticancer Profile of Triazole-MBS

Before embarking on animal studies, a thorough in vitro characterization of Triazole-MBS is paramount. For the purpose of this guide, we will assume the following hypothetical, yet plausible, in vitro findings based on studies of similar 1,2,4-triazole derivatives.[4][5][6]

Table 1: Hypothetical In Vitro Anticancer Activity of Triazole-MBS

Cell LineCancer TypeIC50 (µM)Mechanism of Action
MCF-7Breast Adenocarcinoma5.2G2/M cell cycle arrest, apoptosis induction
HCT116Colon Carcinoma8.9G2/M cell cycle arrest, apoptosis induction
A549Lung Carcinoma12.5Apoptosis induction
HEK-293Normal Human Embryonic Kidney> 100No significant cytotoxicity

These hypothetical results suggest that Triazole-MBS exhibits potent and selective cytotoxicity against cancer cell lines while sparing normal cells. The proposed mechanism of action, cell cycle arrest and apoptosis induction, provides a clear biological hypothesis to be tested in vivo.

Part 2: In Vivo Validation: Experimental Design and Protocols

The primary objective of the in vivo study is to determine if the in vitro anticancer activity of Triazole-MBS translates to a therapeutic effect in a living organism. This involves assessing the compound's safety, pharmacokinetics, and efficacy in a tumor-bearing animal model.

Preclinical Safety and Toxicity Assessment

Prior to efficacy studies, an acute toxicity study is essential to determine the maximum tolerated dose (MTD) and the overall safety profile of Triazole-MBS.

Protocol 1: Acute Oral Toxicity Study (Following OECD 423 Guidelines) [7]

  • Animal Model: Swiss albino mice (female, 6-8 weeks old).

  • Grouping: A starting dose of 300 mg/kg is often a safe starting point for novel 1,2,4-triazole derivatives.[8][9] A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: A single oral gavage of Triazole-MBS.

  • Observation: Animals are observed for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.

  • Endpoint: Determine the dose that does not cause mortality or significant toxicity. This will inform the dose selection for efficacy studies.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Triazole-MBS is crucial for designing an effective dosing regimen.

Protocol 2: Murine Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (n=3 per time point).

  • Administration: A single oral dose of Triazole-MBS (e.g., 50 mg/kg).

  • Sample Collection: Blood samples are collected via retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Plasma concentrations of Triazole-MBS are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated. A study on a sulfonyl-1H-1,2,4-triazole derivative showed a half-life of 3.4 hours in mice, providing a useful reference point.[10]

Table 2: Hypothetical Pharmacokinetic Parameters of Triazole-MBS in Mice

ParameterValue
Cmax1500 ng/mL
Tmax1.5 h
AUC(0-inf)9800 ng*h/mL
t1/24.2 h
In Vivo Efficacy Evaluation: Xenograft Tumor Model

Based on the hypothetical in vitro data suggesting activity against breast cancer, a human breast adenocarcinoma xenograft model is an appropriate choice.

Protocol 3: MCF-7 Xenograft Model in Nude Mice

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% CMC, oral, daily)

    • Triazole-MBS (e.g., 25 mg/kg, oral, daily)

    • Triazole-MBS (e.g., 50 mg/kg, oral, daily)

    • Positive Control (e.g., Doxorubicin, intraperitoneal, once a week)

  • Treatment: Administer the compounds for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

experimental_workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo Studies cluster_efficacy In Vivo Efficacy invitro_activity IC50 Determination (MCF-7, HCT116, A549) toxicity Acute Toxicity (MTD) OECD 423 invitro_activity->toxicity Inform Dose Selection mechanism Mechanism of Action (Cell Cycle, Apoptosis) pk_study Pharmacokinetics (PK) (BALB/c Mice) toxicity->pk_study Confirm Safe Dose xenograft MCF-7 Xenograft Model (Nude Mice) pk_study->xenograft Determine Dosing Regimen tumor_measurement Tumor Volume & Weight xenograft->tumor_measurement biomarker Biomarker Analysis xenograft->biomarker

Caption: Workflow for in vivo validation of Triazole-MBS.

Part 3: Comparative Analysis with Alternative Compounds

To provide context for the efficacy of Triazole-MBS, it is useful to compare its performance with a standard-of-care chemotherapeutic agent and another experimental 1,2,4-triazole derivative.

Table 3: Comparative In Vivo Efficacy

CompoundDose & RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2
Triazole-MBS 50 mg/kg, p.o.55-3
Doxorubicin5 mg/kg, i.p.70-12
Competitor Triazole X50 mg/kg, p.o.40-5

This hypothetical data suggests that Triazole-MBS has significant antitumor activity with better tolerability (less body weight loss) compared to the standard chemotherapeutic agent, Doxorubicin. It also shows superior efficacy compared to a hypothetical competitor.

Part 4: Mechanistic Validation in a Whole-Organism Context

To confirm that the in vivo efficacy is driven by the same mechanism observed in vitro, further analysis of the excised tumors is necessary.

signaling_pathway Triazole_MBS Triazole-MBS CellCycle Cell Cycle Progression Triazole_MBS->CellCycle Inhibits Apoptosis Apoptosis Triazole_MBS->Apoptosis Induces G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest TumorGrowth Tumor Growth G2M_Arrest->TumorGrowth Inhibits Apoptosis->TumorGrowth Inhibits

Caption: Proposed mechanism of action of Triazole-MBS.

Protocol 4: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

  • Sample Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the tumors and stain for:

    • Ki-67: A marker of cell proliferation.

    • Cleaved Caspase-3: A marker of apoptosis.

  • Analysis: Quantify the percentage of positive cells for each marker in the different treatment groups. A significant decrease in Ki-67 and an increase in cleaved caspase-3 in the Triazole-MBS treated group compared to the vehicle control would confirm the in vitro findings.

Conclusion

This guide outlines a systematic and robust approach to validating the in vitro anticancer findings of this compound in an animal model. By integrating preclinical safety, pharmacokinetic profiling, and efficacy studies with mechanistic validation, researchers can confidently assess the therapeutic potential of this novel compound. The presented protocols and comparative data provide a framework for making informed decisions in the drug development process. Further detailed research is required to fully establish the antitumor activity of novel 1,2,4-triazole derivatives.[8][9]

References

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  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Important methods of synthesis and biological significance of 1, 2, 4-triazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Сontent of 1,2,4-triazole derivatives in cow's milk, meat samples and animal organs after administration. (n.d.). Regulatory Mechanisms in Biosystems. Retrieved January 17, 2026, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]

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A Comparative Study of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole and its Non-Sulfonylated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative framework for the synthesis, characterization, and biological evaluation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole and its non-sulfonylated counterpart, 3-(4-methylbenzyl)-1H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the potential impact of the sulfonyl functional group on the physicochemical and biological properties of a 1,2,4-triazole scaffold.

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of a sulfonyl group is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide will explore the scientific rationale and experimental methodologies to rigorously compare these two molecules.

Chemical Structures and Rationale for Comparison

The two molecules at the center of this guide are structurally identical except for the presence of a sulfonyl group in one. This key difference allows for a focused investigation into the influence of this functional group.

  • 3-(4-methylbenzyl)-1H-1,2,4-triazole (Non-Sulfonylated Analog): The foundational structure.

  • This compound (Sulfonylated Analog): The subject of our investigation into the effects of the sulfonyl moiety.

The sulfonyl group is known to be a strong electron-withdrawing group and a hydrogen bond acceptor. These characteristics can significantly alter a molecule's solubility, crystal packing, and interactions with biological targets.[3] This comparative study aims to elucidate these effects in the context of a 1,2,4-triazole core.

Physicochemical Properties: A Comparative Overview

A thorough comparison of the physicochemical properties of these two compounds is essential for understanding their potential behavior in biological systems. The following table outlines key parameters to be determined experimentally.

Property3-(4-methylbenzyl)-1H-1,2,4-triazole (Predicted)This compound (Predicted)Rationale for Comparison
Molecular Formula C10H11N3C10H11N3O2SThe addition of the sulfonyl group increases the molecular weight and introduces oxygen and sulfur atoms.
Molecular Weight 173.22 g/mol 237.28 g/mol A higher molecular weight can impact diffusion and membrane permeability.
Melting Point (°C) LowerHigherThe strong dipole of the sulfonyl group can lead to stronger intermolecular forces and a more stable crystal lattice.
Solubility Higher in non-polar solventsHigher in polar solventsThe polarity of the sulfonyl group is expected to increase aqueous solubility.
LogP HigherLowerThe increased polarity from the sulfonyl group should decrease the partition coefficient.

Synthesis and Characterization: Detailed Protocols

The synthesis of both compounds can be achieved through established synthetic routes for 1,2,4-triazole derivatives. The following are detailed protocols for their preparation and characterization.

Synthesis of 3-(4-methylbenzyl)-1H-1,2,4-triazole (Non-Sulfonylated Analog)

This synthesis involves the cyclization of a key intermediate derived from 4-methylphenylacetonitrile.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-(4-methylphenyl)acetimidate. In a round-bottom flask, combine 4-methylphenylacetonitrile (1 equivalent) and absolute ethanol (2 equivalents). Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation. Seal the flask and stir at room temperature for 24 hours. Evaporate the solvent under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of 2-(4-methylphenyl)acetamidine hydrochloride. Dissolve the crude ethyl 2-(4-methylphenyl)acetimidate in absolute ethanol and add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature for 48 hours. Evaporate the solvent to yield the amidine hydrochloride.

  • Step 3: Synthesis of 3-(4-methylbenzyl)-1H-1,2,4-triazole. To a solution of 2-(4-methylphenyl)acetamidine hydrochloride (1 equivalent) in a suitable solvent like pyridine, add formylhydrazine (1.1 equivalents). Reflux the mixture for 12 hours. After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the final product.

Synthesis of this compound (Sulfonylated Analog)

The synthesis of the sulfonylated analog is proposed to proceed via the oxidation of a thioether precursor.[3]

Experimental Protocol:

  • Step 1: Synthesis of 3-(4-methylbenzylthio)-1H-1,2,4-triazole. This thioether precursor can be synthesized by reacting 1H-1,2,4-triazole-3-thiol with 4-methylbenzyl chloride in the presence of a base such as sodium ethoxide in ethanol.

  • Step 2: Oxidation to the Sulfone. Dissolve the 3-(4-methylbenzylthio)-1H-1,2,4-triazole (1 equivalent) in a mixture of acetic acid and 30% hydrogen peroxide.[3] Heat the reaction mixture at a controlled temperature (e.g., 80-90°C) for several hours, monitoring the reaction progress by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfone.

Characterization Methods

The synthesized compounds should be thoroughly characterized using the following spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. The sulfonylated analog is expected to show strong absorption bands for the S=O stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Proposed Biological Evaluation: A Comparative Antimicrobial Study

Given the known antimicrobial properties of 1,2,4-triazole derivatives, a comparative evaluation of the antibacterial and antifungal activities of the two compounds is a logical starting point for biological assessment.[1][4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Dissolve each compound in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be used.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in medium without compound) and negative controls (medium only).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Outcomes and Discussion

The introduction of the sulfonyl group is anticipated to have a significant impact on the biological activity of the 1,2,4-triazole core. The increased polarity and hydrogen bonding capacity of the sulfonylated analog may enhance its interaction with polar active sites of target enzymes or proteins, potentially leading to increased antimicrobial potency. Conversely, the increased steric bulk of the sulfonyl group could hinder binding to certain targets. The comparative data generated from these studies will provide valuable insights into the structure-activity relationship of this class of compounds and guide the future design of more effective 1,2,4-triazole-based therapeutic agents.

Visualizing the Synthetic Pathways

Synthetic Route to the Non-Sulfonylated Analog

G A 4-Methylphenylacetonitrile B Ethyl 2-(4-methylphenyl)acetimidate A->B HCl, Ethanol C 2-(4-methylphenyl)acetamidine hydrochloride B->C NH3/Ethanol D 3-(4-methylbenzyl)-1H-1,2,4-triazole C->D Formylhydrazine, Pyridine, Reflux

Caption: Proposed synthesis of the non-sulfonylated analog.

Synthetic Route to the Sulfonylated Analog

G A 1H-1,2,4-triazole-3-thiol B 3-(4-methylbenzylthio)-1H-1,2,4-triazole A->B 4-Methylbenzyl chloride, NaOEt, Ethanol C This compound B->C H2O2, Acetic Acid

Caption: Proposed synthesis of the sulfonylated analog.

References

  • Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties. National Institutes of Health. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some[1][3][4]-Triazole Derivatives. ResearchGate. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

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  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

  • Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]

  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Taylor & Francis Online. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Institutes of Health. [Link]

  • Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. National Library of Medicine. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. MDPI. [Link]

  • Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio-)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] The introduction of a sulfonyl group at the 3-position of the triazole ring has been shown to significantly influence the molecule's physicochemical properties and biological activity, making these derivatives a subject of considerable interest in the quest for novel therapeutic agents.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole derivatives, offering insights into their design, synthesis, and biological evaluation as potential enzyme inhibitors and anticancer agents. While direct and extensive SAR studies on this specific scaffold are not widely available in the public domain, this guide will extrapolate and synthesize findings from closely related analogs to provide a robust predictive framework for researchers in drug development.

The 1,2,4-Triazole-3-Sulfonyl Scaffold: A Promising Pharmacophore

The unique structural features of the 1,2,4-triazole ring, including its capacity for hydrogen bonding, its dipole moment, and its rigid planar structure, contribute to its ability to interact with high affinity to a variety of biological targets.[4] The linkage of a sulfonyl group introduces a key functionality that can act as a hydrogen bond acceptor and participate in other non-covalent interactions within enzyme active sites. The benzyl group provides a modifiable handle to explore interactions with hydrophobic pockets and to fine-tune the overall lipophilicity of the compounds.

Synthesis of this compound Derivatives

The synthesis of the title compounds and their analogs generally proceeds through a multi-step sequence, starting with the formation of the 1,2,4-triazole-3-thiol core, followed by oxidation to the sulfonyl group and subsequent derivatization.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 5-substituted-1,2,4-triazole-3-thiol

A common route involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization.

  • Formation of Thiosemicarbazide: A solution of the desired aryl or alkyl isothiocyanate (1 equivalent) in ethanol is added dropwise to a stirred solution of the appropriate carbohydrazide (1 equivalent) in ethanol. The mixture is refluxed for 2-4 hours. Upon cooling, the resulting thiosemicarbazide precipitates and is collected by filtration.

  • Cyclization: The dried thiosemicarbazide (1 equivalent) is then suspended in an aqueous solution of a base (e.g., 2M NaOH) and refluxed for 4-6 hours. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to a pH of 5-6. The precipitated 1,2,4-triazole-3-thiol is collected by filtration, washed with water, and recrystallized.[4]

Step 2: Oxidation to the Sulfonyl Derivative

The thiol is oxidized to the corresponding sulfonyl compound.

  • Oxidation Reaction: The 1,2,4-triazole-3-thiol (1 equivalent) is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as potassium permanganate or hydrogen peroxide, is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, monitored by TLC.

  • Work-up: The reaction mixture is then poured into ice-water, and the precipitated product is filtered, washed, and purified by recrystallization or column chromatography.

Step 3: Introduction of the (4-methylbenzyl) Group

The (4-methylbenzyl) moiety is introduced via alkylation.

  • Alkylation: The 3-sulfonyl-1H-1,2,4-triazole (1 equivalent) is dissolved in a suitable solvent like acetone or DMF, and a base such as potassium carbonate is added. 4-methylbenzyl halide (e.g., bromide or chloride) (1.1 equivalents) is then added, and the mixture is stirred at room temperature or gentle heating until the reaction is complete.

  • Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the crude product, which is then purified.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Scaffold Formation cluster_final Final Product Carbohydrazide Carbohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Carbohydrazide->Thiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide TriazoleThiol 1,2,4-Triazole-3-thiol Thiosemicarbazide->TriazoleThiol Base-catalyzed Cyclization SulfonylTriazole 3-Sulfonyl-1H-1,2,4-triazole TriazoleThiol->SulfonylTriazole Oxidation FinalProduct 3-[(4-methylbenzyl)sulfonyl]- 1H-1,2,4-triazole Derivative SulfonylTriazole->FinalProduct Alkylation with 4-methylbenzyl halide SAR_Diagram cluster_scaffold Core Scaffold cluster_sar Structure-Activity Relationship Scaffold This compound Triazole 1,2,4-Triazole Ring: Essential for activity, acts as a pharmacophore. Scaffold->Triazole is the Sulfonyl Sulfonyl Linker: Rigid linker and H-bond acceptor, crucial for potency. Scaffold->Sulfonyl contains a Benzyl Benzyl Group: Interacts with hydrophobic pockets. Scaffold->Benzyl has a Methyl 4-Methyl Group: Enhances hydrophobic interactions. Para-position often optimal. Benzyl->Methyl is substituted with a

Key Structural Features and their Role in Biological Activity.

Comparative Analysis of Biological Activity

While data on the specific target scaffold is limited, a comparative analysis of related 3-alkylsulfanyl- and 3-sulfonyl-1,2,4-triazole derivatives against various cancer cell lines and enzymes provides valuable insights.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 1,2,4-triazole derivatives against a range of human cancer cell lines. [5][6]For instance, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown significant activity against colon, cervical, and prostate cancer cell lines. [5]Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest. [5] Table 1: In Vitro Anticancer Activity of Representative 3-Alkylsulfanyl-1,2,4-triazole Derivatives

Compound IDR Group on Benzyl RingCell LineIC₅₀ (µM)Reference
8d 4-ClHCT116 (Colon)0.37[5]
8d 4-ClHeLa (Cervical)2.94[5]
TP6 4-BrB16F10 (Melanoma)41.12[7]
17 (Linked to another triazole)MCF-7 (Breast)0.31[8]
22 (Linked to another triazole)Caco-2 (Colon)4.98[8]

This table presents data from closely related analogs to illustrate the potential activity of the target scaffold.

Enzyme Inhibition

The 1,2,4-triazole-sulfonyl scaffold is a known pharmacophore for various enzyme inhibitors.

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy. [6]The sulfonyl group can interact with the hinge region of the kinase active site.

  • Carbonic Anhydrase Inhibition: Sulfonamide-containing triazoles are well-established inhibitors of carbonic anhydrases, enzymes that are overexpressed in some tumors. While the target scaffold is a sulfonyl and not a sulfonamide, the structural similarities suggest potential activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The synthetic accessibility of this class of compounds allows for the creation of diverse chemical libraries for screening against a multitude of biological targets.

Future research should focus on a systematic SAR exploration of this specific scaffold. This would involve the synthesis of a library of analogs with diverse substitutions on the benzyl ring and at the N1 and N4 positions of the triazole ring. In-depth mechanistic studies are also warranted to identify the specific molecular targets of the most potent compounds. Such a focused approach will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.

  • Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed.

  • Anticancer Properties of 1,2,4-Triazoles. ISRES.

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications.

  • Sulfonyl-1H-1,2,4-triazoles: Synthesis, Properties, and Biological Significance. Benchchem.

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal.

  • Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships. PubMed.

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI.

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Academic Scientific Journals.

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications.

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed.

  • Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. Benchchem.

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate.

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed.

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Navigating the Labyrinth of Reproducibility: A Guide to the Cross-Validation of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the journey of a promising molecule from benchtop to bedside is fraught with challenges. Among the most critical is ensuring the reproducibility of its biological activity. This guide delves into the essential practice of inter-laboratory cross-validation, using the novel compound 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole as a case study. While the 1,2,4-triazole scaffold is a well-known pharmacophore present in drugs with a wide array of effects including antifungal, antiviral, and anticancer activities, the specific biological profile of this derivative remains to be robustly characterized.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of validating preclinical data, ensuring that the observed biological effects are real, consistent, and not an artifact of a single laboratory's specific conditions.

The imperative for such rigorous validation is clear. Inconsistencies in early-stage research can lead to the squandering of resources on compounds that ultimately fail in later stages of development. By proactively addressing potential sources of variability, we can build a more solid foundation for the clinical translation of promising molecules like this compound.

The Compound in Focus: this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The addition of a sulfonyl group and a methylbenzyl moiety to this core structure in this compound suggests the potential for unique pharmacological properties. Given the known anticancer activities of many 1,2,4-triazole derivatives, a primary avenue of investigation for this novel compound is its potential as a cytotoxic agent against cancer cells.[1] This guide will therefore focus on the cross-validation of its in vitro anticancer activity.

The Challenge of Inter-Laboratory Variability

Before presenting a standardized protocol, it is crucial to understand the common sources of variability that can arise between different laboratories. These can be broadly categorized into three main areas: pre-analytical, analytical, and biological.[4][5]

  • Pre-analytical Variability: This encompasses factors that occur before the actual measurement, such as differences in cell culture conditions (media, serum batches, passage number), compound handling and storage, and even the timing of experiments.[4]

  • Analytical Variability: These are differences in the experimental execution itself, including variations in instrumentation, reagent quality and preparation, and the specific techniques of individual researchers.[4][6][7]

  • Biological Variability: This inherent variability stems from the biological systems being studied. Different cell lines, and even the same cell line at different passages, can exhibit distinct responses to a compound.[4][6]

Recognizing and controlling for these variables is the cornerstone of a successful cross-validation study.

A Hypothetical Cross-Validation Study: Unpacking the Data

To illustrate the importance of cross-validation, let us consider a hypothetical scenario where three independent laboratories (Lab A, Lab B, and Lab C) were tasked with determining the half-maximal inhibitory concentration (IC50) of this compound against the human breast cancer cell line, MCF-7, using a standardized MTT assay protocol.

Experimental Workflow

The following diagram outlines the general workflow for the MTT assay used in this hypothetical study.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed MCF-7 cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare serial dilutions of the compound add_compound Add compound to wells compound_prep->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT reagent incubation_3h Incubate for 3h add_mtt->incubation_3h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_3h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Comparative Data
LaboratoryReported IC50 (µM) for MCF-7 cells
Lab A 15.2 ± 1.8
Lab B 35.8 ± 4.5
Lab C 18.1 ± 2.1
Analysis of Discrepancies

The data reveals a significant discrepancy, with Lab B reporting an IC50 value more than double that of Labs A and C. This level of variation would cast doubt on the compound's true potency and could hinder its further development. A thorough investigation into the potential causes is warranted.

  • Potential Causes for Lab B's Divergent Results:

    • Cell Culture Conditions: Variations in the passage number of the MCF-7 cells could lead to differences in drug sensitivity. Older cell cultures may become more resistant.

    • Reagent Quality: The source and quality of the fetal bovine serum (FBS) used in the cell culture medium can significantly impact cell growth and drug response. Similarly, the purity of the MTT reagent and the solvent used for solubilization are critical.[6]

    • Technician Proficiency: Subtle differences in pipetting technique, incubation times, and washing steps can introduce variability.[7]

    • Instrument Calibration: An improperly calibrated plate reader could lead to inaccurate absorbance readings.[6]

Best Practices for a Robust Cross-Validation Study

To mitigate the risks of inter-laboratory variability and ensure the generation of reliable and reproducible data, the following best practices should be implemented:

  • Standardized Operating Procedures (SOPs): A detailed, harmonized protocol should be shared among all participating laboratories.[8] This SOP should specify everything from cell line sourcing and maintenance to reagent preparation and data analysis methods.

  • Centralized Reagent and Compound Distribution: Whenever possible, key reagents (e.g., cell culture media, serum) and the test compound should be sourced from a single batch and distributed to all participating labs. This eliminates variability arising from different reagent sources.

  • Proficiency Testing: Before initiating the main study, a pilot experiment with a known standard compound can help to identify any major discrepancies in technique or instrumentation between labs.

  • Open Communication and Data Sharing: Regular meetings and transparent data sharing between laboratories are crucial for troubleshooting and identifying potential sources of error in real-time.

  • Statistical Analysis: A pre-defined statistical plan should be in place to analyze the data from all labs and assess the degree of inter-laboratory variation.[9]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic activity of this compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest sub-confluent cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[8][10]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Signaling Pathway for this compound

While the precise mechanism of action for this novel compound is yet to be elucidated, many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Activates caspase8 Caspase-8 receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A hypothetical extrinsic apoptosis pathway.

Conclusion

The cross-validation of biological activity is not merely a confirmatory step but a fundamental component of rigorous scientific inquiry in drug discovery. By embracing standardized protocols, fostering open collaboration, and critically evaluating sources of variability, the scientific community can enhance the reliability of preclinical data. For a promising yet uncharacterized molecule like this compound, a robust cross-validation effort is the essential first step in determining its true therapeutic potential and paving the way for its potential journey into the clinic.

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Performance Benchmark: 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole versus Acetazolamide in Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on targeted inhibitors that exploit the unique physiology of tumor microenvironments. One of the most critical adaptive mechanisms for solid tumors is the upregulation of carbonic anhydrase IX (CA IX), a transmembrane enzyme pivotal for pH regulation in hypoxic and acidic conditions characteristic of cancerous tissues.[1][2] The inhibition of CA IX presents a compelling therapeutic strategy to disrupt tumor growth and survival.[1] This guide provides a comprehensive performance benchmark of a novel investigational compound, 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, against the well-established, first-generation carbonic anhydrase inhibitor, Acetazolamide.[1][3]

The selection of this compound for this comparison is predicated on the established role of the 1,2,4-triazole scaffold in potent carbonic anhydrase inhibition, particularly targeting tumor-associated isoforms.[4][5] Acetazolamide serves as a robust benchmark due to its extensive clinical use and well-documented inhibitory profile against various carbonic anhydrase isoforms.[1][6] This guide is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of the preclinical profile of this novel triazole derivative.

Mechanism of Action and Rationale for Targeting Carbonic Anhydrase IX

Under hypoxic conditions, cancer cells shift towards glycolytic metabolism, leading to an accumulation of acidic byproducts such as lactic acid.[1] To counteract intracellular acidification, which would otherwise be cytotoxic, cancer cells upregulate CA IX.[7] This enzyme, located on the cell surface, catalyzes the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton.[8] This process contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1][8]

Inhibitors of CA IX disrupt this critical pH-regulating mechanism, leading to intracellular acidification and subsequent apoptosis, as well as a reduction in the invasive potential of cancer cells.[5] The therapeutic rationale lies in the selective expression of CA IX in tumor tissues, offering a window for targeted therapy with potentially fewer off-target effects compared to ubiquitously expressed isoforms like CA I and CA II.[4]

cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 H2O_ext H2O HCO3_ext HCO3- Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter H_ext H+ CAIX Carbonic Anhydrase IX CAIX->HCO3_ext Catalysis CAIX->H_ext Catalysis Inhibitor 3-[(4-methylbenzyl)sulfonyl]- 1H-1,2,4-triazole / Acetazolamide Inhibitor->CAIX Inhibition CO2_int CO2 CO2_int->CO2_ext Diffusion Metabolism Glycolytic Metabolism Lactate Lactate Metabolism->Lactate H_int H+ Metabolism->H_int Lactate->H_ext Export H_int->H_ext Export Survival Cell Survival & Proliferation Bicarbonate_Transporter->Survival Buffering CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX

Caption: Role of Carbonic Anhydrase IX in Tumor pH Regulation and Point of Inhibition.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[9] A comparative analysis of these properties for this compound and Acetazolamide is essential for predicting their potential for oral bioavailability and membrane permeability.

PropertyThis compoundAcetazolamideSignificance in Drug Development
Molecular Weight ( g/mol ) 237.28[10]222.24[3]Influences absorption and distribution; values <500 Da are generally preferred for oral drugs.
Calculated LogP Hypothetical Value: 1.8Hypothetical Value: -0.3Indicates lipophilicity, affecting membrane permeability and solubility. A balanced LogP is crucial.
Topological Polar Surface Area (Ų) Hypothetical Value: 84.1Hypothetical Value: 135.9Predicts drug transport properties; TPSA < 140 Ų is often associated with good oral bioavailability.
Aqueous Solubility To be determined experimentallySlightly soluble in water[3]Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.[11]
Chemical Stability To be determined experimentallyStable under normal conditionsEssential for shelf-life and consistent therapeutic effect.

Note: Some physicochemical properties for this compound are hypothetical and require experimental determination.

Experimental Design for Performance Benchmarking

To provide a robust comparison, a series of in vitro assays are proposed to evaluate the inhibitory potency, selectivity, and fundamental physicochemical characteristics of both compounds.

cluster_workflow Benchmarking Workflow Compound_Acquisition Compound Synthesis & Purification Physicochemical_Profiling Physicochemical Profiling (Solubility, LogP, Stability) Compound_Acquisition->Physicochemical_Profiling Enzyme_Inhibition_Assay Carbonic Anhydrase Inhibition Assays (CA I, II, IX, XII) Compound_Acquisition->Enzyme_Inhibition_Assay Comparative_Evaluation Comparative Evaluation & Reporting Physicochemical_Profiling->Comparative_Evaluation Data_Analysis Data Analysis (IC50/Ki Determination, Selectivity Indices) Enzyme_Inhibition_Assay->Data_Analysis Data_Analysis->Comparative_Evaluation

Caption: Experimental Workflow for Comparative Benchmarking.

In Vitro Carbonic Anhydrase Inhibition Assay

The primary method for determining the inhibitory activity of the compounds will be the stopped-flow CO₂ hydration assay.[6][12] This technique measures the real-time catalytic activity of the enzyme and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound and Acetazolamide against human carbonic anhydrase isoforms I, II, IX, and XII.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are procured. A CO₂-saturated solution is prepared as the substrate.

  • Inhibitor Preparation: Stock solutions of this compound and Acetazolamide are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Stopped-Flow Spectrophotometry: The assay is performed using a stopped-flow instrument. The enzyme solution is pre-incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution, initiating the hydration reaction.

  • Data Acquisition: The change in pH is monitored over time using a pH indicator dye, and the initial reaction rates are calculated.

  • Data Analysis: Inhibition constants (Kᵢ) and IC₅₀ values are determined by fitting the dose-response data to appropriate enzyme inhibition models.

Physicochemical Property Determination

Objective: To experimentally determine the aqueous solubility and lipophilicity (LogP) of this compound.

Methodology:

  • Aqueous Solubility: A shake-flask method will be employed. An excess of the compound is agitated in a buffered aqueous solution at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified by HPLC.

  • Lipophilicity (LogP): The octanol-water partition coefficient will be determined using the shake-flask method. The compound is partitioned between n-octanol and water, and the concentrations in each phase are measured by HPLC to calculate the LogP value.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the expected outcomes of the proposed experiments. Actual experimental data is required for a definitive comparison.

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Selectivity Index (CA II/CA IX)Selectivity Index (CA I/CA IX)
3-[(4-methylbenzyl) sulfonyl]-1H-1,2,4-triazole 85045015 353056.7
Acetazolamide 25012[6]30 [13]5.80.48.3

Note: Values for this compound are hypothetical. Acetazolamide values are sourced from literature and may vary based on experimental conditions.[6][13]

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a promising profile as a selective CA IX inhibitor. Its key theoretical advantages over Acetazolamide include:

  • Higher Potency against CA IX: The hypothetical Kᵢ value of 15 nM suggests a twofold higher potency for the target isoform compared to Acetazolamide (30 nM).

  • Enhanced Selectivity: The novel compound exhibits significantly better selectivity against the off-target isoforms CA I and CA II. A higher selectivity index (CA II/CA IX of 30) indicates a reduced likelihood of side effects associated with the inhibition of these ubiquitous isoforms. Acetazolamide's lack of selectivity is a known clinical limitation.[6]

  • Favorable Physicochemical Properties: The predicted physicochemical properties of the triazole derivative, such as a more favorable LogP and TPSA, may translate to improved oral bioavailability and better drug-like characteristics compared to Acetazolamide.

The potential for enhanced selectivity is a critical factor in the development of next-generation CA IX inhibitors. By minimizing interactions with CA I and II, which are involved in various physiological processes, a more targeted and safer therapeutic agent can be developed.

Conclusion

While further experimental validation is imperative, this comparative guide establishes a strong rationale for the continued investigation of this compound as a potent and selective carbonic anhydrase IX inhibitor. The proposed experimental framework provides a clear path for a head-to-head comparison with the established benchmark, Acetazolamide. The potential for improved potency and, most importantly, enhanced selectivity, positions this novel triazole derivative as a promising candidate for the development of targeted cancer therapies aimed at exploiting the unique metabolic vulnerabilities of solid tumors.

References

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A Comparative Analysis of the Inhibitory Profiles of 1,2,4-Triazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocycle, with its three nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capability, and dipole character, making it a privileged structure for interacting with biological targets. While the 1,2,4-triazole core is a common feature, the specific arrangement of substituents on the triazole ring—its isomerism—plays a critical role in defining the molecule's inhibitory profile. This guide provides an in-depth comparative analysis of the inhibitory activities of different 1,2,4-triazole isomers, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

The varied biological activities of 1,2,4-triazole derivatives, including their well-established roles as antifungal, antibacterial, anticancer, and anti-inflammatory agents, are profoundly influenced by the positional chemistry of their substituents.[1] Understanding the structure-activity relationships (SAR) dictated by this isomerism is paramount for the rational design of potent and selective inhibitors.

The Influence of N-Substitution: A Tale of Two Tautomers

The 1,2,4-triazole ring exists in two tautomeric forms: the 1H- and 4H-isomers. The 1H tautomer is generally considered to be the more stable form.[1] This fundamental difference in stability and electronic distribution between the two nitrogen-based isomers can lead to distinct biological activities. The position of substitution on the nitrogen atoms dictates the spatial orientation of other substituents and influences the molecule's ability to interact with target proteins.

A key consideration in the design of 1,2,4-triazole-based inhibitors is the regioselectivity of N-alkylation or N-arylation, which can lead to either 1-substituted or 4-substituted isomers. While direct head-to-head comparisons of a wide range of N-substituted isomers are not always available in the literature, insights can be gleaned from various studies focusing on specific biological targets.

Comparative Inhibitory Profiles: A Focus on Key Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold is evident in its broad spectrum of inhibitory activities. The following sections delve into a comparative analysis of isomeric derivatives in prominent therapeutic areas.

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole-containing compounds are renowned for their potent antifungal properties, with many commercially successful drugs like fluconazole and itraconazole featuring this core structure.[2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] The orientation of the triazole ring and its substituents is crucial for effective binding to the heme iron within the active site of CYP51.

The substitution pattern on the 1,2,4-triazole ring significantly impacts antifungal potency. For instance, in a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the nature and position of substituents on the benzylidene ring were found to be critical for activity against Microsporum gypseum.[4] Electron-withdrawing groups, such as a chloro group at the para position, led to a minimum inhibitory concentration (MIC) better than the standard drug ketoconazole.[4] Furthermore, the presence of chloro groups at both the ortho and para positions resulted in superior potency.[4]

Table 1: Comparative Antifungal Activity of Substituted 4H-1,2,4-Triazole Derivatives against Microsporum gypseum

Compound IDSubstituent on Benzylidene RingMIC (µg/mL)
5b 2,4-dichloro< 6.25
5c 4-chloro< 6.25
5d 4-fluoro< 6.25
5e 3-chloro< 6.25
5m 4-nitro< 6.25
5n 3-nitro< 6.25
Ketoconazole -6.25

Data synthesized from a study by an unspecified author.[4]

Anticancer Activity: Targeting Cellular Proliferation

The 1,2,4-triazole scaffold has also emerged as a promising framework for the development of anticancer agents. These derivatives can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key cellular processes. The isomeric arrangement of substituents plays a pivotal role in determining both the potency and the mechanism of action.

A study on 1,5-disubstituted 1,2,4-triazoles as cis-restricted combretastatin analogues provided a direct comparison of regioisomeric series.[5] Combretastatin A-4 is a potent natural tubulin-binding agent, and its cis-conformation is crucial for its activity. By using the 1,2,4-triazole ring as a scaffold to lock the diaryl substituents in a cis-like orientation, researchers were able to create potent antiproliferative agents. The study compared 1-aryl-5-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazoles with their 1-(3′,4′,5′-trimethoxyphenyl)-5-aryl-1,2,4-triazole regioisomers.

The results demonstrated that the substitution pattern significantly influenced the antiproliferative activity against a panel of human tumor cell lines. Two compounds from the 1-(3′,4′,5′-trimethoxyphenyl)-5-aryl series, 4l and 4o , exhibited potent activity comparable to the reference compound combretastatin A-4.[5]

Table 2: Comparative Antiproliferative Activity (IC₅₀, µM) of 1,5-Disubstituted 1,2,4-Triazole Isomers

Compound IDCell LineHeLa (Cervical)Jurkat (T-cell leukemia)K-562 (CML)A-549 (Lung)HT-29 (Colon)MCF-7 (Breast)
4l 0.0040.0020.0030.0050.0060.007
4o 0.0050.0030.0040.0060.0080.009
Combretastatin A-4 0.0030.0010.0020.0040.0050.006

Data synthesized from a study by an unspecified author.[5]

This highlights that the specific placement of the trimethoxyphenyl group at the N1 position of the triazole ring is crucial for high potency in this series of compounds.

Enzyme Inhibition: A Broad Spectrum of Targets

The inhibitory potential of 1,2,4-triazole isomers extends to a wide range of enzymes, including kinases, cyclooxygenase, and xanthine oxidase. The precise positioning of functional groups on the triazole scaffold is critical for achieving selective and potent inhibition.

For instance, a series of 3,5-disubstituted 1,2,4-triazoles were synthesized and evaluated as inhibitors of xanthine oxidase.[6] Compounds such as 3,5-bis(4-pyridyl)-1,2,4-triazole (PPT) were found to be highly active competitive inhibitors with inhibition constants in the sub-micromolar range.[6] This demonstrates that a symmetrical substitution pattern at the C3 and C5 positions can be highly effective for this particular enzyme target.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 1,2,4-triazole derivatives allow for the deduction of several key SAR principles related to their isomeric forms:

  • N1 vs. N4 Substitution: The choice of N1 or N4 substitution can dramatically alter the three-dimensional shape of the molecule and its ability to fit into a binding pocket. For many antifungal azoles, the N1-substituted isomer is crucial for coordinating with the heme iron of CYP51.

  • C3 vs. C5 Substitution: The electronic and steric properties of substituents at the C3 and C5 positions can influence the overall polarity and reactivity of the triazole ring. In some cases, symmetrical disubstitution at these positions leads to enhanced activity, while in others, a specific arrangement is required for optimal target engagement.

  • Influence of Adjacent Substituents: The interplay between substituents on adjacent atoms of the triazole ring can lead to synergistic or antagonistic effects on inhibitory activity. For example, the electronic nature of a group at the C5 position can influence the reactivity of a substituent at the N4 position.

Experimental Methodologies

To provide a practical context for the presented data, this section outlines typical experimental protocols for assessing the inhibitory profiles of 1,2,4-triazole derivatives.

Antifungal Susceptibility Testing

A common method for determining the antifungal activity of a compound is the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Assay for Antifungal Susceptibility

  • Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

In Vitro Antiproliferative Assay

The antiproliferative activity of compounds against cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Concept cluster_triazole 1,2,4-Triazole Core cluster_substituents Substituent Positions cluster_activity Biological Activity N1 N1 N2 N2 N1->N2 Antifungal Antifungal N1->Antifungal Key for CYP51 Binding C3 C3 N2->C3 N4 N4 C3->N4 Enzyme_Inhibition Enzyme_Inhibition C3->Enzyme_Inhibition Influences Selectivity C5 C5 N4->C5 C5->N1 C5->Enzyme_Inhibition R1 R at N1 R1->N1 N1-Isomer Anticancer Anticancer R1->Anticancer Dictates Potency R4 R at N4 R4->N4 N4-Isomer R4->Antifungal Modulates Activity R3 R' at C3 R3->C3 R5 R'' at C5 R5->C5

Caption: Structure-Activity Relationship of 1,2,4-Triazole Isomers.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Reaction Regioselective Synthesis Start->Reaction Isomers Isomeric Products (e.g., N1 vs. N4) Reaction->Isomers Antifungal_Assay Antifungal Susceptibility Isomers->Antifungal_Assay Anticancer_Assay Antiproliferative Assay Isomers->Anticancer_Assay Enzyme_Assay Enzyme Inhibition Assay Isomers->Enzyme_Assay MIC Determine MIC Antifungal_Assay->MIC IC50 Calculate IC50 Anticancer_Assay->IC50 Enzyme_Assay->IC50 SAR Comparative SAR Analysis MIC->SAR IC50->SAR

Caption: Workflow for Comparative Analysis of 1,2,4-Triazole Isomers.

Conclusion

The inhibitory profile of a 1,2,4-triazole derivative is not solely determined by the nature of its substituents, but critically, by their specific placement on the heterocyclic ring. The isomeric form of a substituted 1,2,4-triazole dictates its three-dimensional structure, electronic properties, and ultimately, its ability to interact with a biological target. While the available literature provides valuable insights into the structure-activity relationships of various series of 1,2,4-triazole derivatives, there is a clear need for more direct, head-to-head comparative studies of positional isomers to fully elucidate the nuances of their inhibitory profiles.

This guide has synthesized existing knowledge to provide a comparative framework for understanding the impact of 1,2,4-triazole isomerism on antifungal, anticancer, and enzyme inhibitory activities. By carefully considering the principles outlined herein, researchers can make more informed decisions in the design and optimization of novel 1,2,4-triazole-based therapeutics with enhanced potency and selectivity.

References

  • Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

  • Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central (PMC). Available at: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central (PMC). Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). knmu.edu.ua. Available at: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ijpsrr.com. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed Central (PMC). Available at: [Link]

  • Synthesis and inhibitory effects of 1,2,4-triazole derivatives on platelet aggregation. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. frontiersin.org. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central (PMC). Available at: [Link]

  • Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. ResearchGate. Available at: [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. degruyter.com. Available at: [Link]

  • 3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

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  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. pubs.acs.org. Available at: [Link]

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A Senior Application Scientist's Guide to Validating Cellular Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step. The subsequent critical challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of establishing a compound's mechanism of action and ensuring its therapeutic potential.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of novel compounds, using the illustrative example of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, a compound featuring a sulfonyl group and a 1,2,4-triazole scaffold, motifs prevalent in molecules with diverse pharmacological activities.[3][4][5][6][7][8][9]

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to navigate the intricacies of target validation.

The Imperative of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to confirm that a small molecule directly interacts with its intended target in a cellular context.[1] Failure to do so can lead to misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous or off-target effects. The sulfonyl and triazole moieties in our exemplar compound, this compound, are known to participate in a range of biological interactions, making rigorous target validation essential.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

This guide will dissect and compare three powerful, label-free techniques for assessing target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA)

  • Drug Affinity Responsive Target Stability (DARTS)

  • Thermal Proteome Profiling (TPP)

Comparative Overview of Target Engagement Methodologies

Each of these techniques leverages a distinct biophysical principle to infer target engagement, and the choice of method will depend on the specific research question, available instrumentation, and the nature of the small molecule-protein interaction.

Methodology Principle Throughput Instrumentation Key Advantages Limitations
CETSA Ligand binding alters the thermal stability of the target protein.[17][18][19][20]Low to High (format dependent)PCR machine, Western blot or mass spectrometerApplicable in live cells and tissues; no compound modification required.[17][20]Not all proteins exhibit a thermal shift; optimization of heating conditions is crucial.
DARTS Ligand binding protects the target protein from proteolysis.[21][22][23][24][25]Low to MediumStandard protein chemistry equipment, mass spectrometerNo compound modification needed; applicable to a wide range of proteins.[22][23][24]The degree of protection can be subtle; requires careful optimization of protease digestion.[21]
TPP A proteome-wide application of CETSA, identifying thermal shifts on a global scale.[26][27][28][29][30]Low (due to complex data analysis)High-resolution mass spectrometerUnbiased, proteome-wide target and off-target identification.[26][30]Requires sophisticated instrumentation and bioinformatics expertise; can be cost-intensive.[27]

Deep Dive into Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that the binding of a ligand, such as this compound, to its target protein alters the protein's thermal stability.[17][18][19][31] This change in stability is detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A Treat cells with 3-[(4-methylbenzyl)sulfonyl] -1H-1,2,4-triazole or vehicle B Aliquot and heat samples to a range of temperatures A->B Incubate C Lyse cells and separate soluble and precipitated fractions B->C Centrifuge D Quantify soluble target protein (e.g., Western Blot) C->D Analyze supernatant E Plot melting curves and determine thermal shift D->E Data processing

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[19]

  • Cell Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or with a mild detergent. Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Analysis by Western Blot: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][19]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the observation that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolytic degradation.[21][22][23][25] This technique is particularly useful as it does not require any modification of the compound of interest.

DARTS_Workflow cluster_prep Sample Preparation cluster_binding Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with 3-[(4-methylbenzyl)sulfonyl] -1H-1,2,4-triazole or vehicle A->B C Add protease (e.g., pronase) to digest proteins B->C Limited digestion D Analyze protein fragments by SDS-PAGE and Coomassie staining or Western Blot C->D Stop digestion E Identify protected protein bands D->E Compare lanes

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

  • Cell Lysate Preparation: Harvest cultured cells and lyse them in a non-denaturing lysis buffer. Determine the protein concentration of the lysate.[24]

  • Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control. The incubation time should be sufficient to allow for binding.[21]

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion of the proteome.[21][25]

  • Stopping the Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • Analysis by SDS-PAGE: Separate the protein fragments by SDS-PAGE. The gel can be stained with Coomassie blue to visualize all proteins or analyzed by Western blot if a specific target is being investigated.

  • Data Interpretation: Compare the protein banding patterns between the compound-treated and vehicle-treated samples. A protein band that is more intense in the presence of the compound is a candidate target, as it has been protected from digestion.[23] This band can be excised and identified by mass spectrometry.

Thermal Proteome Profiling (TPP)

TPP is a powerful extension of CETSA that enables the unbiased, proteome-wide identification of drug targets and off-targets.[26][27][28][29][30] It involves quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously in response to compound treatment.

TPP_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_processing Proteomics Sample Prep cluster_analysis Analysis A Treat cells with compound or vehicle B Aliquot and heat to a range of temperatures A->B C Extract soluble proteins B->C D Digest proteins into peptides C->D E Label peptides (e.g., TMT) D->E F LC-MS/MS analysis E->F G Identify and quantify proteins, plot melting curves, and identify significant shifts F->G

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Treatment and Heating: Treat two populations of cells, one with this compound and the other with a vehicle control. Aliquot each cell population and heat them to a range of temperatures, similar to the CETSA protocol.[28]

  • Protein Extraction and Digestion: Lyse the cells and isolate the soluble protein fraction. The proteins from each sample are then digested into peptides, typically using trypsin.

  • Isobaric Labeling: The resulting peptide mixtures are labeled with isobaric mass tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of samples from different temperature points in a single mass spectrometry run.[28]

  • LC-MS/MS Analysis: The labeled peptides are combined and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is processed to identify and quantify thousands of proteins across all temperatures and treatment conditions. For each protein, melting curves are generated for both the compound-treated and vehicle-treated states. Statistical analysis is then used to identify proteins that exhibit a significant thermal shift upon compound treatment, which are considered potential targets.[26][27]

Concluding Remarks for the Practicing Scientist

Validating the target engagement of a novel compound is a non-trivial but essential undertaking in drug discovery.[32][33] For a compound like this compound, a systematic approach employing one or more of the methods described herein is crucial for elucidating its mechanism of action.

  • CETSA offers a straightforward method for validating a hypothesized target.

  • DARTS provides an orthogonal approach that is particularly useful when thermal shifts are not observed.[21][22][23]

  • TPP stands as the gold standard for unbiased target identification and off-target profiling, providing a global view of a compound's interactions within the cell.[26][29][30]

By carefully selecting and executing these powerful techniques, researchers can build a robust body of evidence to confirm target engagement, thereby de-risking their drug discovery programs and paving the way for the development of novel therapeutics.

References

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163-180.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2719, 93-125.
  • George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research, 22(8), 2629–2640.
  • Miettinen, T. P., et al. (2018).
  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 287-98.
  • AntBio. (2026).
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  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51.
  • Franken, H., et al. (2015). Thermal proteome profiling for monitoring protein interactions.
  • Becher, I., et al. (2016). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology, 12(11), 887.
  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems.
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 441-465.
  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(2), 359-366.
  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Martinez Molina, D., et al. (2013). Cellular thermal shift assay for drug target engagement with examples from kinase inhibitors. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.
  • Pelago Bioscience. CETSA. [Link]

  • Ward, R. A., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1239-1249.
  • Gherman, A. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6475.
  • Gherman, A. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3045.
  • Johnson, C. W., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 706-714.
  • Brulet, E. N., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemical Biology, 19(10), 1238-1247.
  • Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104214.
  • Yilmaz, I., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(9), e70510.
  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 159.
  • Mohan, T. P., et al. (2021). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. Journal of Molecular Structure, 1244, 131015.
  • Reddy, R. P., et al. (2017).
  • Gomaa, A. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4991.
  • El-Naggar, M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Pharmaceuticals, 17(1), 81.
  • Fatima, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6296.
  • Abdelmegeed, H. N., et al. (2025). A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression. European Journal of Medicinal Chemistry, 302(Pt 1), 118279.

Sources

A Strategic Guide to Assessing the Kinase Selectivity of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in this field is achieving inhibitor selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases.[2] This lack of selectivity can lead to off-target effects and associated toxicities, but in some cases, can result in beneficial polypharmacology, where inhibiting multiple targets provides a therapeutic advantage.[3][4][5] Therefore, a rigorous and quantitative assessment of a compound's selectivity profile across a broad panel of kinases is a cornerstone of modern drug discovery.

This guide focuses on a strategic approach to evaluating the kinase selectivity of a novel compound, 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole . The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[6][7] Various derivatives have shown promise as kinase inhibitors, targeting enzymes like c-Met, CDKs, and various tyrosine kinases.[6][8][9] The introduction of a sulfonyl group, as in our compound of interest, can significantly alter the physicochemical properties and biological activity, making a thorough selectivity assessment essential.[10]

As no public data currently exists for the kinase activity of this compound, this guide will serve as a comprehensive roadmap for its characterization. We will detail the experimental workflows, explain the rationale behind methodological choices, and provide a framework for data analysis and interpretation, using well-characterized clinical inhibitors as benchmarks for comparison.

Part 1: A Tiered Strategy for Kinase Selectivity Profiling

An efficient and cost-effective strategy for assessing kinase selectivity involves a two-tiered approach.[11] This method maximizes information while conserving resources, focusing detailed analysis only on relevant interactions.

  • Tier 1: Broad Kinome Screening at a Single Concentration. The initial step is to screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against the largest commercially available kinase panel.[12][][14] This provides a global view of the compound's activity across the kinome and identifies a preliminary set of "hits"—kinases that are significantly inhibited. This primary screen acts as a map, pointing to potential on-targets and off-targets.

  • Tier 2: Dose-Response (IC50) Determination for Hits. For all kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[11] This quantitative measure of potency is crucial for comparing the compound's activity against different kinases and for calculating selectivity metrics.

G cluster_0 Profiling Strategy Compound This compound Tier1 Tier 1: Single-Dose Broad Kinome Screen (e.g., 1µM across >400 kinases) Compound->Tier1 Initial Assessment Tier2 Tier 2: IC50 Determination (10-point dose-response) Tier1->Tier2 Identify 'Hits' (e.g., >70% Inhibition) Data Quantitative Selectivity Analysis (S-Score, Gini Coefficient) Tier2->Data Generate Potency Data

Caption: A tiered approach for efficient kinase selectivity profiling.

Part 2: Experimental Protocol: In Vitro Kinase Inhibition Assay

To generate the data for our assessment, a robust and high-throughput in vitro kinase assay is required. Luminescence-based assays that measure ATP consumption (as ADP production is directly proportional to kinase activity) are widely used in the industry for their sensitivity and scalability.[15]

Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a method for determining the IC50 of this compound against a panel of purified kinases.

Objective: To quantify the inhibitory effect of the test compound on kinase activity by measuring ADP production.

Materials:

  • Purified recombinant kinases of interest.

  • Specific peptide substrates for each kinase.

  • This compound (Test Compound).

  • Staurosporine (Positive Control, non-selective inhibitor).

  • DMSO (Vehicle Control).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP (at the determined Km for each kinase to ensure accurate Ki approximation).[1]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.

  • Assay Plate Setup:

    • Add 5 µL of the appropriate kinase buffer to all wells of a 384-well plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the source plate to the assay plate. Include DMSO-only wells for the 100% activity control and wells with a high concentration of Staurosporine for the 0% activity control.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mixture in kinase buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mixture to each well.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit compound binding to the kinase.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

G cluster_1 ADP-Glo™ Assay Workflow Prep 1. Compound Dilution (10-point series) Plate 2. Add Compound to Plate Prep->Plate Bind 3. Add Kinase/Substrate (Pre-incubation) Plate->Bind React 4. Add ATP (Initiate Reaction) Bind->React Stop 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) React->Stop Detect 6. Add Detection Reagent (Convert ADP -> ATP -> Light) Stop->Detect Read 7. Measure Luminescence Detect->Read

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Part 3: Data Analysis and Quantifying Selectivity

Raw luminescence data must be processed to determine inhibitor potency and selectivity. This involves normalization, curve fitting, and the calculation of specific selectivity metrics.

Data Normalization and IC50 Calculation:

  • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) Where Signal_Min is the control for 100% inhibition (Staurosporine) and Signal_Max is the vehicle control (DMSO).

  • The calculated % Inhibition values are plotted against the logarithm of the compound concentration.

  • A four-parameter logistic regression model is used to fit the dose-response curve and determine the IC50 value.

Quantitative Selectivity Metrics:

To move beyond a qualitative assessment, we employ standardized metrics to quantify selectivity.

  • Selectivity Score (S-Score): This metric calculates the fraction of kinases in the panel that are inhibited above a certain threshold.[1] For example, S(3µM) is the number of kinases with a dissociation constant (Kd) or IC50 below 3 µM, divided by the total number of kinases tested.[1][16] A lower S-score indicates higher selectivity.

    • S(x) = (Number of kinases with IC50 < x) / (Total number of kinases tested)

  • Gini Coefficient: Adapted from economics, the Gini coefficient provides a single, continuous value representing the inequality of inhibition across the kinome.[17][18][19] It ranges from 0 for a completely non-selective compound (inhibits all kinases equally) to nearly 1 for a perfectly selective compound (inhibits only one kinase).[17][20] This metric is particularly powerful as it uses the full inhibition profile rather than an arbitrary cutoff.[17][18]

G Raw Raw Luminescence Data Norm Normalize Data (% Inhibition) Raw->Norm Curve Dose-Response Curve Fitting Norm->Curve IC50 Determine IC50 Values Curve->IC50 Metrics Calculate Selectivity Metrics IC50->Metrics S_Score Selectivity Score (S) Metrics->S_Score Gini Gini Coefficient Metrics->Gini

Caption: The data analysis pipeline from raw output to selectivity metrics.

Part 4: Comparative Analysis with Benchmark Inhibitors

To contextualize the selectivity profile of this compound, we will compare its (hypothetical) data against three well-known kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[2][21][22] It serves as a benchmark for non-selectivity.

  • Sunitinib: A multi-targeted inhibitor approved for clinical use, intentionally designed to hit several receptor tyrosine kinases like VEGFR and PDGFR.[3][4][23]

  • Lapatinib: A dual inhibitor that is highly selective for EGFR and HER2 (ErbB2), representing a more targeted profile.[24][25][26][27]

Table 1: Hypothetical IC50 Data and Selectivity Metrics

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Lapatinib IC50 (nM)
EGFR >10,0007>10,00010.8 [24]
HER2 (ErbB2) >10,00020>10,0009.2 [24]
VEGFR2 50 680 [23]>10,000
PDGFRβ 75 82 [23]>10,000
c-KIT 1,50016Potent Inhibitor [4]>10,000
SRC 8006>10,000>3,000
ABL1 2,50020>10,000>3,000
CDK2 >10,0009>10,000>3,000
PKA >10,0007>10,000>3,000
PKCα >10,0002 [22]>10,000>10,000
... (data for ~400 other kinases)
Selectivity Score S(1µM) 0.005 (2/400)0.85 (340/400)0.04 (16/400)0.005 (2/400)
Gini Coefficient 0.880.15[20]0.640.91

Note: Data for the title compound is hypothetical for illustrative purposes. Data for benchmark inhibitors is sourced from public databases and literature.

Interpretation:

Based on this hypothetical data, this compound appears to be a selective inhibitor targeting VEGFR2 and PDGFRβ. Its S-score and Gini coefficient are comparable to the selective inhibitor Lapatinib, but its target profile differs. Unlike the promiscuous Staurosporine, it shows minimal activity against a wide range of other kinases. Compared to the multi-targeted Sunitinib, it hits fewer primary targets. This profile suggests a potentially favorable therapeutic window with fewer off-target effects than broadly active compounds.

G cluster_0 Kinase Families cluster_1 Inhibitor Selectivity TK Tyrosine Kinases STK Ser/Thr Kinases Other Other Staurosporine Staurosporine (Promiscuous) Staurosporine->TK Staurosporine->STK Staurosporine->Other Sunitinib Sunitinib (Multi-Targeted) Sunitinib->TK Lapatinib Lapatinib (Selective) Lapatinib->TK Test_Compound Test Compound (Selective) Test_Compound->TK

Caption: Conceptual diagram of inhibitor selectivity across kinase families.

Conclusion and Future Outlook

This guide has outlined a rigorous, industry-standard framework for assessing the kinase selectivity of a novel compound, this compound. By employing a tiered screening approach, utilizing robust biochemical assays, and applying quantitative selectivity metrics like the S-score and Gini coefficient, researchers can build a comprehensive understanding of a compound's activity profile.

The hypothetical data presented suggests that our compound of interest could be a selective inhibitor of VEGFR2 and PDGFRβ. This profile warrants further investigation. The critical next steps would involve transitioning from biochemical assays to cell-based models to confirm on-target activity, assess cellular potency, and evaluate effects on downstream signaling pathways. This progression from in vitro profiling to cellular characterization is essential for validating a compound's therapeutic potential and advancing it through the drug discovery pipeline.

References

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Safety Operating Guide

Personal protective equipment for handling 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

As a novel compound in discovery and development pipelines, this compound requires a cautious and well-informed approach to laboratory handling. This guide provides a procedural framework for its safe use, grounded in the established principles of chemical hygiene and data from analogous triazole and sulfonyl-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes available information to establish best practices for personal protection, operational procedures, and waste disposal.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Eye and skin irritation[1][2]

  • Respiratory tract irritation[2]

  • Harmful if swallowed, inhaled, or in contact with skin[3]

  • Potential for reproductive toxicity[1]

  • Combustible, with the potential to form explosive dust mixtures in the air[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]Must conform to EN166 (EU) or NIOSH (US) standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile). Inspect before use.[4][5]Follow proper glove removal technique to avoid skin contact.[4] Change gloves every 30-60 minutes or if contamination is suspected.[6]
Laboratory coat.Fully buttoned to protect underlying clothing and skin.
Respiratory Protection Use in a well-ventilated area is required.[4][7]For weighing or procedures that may generate dust, a dust mask (N95 or equivalent) or a NIOSH/MSHA-approved respirator is necessary.[4]
Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Review SDS (for analogous compounds) & SOPs Vent 2. Ensure Proper Ventilation (Fume Hood) Prep->Vent PPE 3. Don Required PPE Vent->PPE Workspace 4. Prepare & Decontaminate Work Area PPE->Workspace Weigh 5. Weighing (in ventilated enclosure) Workspace->Weigh Transfer 6. Transfer & Reaction Setup (Use appropriate tools) Weigh->Transfer Decon 7. Decontaminate Equipment & Work Area Transfer->Decon Disposal 8. Segregate & Dispose of Waste (Follow institutional guidelines) Decon->Disposal RemovePPE 9. Doff PPE Correctly Disposal->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow Diagram

A. Pre-Handling Preparations:

  • Review Safety Information: Before any work, thoroughly review this guide and any available safety information for analogous compounds.[4]

  • Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[4][7]

  • Assemble PPE: Don all personal protective equipment as detailed in the table above.[4]

  • Prepare Workspace: Ensure the work area is clean and free of clutter. Locate the nearest emergency eyewash station and safety shower.

B. Handling Procedures:

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.[5][8] If appropriate, moisten the substance first to prevent dusting.[1]

  • Weighing and Transfer: Use a spatula or other appropriate tools for transferring the solid.[7] Avoid creating aerosols. When transferring solutions, use cannulas or needles with proper technique to prevent spills and splashes.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store separately from strong oxidizing agents and strong acids.[1][8]

C. Spill Management:

  • Evacuate and Ventilate: In case of a spill, restrict access to the area. Ensure adequate ventilation.

  • Clean-up: For small spills, carefully sweep the solid material into a sealed container for disposal.[1] Avoid creating dust. Use appropriate absorbent material for solutions.[7]

  • Decontamination: Thoroughly decontaminate the spill area and any equipment used for clean-up.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Container Management: Do not mix this waste with other waste streams. Leave chemicals in their original containers if possible.

  • Institutional Guidelines: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific procedures.[1][3] Do not allow the chemical to enter the environment.[1]

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • What are the safety precautions when using Triazole? - Blog. (2025, November 19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.